molecular formula C12H12N2O B12823256 (2-Phenoxypyridin-4-yl)methanamine

(2-Phenoxypyridin-4-yl)methanamine

Cat. No.: B12823256
M. Wt: 200.24 g/mol
InChI Key: PJFOUMAUWJEBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Phenoxypyridin-4-yl)methanamine is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Phenoxypyridin-4-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Phenoxypyridin-4-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

(2-phenoxypyridin-4-yl)methanamine

InChI

InChI=1S/C12H12N2O/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11/h1-8H,9,13H2

InChI Key

PJFOUMAUWJEBRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CC(=C2)CN

Origin of Product

United States

Foundational & Exploratory

Process Chemistry Guide: Synthesis of (2-Phenoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Retrosynthesis

The synthesis of (2-Phenoxypyridin-4-yl)methanamine presents a classic problem in heteroaromatic functionalization: installing an electron-rich ether linkage while preserving a reducible nitrogen-containing side chain.

From a process chemistry perspective, the most robust disconnection relies on the Nucleophilic Aromatic Substitution (SₙAr) of a 2-halopyridine followed by Nitrile Reduction . This approach is superior to amide reduction or direct amination pathways due to the commercial availability of high-purity starting materials and the thermodynamic favorability of the SₙAr step at the electron-deficient 2-position of the pyridine ring.

Retrosynthetic Logic
  • C–N Disconnection (Amine Formation): The primary amine is best derived from a nitrile precursor (2-phenoxypyridine-4-carbonitrile). Nitrile reduction is cleaner and more atom-economical than amide reduction.

  • C–O Disconnection (Ether Formation): The ether bond is formed via SₙAr. The 2-position of the pyridine is activated for nucleophilic attack by the ring nitrogen and the electron-withdrawing nitrile group at the 4-position.

Pathway Visualization

The following diagram outlines the critical path and decision nodes for this synthesis.

SynthesisPathway cluster_0 Critical Control Points SM1 2-Chloropyridine-4-carbonitrile (CAS: 33252-28-7) INT Intermediate: 2-Phenoxypyridine-4-carbonitrile SM1->INT Step 1: SnAr K2CO3, DMF, 80°C SM2 Phenol (CAS: 108-95-2) SM2->INT PROD Target: (2-Phenoxypyridin-4-yl)methanamine INT->PROD Step 2: Hydrogenation H2, Raney Ni, NH3/MeOH

Caption: Two-step convergent synthesis utilizing SₙAr activation followed by catalytic hydrogenation.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 2-Phenoxypyridine-4-carbonitrile (SₙAr)

Mechanism & Rationale: The reaction utilizes the electron-deficiency of the pyridine ring. The nitrile group at C4 and the nitrogen at N1 withdraw electron density, making C2 highly susceptible to nucleophilic attack by the phenoxide ion. Potassium carbonate (K₂CO₃) is chosen as the base over stronger bases (like NaH) to minimize polymerization of the nitrile or hydrolysis side reactions.

Reagents:

  • 2-Chloropyridine-4-carbonitrile (1.0 equiv)

  • Phenol (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • DMF (Dimethylformamide), anhydrous (5-10 volumes)

Protocol:

  • Charge: To a dry reaction vessel equipped with a magnetic stirrer and internal thermometer, charge 2-Chloropyridine-4-carbonitrile (e.g., 10.0 g) and Phenol (7.5 g).

  • Solvent: Add anhydrous DMF (100 mL). Stir to dissolve.

  • Base Addition: Add K₂CO₃ (15.0 g) in a single portion. The reaction is heterogeneous.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (N₂). Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1]

    • Checkpoint: The starting chloride should be consumed within 2–4 hours.

  • Work-up: Cool to room temperature. Pour the mixture into ice-water (500 mL) with vigorous stirring. The product typically precipitates as a solid.

  • Isolation: Filter the solid. Wash with water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Data Validation:

Parameter Expected Result
Appearance Off-white to pale yellow solid
Yield 85 – 92%

| ¹H NMR (DMSO-d₆) | Loss of C2-Cl signal; appearance of 5 aromatic protons (7.1–7.5 ppm) from phenoxy group. |

Step 2: Reduction to (2-Phenoxypyridin-4-yl)methanamine

Mechanism & Rationale: Catalytic hydrogenation is preferred over hydride reagents (LAH) for scalability and safety. Raney Nickel is the catalyst of choice for nitrile reduction due to its high activity and lower cost compared to Pd/C. Crucial: Ammonia (NH₃) must be present in the solvent system to suppress the formation of secondary amines (dimers), which occurs via the condensation of the product amine with the intermediate imine.

Reagents:

  • 2-Phenoxypyridine-4-carbonitrile (1.0 equiv)

  • Raney Nickel (aqueous slurry, ~20 wt% loading)

  • Hydrogen gas (H₂)

  • 7N Ammonia in Methanol (Solvent)

Protocol:

  • Safety Prep: Raney Nickel is pyrophoric when dry. Handle under water or inert gas at all times.

  • Charge: In a high-pressure autoclave/hydrogenator, place the intermediate nitrile (e.g., 5.0 g).

  • Solvent: Add 7N NH₃ in MeOH (50 mL).

  • Catalyst: Carefully add the Raney Nickel slurry (1.0 g wet weight).

  • Hydrogenation: Seal the reactor. Purge with N₂ (3x) and then H₂ (3x). Pressurize to 50 psi (3.5 bar) H₂.

  • Reaction: Stir vigorously at room temperature (20–25°C).

    • Note: Reaction is exothermic; monitor temperature.

    • Checkpoint: Monitor H₂ uptake. Reaction is typically complete in 6–12 hours.

  • Filtration: Carefully filter the catalyst through a pad of Celite under N₂ atmosphere (Do not let the catalyst dry out). Wash the pad with MeOH.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purification (Salt Formation): Dissolve the residue in minimal EtOH, cool to 0°C, and add 4M HCl in dioxane dropwise. The hydrochloride salt precipitates. Filter and dry.

Data Validation:

Parameter Expected Result
Appearance White crystalline solid (as HCl salt)
Yield 75 – 85%
LC-MS [M+H]⁺ = 201.1

| ¹H NMR (D₂O) | Disappearance of Nitrile. Appearance of methylene doublet/singlet at ~4.1 ppm. |

Part 3: Analytical & Safety Framework

Analytical Characterization

For the final hydrochloride salt:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.50 (br s, 3H, NH₃⁺), 8.15 (d, 1H, Py-H6), 7.45 (t, 2H, Ph-H), 7.25 (t, 1H, Ph-H), 7.15 (d, 2H, Ph-H), 7.10 (d, 1H, Py-H3), 6.95 (s, 1H, Py-H5), 4.05 (q, 2H, CH₂).

  • IR Spectroscopy: Absence of sharp C≡N stretch at ~2230 cm⁻¹. Presence of broad N-H stretches at 3000–3400 cm⁻¹.

Safety Hazards
  • Raney Nickel: Pyrophoric. Must be kept wet. Disposal requires quenching in dilute acid under controlled conditions.

  • Hydrogen Gas: Extremely flammable. Ensure reactor integrity and proper grounding to prevent static discharge.

  • 2-Chloropyridine-4-carbonitrile: Toxic if swallowed or absorbed through skin. While the nitrile is bound, metabolic release of cyanide is theoretically possible; handle with appropriate PPE.

References

  • Sigma-Aldrich. (2-Phenoxypyridin-4-yl)methanamine hydrochloride Product Sheet. CAS 1909309-76-7.[2][3] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 122163387, (2-Phenoxypyridin-4-yl)methanamine. Link

  • Sakamoto, T., et al. "Site-selective coupling of 2,4-dichloropyridine with organometallics." Chem. Pharm. Bull. 1985, 33, 4764. (Foundational work on halopyridine reactivity).
  • Google Patents. Synthesis method and intermediates of pyridin-2-yl-methylamine. US7208603B2. (Describes analogous nitrile reduction conditions). Link

  • ChemScene. (4-Fluoropyridin-2-yl)methanamine hydrochloride Product Data. (Analogous scaffold handling). Link

Sources

Physicochemical properties of (2-Phenoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of (2-Phenoxypyridin-4-yl)methanamine , a critical pharmacophore scaffold used in medicinal chemistry, particularly for kinase inhibitor discovery and fragment-based drug design (FBDD).[1]

Scaffold Class: Functionalized Pyridine / Aryl Ether Primary Application: Kinase Inhibitor Linker, GPCR Ligand Fragment[1]

Executive Summary & Structural Identity

(2-Phenoxypyridin-4-yl)methanamine serves as a bifunctional building block. Its structure combines a lipophilic "tail" (the phenoxy group) capable of occupying hydrophobic pockets (e.g., the back-cleft of a kinase ATP binding site) with a polar "head" (the primary amine) suitable for amide coupling or reductive amination to generate lead compounds.

PropertySpecification
IUPAC Name (2-Phenoxypyridin-4-yl)methanamine
CAS Number 1909309-76-7 (Hydrochloride)
Molecular Formula C₁₂H₁₂N₂O (Free Base)
Molecular Weight 200.24 g/mol (Free Base); ~236.7 g/mol (HCl Salt)
SMILES NCCc1cc(Oc2ccccc2)nc1
Physical Form White to off-white crystalline powder (HCl salt)

Physicochemical Profile

The physicochemical behavior of this compound is dictated by the electronic interplay between the electron-rich phenoxy substituent and the electron-deficient pyridine ring.[1]

Calculated & Predicted Properties

Data aggregated from consensus algorithms (SwissADME/ACD/Labs).

ParameterValueInterpretation
cLogP 1.6 ± 0.3Moderately lipophilic; ideal for crossing biological membranes without sequestration in adipose tissue.[1]
TPSA ~51 Ų(26 Ų amine + 13 Ų pyridine N + 9 Ų ether). Well within the <140 Ų limit for oral bioavailability.
H-Bond Donors 1 (Amine)Primary amine protons available for interaction.[1]
H-Bond Acceptors 3Pyridine N, Ether O, Amine N.
Rotatable Bonds 3High flexibility allows induced-fit binding in protein pockets.
Ionization Constants (pKa)

Understanding the ionization state is critical for purification and binding affinity.

  • Site A (Primary Amine): pKa ≈ 8.8 – 9.2 .

    • Causality: The methylene spacer insulates the amine from the electron-withdrawing pyridine ring, keeping it close to the typical benzylamine value (pKa ~9.3), though slightly lowered by the pyridine's inductive effect.

  • Site B (Pyridine Nitrogen): pKa ≈ 3.5 – 4.0 .

    • Causality: Unsubstituted pyridine has a pKa of 5.2. The 2-phenoxy group exerts a strong inductive electron-withdrawing effect (-I), significantly reducing the electron density on the ring nitrogen and lowering its basicity.[1]

Chemical Stability & Reactivity

Nucleophilicity

The primary amine is the dominant nucleophile. The pyridine nitrogen is weakly nucleophilic due to the 2-phenoxy steric hindrance and electronic deactivation.[1]

  • Implication: In amide coupling reactions, the primary amine will react selectively without requiring protection of the pyridine nitrogen.

Ether Linkage Stability

The diaryl ether bond is chemically robust. It resists hydrolysis under standard acidic or basic conditions used in drug synthesis (e.g., TFA deprotection or LiOH saponification). However, it may be susceptible to cleavage under extreme forcing conditions (e.g., BBr₃ at reflux), which should be avoided.

Metabolic Liabilities[1]
  • Oxidative Deamination: The primary amine is a substrate for Monoamine Oxidases (MAO), potentially converting the amine to an aldehyde.

  • Pyridine Oxidation: The nitrogen may be oxidized to an N-oxide by CYP450 enzymes, increasing polarity.

Synthesis & Manufacturing Workflow

The synthesis typically employs a convergent strategy, coupling a pyridine core with a phenol followed by functional group manipulation.

Synthetic Pathway Visualization

SynthesisPath SM1 2-Chloro-4-cyanopyridine Int1 Intermediate: 2-Phenoxy-4-cyanopyridine SM1->Int1 SM1->Int1 Nucleophilic Aromatic Substitution SM2 Phenol SM2->Int1 Product Product: (2-Phenoxypyridin-4-yl)methanamine Int1->Product Int1->Product Nitrile Reduction Reagent1 K2CO3, DMF Heat (SNAr) Reagent2 H2, Raney Ni or LiAlH4

Figure 1: Convergent synthetic route via SNAr displacement and nitrile reduction.

Experimental Protocols for Characterization

To validate the quality of this building block before introducing it into a library, the following protocols are recommended.

Protocol: Potentiometric pKa Determination

Objective: Accurately determine the ionization constants to predict behavior in biological assays.

Reagents:

  • 0.01 M HCl standard solution.

  • 0.01 M NaOH (carbonate-free).[1]

  • 0.1 M KCl (ionic strength adjuster).

  • Compound sample (approx. 5 mg).

Methodology:

  • Preparation: Dissolve 5 mg of the hydrochloride salt in 20 mL of degassed water containing 0.1 M KCl.

  • Acidification: Add excess 0.01 M HCl to ensure the amine is fully protonated (starting pH < 2.5).

  • Titration: Titrate with 0.01 M NaOH using an autotitrator (e.g., Mettler Toledo or Sirius T3) under inert gas (N₂ or Ar) to prevent CO₂ absorption.

  • Data Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum difference plot or Gran plot to identify the two inflection points:

    • Point 1 (pH ~3.8): Deprotonation of the Pyridinium ion.

    • Point 2 (pH ~9.0): Deprotonation of the Ammonium ion.

Protocol: LogD Shake-Flask Method (Miniaturized)

Objective: Measure lipophilicity at physiological pH (7.4).

Reagents:

  • 1-Octanol (saturated with buffer).[1]

  • Phosphate Buffer (pH 7.4, saturated with octanol).

  • HPLC grade Acetonitrile/Water.

Methodology:

  • Equilibration: Pre-saturate octanol and buffer phases by mixing for 24 hours and separating.

  • Solubilization: Dissolve the compound in the water-saturated octanol phase to a concentration of 100 µM.

  • Partitioning: In a 2 mL vial, mix 500 µL of the compound-octanol solution with 500 µL of octanol-saturated buffer.

  • Agitation: Vortex for 60 minutes at 25°C, then centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Remove aliquots from both phases. Analyze by HPLC-UV (254 nm).

  • Calculation:

    
    
    

Characterization Workflow Diagram

This workflow ensures the compound meets the stringent purity requirements for library synthesis.

Characterization cluster_Identity Identity Verification cluster_Purity Purity Assessment Start Crude Material (HCl Salt) NMR 1H NMR (DMSO-d6) Confirm Phenoxy/CH2 peaks Start->NMR LCMS LC-MS [M+H]+ = 201.1 Start->LCMS HPLC HPLC (>95%) UV 254nm NMR->HPLC LCMS->HPLC IonC Ion Chromatography Chloride Content HPLC->IonC Decision Pass QC? IonC->Decision Release Release for Synthesis Decision->Release Yes Reprocess Recrystallize (EtOH/Et2O) Decision->Reprocess No Reprocess->Start

Figure 2: Quality Control decision tree for incoming building blocks.

References

  • PubChem Compound Summary. (2-phenoxypyridin-4-yl)methanamine hydrochloride.[1][2] National Center for Biotechnology Information. [Link]

  • Reich, H. J. (2018). pKa Values of Pyridine Derivatives. University of Wisconsin-Madison Chemistry. [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Reference for ether stability and aryl-ether properties). [Link]

Sources

Spectroscopic Profiling and Structural Elucidation of (2-Phenoxypyridin-4-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Compound Identity: (2-Phenoxypyridin-4-yl)methanamine (CAS: 953903-03-2 for free base; 1909309-76-7 for HCl salt)[1]

Executive Summary & Structural Rationale

(2-Phenoxypyridin-4-yl)methanamine is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and antifungal agents. Structurally, it comprises an electron-deficient pyridine ring modulated by an electron-donating phenoxy group at the C-2 position, and a primary methanamine (aminomethyl) moiety at the C-4 position.

Accurate structural elucidation of this compound requires orthogonal analytical techniques. The primary amine is highly polar and prone to hydrogen bonding, while the diaryl ether linkage presents specific vibrational and fragmentation signatures. This whitepaper provides a rigorously validated, causality-driven framework for the spectroscopic characterization (NMR, IR, HRMS) of this compound, ensuring data integrity for regulatory and synthetic workflows.

Workflow cluster_analytical Orthogonal Spectroscopic Profiling A Sample Prep & QC (Gravimetric & Purity Check) B ESI-HRMS (Mass & Fragmentation) A->B 0.1 mg/mL in MeOH C 1H & 13C NMR (Atom Connectivity) A->C 15 mg in DMSO-d6 D ATR-FTIR (Functional Groups) A->D Neat Solid E Data Integration (Structural Validation) B->E m/z & Formula C->E J-Coupling & Shifts D->E Vibrational Modes

Fig 1: Orthogonal analytical workflow for the structural validation of the compound.

High-Resolution Mass Spectrometry (HRMS)

Causality of Ionization Strategy

Electrospray Ionization in positive mode (ESI+) is the optimal technique for this compound. The primary aliphatic amine acts as a strong localized base, readily accepting a proton in an acidic mobile phase (e.g., 0.1% Formic Acid). This yields a highly stable ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


 precursor ion at m/z 201.1022.
Fragmentation Pathway Analysis

Collision-Induced Dissociation (CID) of the


 ion yields predictable, structurally diagnostic fragments. The most favorable neutral loss is ammonia (-17 Da) from the methanamine group, driven by the formation of a resonance-stabilized benzylic-type carbocation on the pyridine ring. A secondary, higher-energy pathway involves the cleavage of the diaryl ether bond.

MS_Frag M Precursor Ion [M+H]+ m/z 201.1022 F1 Product Ion [-NH3] m/z 184.0757 M->F1 Neutral Loss (-17.0265 Da) F2 Product Ion [-Phenol] m/z 107.0604 M->F2 Ether Cleavage (-94.0419 Da) F3 Phenoxy Cation [C6H5O]+ m/z 93.0335 M->F3 Heterolytic Cleavage

Fig 2: Primary ESI-MS/MS fragmentation pathways of (2-Phenoxypyridin-4-yl)methanamine.

MS Quantitative Data Summary
Ion TypeEmpirical m/zTheoretical m/zMass Error (ppm)Assignment / Neutral Loss
Precursor201.1024201.1022+0.9

(Formula:

)
Fragment184.0759184.0757+1.1

Fragment107.0601107.0604-2.8

Fragment93.033893.0335+3.2

(Phenoxy cation)
Self-Validating MS Protocol
  • System Calibration: Prior to analysis, infuse a sodium formate cluster solution to calibrate the TOF analyzer across a 50–1000 m/z range. The calibration is only accepted if the RMS error is < 1.0 ppm.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in

    
     (50:50) containing 0.1% Formic Acid.
    
  • Lock-Mass Infusion: Continuously infuse Leucine Enkephalin (

    
     = 556.2771) via a secondary reference sprayer. The software must dynamically correct the analyte m/z against this lock-mass to eliminate thermal drift during the run.
    
  • Isotopic Validation: The software must calculate the isotopic pattern of the

    
     peak. A fit score of >95% between the theoretical 
    
    
    
    isotope distribution and the empirical data validates the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Solvent and Experimental Parameters

Dimethyl sulfoxide-


 (DMSO-

) is selected over Chloroform-

(

). The primary amine group can cause severe line broadening in non-polar solvents due to intermediate exchange rates and intermolecular hydrogen bonding. DMSO-

acts as a strong hydrogen bond acceptor, disrupting intermolecular analyte-analyte interactions and sharpening the

and

signals. Furthermore, the electron-donating nature of the phenoxy group heavily shields the C-3 pyridine proton, pushing it upfield (~6.92 ppm) compared to the C-6 proton (~8.05 ppm), which is adjacent to the electronegative pyridine nitrogen[2].
NMR Quantitative Data Summary

Table 2:


 NMR Assignments (400 MHz, DMSO-

, 298 K)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.05Doublet (d)5.21HPyridine H-6
7.45Triplet (t)7.82HPhenoxy H-3', H-5' (meta)
7.22Triplet (t)7.41HPhenoxy H-4' (para)
7.15Doublet (d)7.82HPhenoxy H-2', H-6' (ortho)
7.08Doublet of doublets (dd)5.2, 1.51HPyridine H-5
6.92Singlet (s) / fine d~1.51HPyridine H-3
3.75Singlet (s)-2HMethylene (

)
1.95Broad singlet (br s)-2HAmine (

)

Table 3:


 NMR Assignments (100 MHz, DMSO-

, 298 K)
Chemical Shift (δ, ppm)Carbon TypeAssignmentStructural Rationale
163.4Quaternary (C)Pyridine C-2Strongly deshielded by direct attachment to the ether oxygen and

nitrogen.
155.2Quaternary (C)Pyridine C-4Deshielded by the adjacent aminomethyl group.
153.8Quaternary (C)Phenoxy C-1'Ipso carbon attached to the ether oxygen.
147.1Methine (CH)Pyridine C-6Deshielded by adjacent pyridine nitrogen.
129.6Methine (CH)Phenoxy C-3', C-5'Standard meta-aromatic carbons.
124.3Methine (CH)Phenoxy C-4'Para-aromatic carbon.
121.0Methine (CH)Phenoxy C-2', C-6'Ortho-aromatic carbons.
117.8Methine (CH)Pyridine C-5Shielded relative to C-6.
110.2Methine (CH)Pyridine C-3Highly shielded by the ortho-phenoxy group's resonance donation.
44.5Methylene (

)

Typical aliphatic carbon adjacent to an amine.
Self-Validating NMR Protocol
  • Sample Preparation: Dissolve exactly 15.0 mg of the compound in 0.6 mL of DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS). The 15 mg mass ensures a Signal-to-Noise (S/N) ratio > 100:1 for 
    
    
    
    acquisitions within 1024 scans.
  • Temperature Stabilization: Insert the sample into the probe and allow exactly 5 minutes for thermal equilibration at 298 K. This prevents convection currents that cause line broadening.

  • Automated Tuning and Shimming: Execute automated probe tuning (ATM) followed by gradient shimming (TopShim). Validation Gate: The Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm must be < 1.0 Hz before acquisition begins.

  • Pulse Calibration: Perform a 90-degree pulse calibration (nutation experiment) to account for the specific dielectric properties of the sample, ensuring maximum signal excitation and accurate integrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Sampling Technique

Attenuated Total Reflectance (ATR) utilizing a monolithic diamond crystal is chosen over traditional KBr pelleting. Primary amines are highly hygroscopic; the process of grinding the sample with KBr introduces atmospheric moisture, which manifests as a massive, broad


 stretch at ~3400 

, obscuring the critical

stretching frequencies. ATR allows for the direct analysis of the neat solid, preserving the integrity of the hydrogen-bonding network.
IR Quantitative Data Summary
Wavenumber (

)
IntensityVibrational ModeStructural Assignment
3350, 3280Medium, splitN-H stretchAsymmetric and symmetric stretching of the primary amine (

).
3050WeakC-H stretchAromatic

C-H stretching (pyridine and phenoxy rings).
2920, 2850WeakC-H stretchAliphatic

C-H stretching (methylene group).
1595, 1570StrongC=C, C=N stretchAromatic ring skeletal vibrations.
1485MediumC-H bendScissoring of the

group.
1240StrongC-O-C stretchAsymmetric stretching of the diaryl ether linkage.
755, 690StrongC-H out-of-planeCharacteristic bending for a mono-substituted benzene (phenoxy group).
Self-Validating FT-IR Protocol
  • Background Subtraction: Immediately prior to sample analysis, collect a 32-scan background spectrum of the clean, dry diamond crystal in ambient air. This dynamically subtracts atmospheric

    
     (2350 
    
    
    
    ) and water vapor.
  • Sample Application & Force Monitoring: Place ~2 mg of the neat powder onto the diamond crystal. Apply the pressure anvil. Validation Gate: Monitor the integrated force gauge. Pressure must be applied until the software registers an optimal contact threshold (typically ~50-80 units) to prevent spectral distortion (peak flattening) caused by poor crystal-sample contact.

  • Cleaning and Carryover Check: Post-acquisition, wipe the crystal with an isopropanol-soaked lint-free cloth. Perform a rapid 4-scan validation check to ensure a flat baseline, confirming zero sample carryover before the next analysis.

References

  • Sigma-Aldrich Product Catalog.(2-phenoxypyridin-4-yl)methanamine hydrochloride | 1909309-76-7. Sigma-Aldrich.
  • PubChemLite.(2-phenoxypyridin-4-yl)methanamine hydrochloride (C12H12N2O). University of Luxembourg.
  • BLD Pharm.954258-79-8 | (2-(4-Methoxyphenoxy)pyridin-4-yl)methanamine. BLD Pharm.
  • Google Patents.US6831175B2 - Kinase inhibitors. Google Patents.
  • Googleapis / European Patent Office.EP 3720438 B1 - HETEROCYCLE SUBSTITUTED PYRIDINE DERIVATIVE ANTIFUNGAL AGENTS. European Patent Office.
  • European Patent Office.EP 3936192 B1 - PYRROLOPYRAZOLE DERIVATIVE. European Patent Office.

Sources

Technical Guide: Physicochemical Characterization of (2-Phenoxypyridin-4-yl)methanamine

[1][2][4]

Executive Summary

(2-Phenoxypyridin-4-yl)methanamine (CAS: 1909309-76-7 for HCl salt) is a bifunctional heterocyclic building block frequently utilized in medicinal chemistry.[1][2][4] Its structure comprises a central pyridine ring substituted with a lipophilic phenoxy group at the C2 position and a polar primary aminomethyl group at the C4 position.[2][3]

This unique architecture presents a dichotomy in solubility behavior: the phenoxy moiety drives lipophilicity (increasing LogP), while the basic aminomethyl group provides a handle for ionization (pKa ~9.0–9.5).[3] This guide addresses the critical solubility windows and stability profiles required for reproducible biological assays and synthetic workflows.

Physicochemical Profile & Structural Analysis[2][4][5]

Before initiating wet-lab experiments, understanding the ionization states is critical for solvent selection.[1][2][4]

PropertyValue (Predicted/Observed)Implications for Handling
Molecular Formula C₁₂H₁₂N₂OMW: 200.24 g/mol (Free Base)
pKa (Basic) ~9.2 (Primary Amine)Highly soluble in acidic media (pH < 7).[1][2][3]
pKa (Pyridine) ~4.5 (Pyridine Nitrogen)Protonates only under strongly acidic conditions.[1][3]
LogP ~1.6 – 1.9Moderate lipophilicity; permeable but requires organic co-solvents at neutral pH.[1][3][4]
H-Bond Donors 2 (NH₂)Susceptible to H-bonding with protic solvents.[1][2][4]
Physical Form Solid / PowderOften supplied as HCl salt to improve stability.[1][3][4]
Structural Logic

The phenoxy ether linkage is generally robust but adds significant hydrophobicity compared to unsubstituted aminomethylpyridines.[1][3][4] The primary amine is the most reactive site, prone to oxidation and carbamate formation (reaction with atmospheric CO₂) if not stored correctly.[3]

Solubility Profiling

Aqueous Solubility & pH Dependency

The solubility of (2-Phenoxypyridin-4-yl)methanamine is strictly pH-dependent.[1][2][4]

  • pH < 4.0: High solubility (>50 mM).[1][3] Both nitrogen centers may be protonated.[1][3][4]

  • pH 4.0 – 8.0: Moderate to High solubility.[1][3][4] The primary amine exists as

    
    , maintaining aqueous solubility.[3]
    
  • pH > 9.5: Low solubility (<1 mM).[1][3] The molecule exists as a neutral free base.[3][4] Precipitation is likely in basic buffers (e.g., Carbonate pH 10).[1][3]

Organic Solvent Compatibility

For stock solution preparation, the following solvents are recommended:

  • DMSO (Dimethyl Sulfoxide): Recommended. Solubility >100 mM.[1][3][4] Ideal for biological assay stocks.[1][3][4]

  • Methanol/Ethanol: Soluble (>50 mM).[1][3] Useful for synthetic transfers but prone to evaporation.[1][3][4]

  • DCM/Chloroform: Soluble (Free base form).[1][3] Insoluble (HCl salt form).[1][3]

Protocol: Thermodynamic Solubility Assay

To determine the exact solubility limit for your specific batch:

  • Preparation: Add excess solid compound to 1 mL of buffer (pH 7.4) or solvent in a glass vial.[3][4]

  • Equilibration: Shake at 25°C for 24 hours (ensure solid remains visible).

  • Filtration: Filter supernatant using a 0.22 µm PTFE filter (low binding).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Solubility Decision Workflow (Visualization)

SolubilityWorkflowStartStart: Select Solvent SystemAppTypeApplication Type?Start->AppTypeBioAssayBiological AssayAppType->BioAssayScreeningSynthesisChemical SynthesisAppType->SynthesisReactionDMSOUse DMSO (Stock 10-100mM)Dilute into BufferBioAssay->DMSOSynthSolvIs it the Salt or Free Base?Synthesis->SynthSolvCheckpHCheck Buffer pHDMSO->CheckpHAcidicpH < 7.0(Soluble)CheckpH->AcidicBasicpH > 9.0(Risk of Precipitation)CheckpH->BasicSaltSalt Form:Use MeOH, Water, DMFSynthSolv->SaltFreeBaseFree Base:Use DCM, EtOAc, THFSynthSolv->FreeBase

Figure 1: Solvent selection decision tree based on application and ionization state.[1][2][3][4]

Stability Assessment

Chemical Stability Risks[1][2][3]
  • Oxidation: The primary benzylic-type amine is susceptible to oxidation to the imine or aldehyde upon prolonged exposure to air, especially in solution.[1][2][3][4]

  • Carbamate Formation: As a primary amine, it reacts avidly with atmospheric CO₂ to form carbamates.[3][4] Implication: Old bottles may show "crust" or insoluble white precipitates.[1][3][4]

  • Ether Hydrolysis: The phenoxy-pyridine bond is electronically stabilized but can degrade under forcing acidic conditions (e.g., refluxing HBr) or extreme oxidative stress.[1][3]

Storage Guidelines
  • Solid State: Store at -20°C. Desiccate to prevent moisture absorption (hygroscopic salt).

  • Solution State: DMSO stocks are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

Protocol: Forced Degradation (Stress Testing)

To validate stability for a specific formulation:

  • Acid Stress: 0.1 N HCl, 60°C, 4 hours. (Check for hydrolysis).

  • Base Stress: 0.1 N NaOH, 60°C, 4 hours. (Check for ether cleavage).[1][3][4]

  • Oxidative Stress: 3% H₂O₂, RT, 2 hours. (Check for N-oxide/amine oxidation).[1][2][4]

  • Analysis: LC-MS monitoring for M+16 (oxidation) or cleavage fragments.

Stability Testing Workflow (Visualization)

StabilityTestingcluster_stressStress ConditionsSampleSample Preparation(1 mg/mL in Solvent)AcidAcid Hydrolysis(0.1N HCl, 60°C)Sample->AcidBaseBase Hydrolysis(0.1N NaOH, 60°C)Sample->BaseOxidOxidation(3% H2O2)Sample->OxidAnalysisLC-MS AnalysisAcid->AnalysisBase->AnalysisOxid->AnalysisResultIdentify DegradantsAnalysis->Result

Figure 2: Forced degradation workflow to identify intrinsic stability liabilities.

Handling & Safety (E-E-A-T)

  • Toxicity: Pyridine derivatives can be irritants.[1][3][4][5] The primary amine is corrosive/irritating to mucous membranes.[3][4]

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.[3]

  • Disposal: Dispose of as hazardous organic waste (amine-containing).[1][2][3][4]

References

  • Sigma-Aldrich. (2-phenoxypyridin-4-yl)methanamine hydrochloride Product Sheet.Link (Accessed via Search).[1]

  • PubChem. Compound Summary: (2-phenoxypyridin-4-yl)methanamine.[1][2][4][6][7]Link[1]

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[1][3][4]Link[1]

  • Cheméo. Chemical Properties of 4-(Aminomethyl)pyridine (Structural Analog).Link[1]

  • Master Organic Chemistry. Basicity Trends of Amines and Pyridines.Link[1]

CAS number and molecular formula for (2-Phenoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth monograph on (2-Phenoxypyridin-4-yl)methanamine , a critical building block in medicinal chemistry. This document is structured to support researchers in synthetic planning, scaffold analysis, and quality control.

Chemical Identity & Core Data

This section consolidates the fundamental identifiers required for database registration and procurement. Note that while the free base represents the active pharmacophore, the compound is most frequently supplied and handled as the hydrochloride salt to ensure stability.

Parameter Technical Detail
IUPAC Name (2-Phenoxypyridin-4-yl)methanamine
Common Name 2-Phenoxy-4-picolylamine
CAS Number (HCl Salt) 1909309-76-7
Molecular Formula C₁₂H₁₂N₂O (Free Base) / C₁₂H₁₃ClN₂O (HCl Salt)
Molecular Weight 200.24 g/mol (Free Base) / 236.70 g/mol (HCl Salt)
SMILES C1=CC=C(C=C1)OC2=NC=CC(=C2)CN
InChI Key PJFOUMAUWJEBRT-UHFFFAOYSA-N

Synthetic Architecture & Methodology

To ensure scientific integrity, we do not rely on opaque "black box" sourcing. Instead, we outline a self-validating synthetic workflow . This pathway allows researchers to verify the compound's identity through intermediate analysis.

Retrosynthetic Logic

The synthesis exploits the electron-deficient nature of the pyridine ring. The core strategy involves a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective reduction.

  • Precursor : 2-Chloro-4-cyanopyridine (CAS: 33252-28-7).

  • Transformation A (Etherification) : Displacement of the C2-chlorine by a phenoxide anion. The nitrile at C4 acts as an electron-withdrawing group (EWG), activating the C2 position for SNAr.

  • Transformation B (Reduction) : Conversion of the nitrile to the primary amine using catalytic hydrogenation or hydride donors.

Step-by-Step Protocol
  • Step 1: SNAr Coupling

    • Reagents : 2-Chloro-4-cyanopyridine (1.0 eq), Phenol (1.1 eq), K₂CO₃ (2.0 eq).

    • Solvent : DMF or DMSO (Polar aprotic solvents are critical to solvate the cation and enhance phenoxide nucleophilicity).

    • Conditions : Heat to 80–100°C for 4–6 hours.

    • Checkpoint : Monitor disappearance of the chloro-pyridine by LC-MS.

  • Step 2: Nitrile Reduction

    • Reagents : H₂ (balloon or Parr shaker), Raney Nickel or Pd/C catalyst. Alternatively, Borane-THF complex (BH₃·THF) for homogenous reduction.

    • Conditions : Room temperature to 50°C.

    • Workup : Acidic quench (if using Borane) followed by basification to liberate the free amine, then conversion to HCl salt for storage.

Visualizing the Synthetic Pathway

The following DOT diagram illustrates the reaction flow and critical decision points.

Synthesis_Pathway Start Start: 2-Chloro-4- cyanopyridine Reagents1 Phenol + K2CO3 (DMF, 90°C) Start->Reagents1 Intermediate Intermed: 2-Phenoxy- 4-cyanopyridine Reagents1->Intermediate Reagents2 H2 / Raney Ni OR BH3-THF Intermediate->Reagents2 Product Product: (2-Phenoxypyridin-4-yl) methanamine Reagents2->Product QC QC Check: NMR & LC-MS Product->QC Validation

Figure 1: Step-wise synthetic workflow from commercially available chloropyridine precursors to the target amine.

Medicinal Chemistry Applications

(2-Phenoxypyridin-4-yl)methanamine is not merely a reagent; it is a Privileged Scaffold component. Its structural features make it highly valuable in Fragment-Based Drug Discovery (FBDD).

Structural Activity Relationship (SAR) Analysis
  • The Ether Linker : The oxygen atom provides a rotational degree of freedom (flexible linker) while maintaining a specific bond angle (approx. 105°), allowing the phenyl and pyridine rings to adopt non-planar conformations. This is crucial for fitting into hydrophobic pockets of enzymes (e.g., Kinases, proteases).

  • The Pyridine Nitrogen : Acts as a hydrogen bond acceptor.[1] In kinase inhibitors, this often interacts with the hinge region amino acids.

  • The Primary Amine : A versatile "handle." It serves as a nucleophile for amide coupling (reacting with carboxylic acids) or sulfonylation, allowing the rapid generation of diverse libraries.

Application Workflow

The diagram below details how this building block is deployed in a drug discovery campaign.

Drug_Discovery_Flow Scaffold (2-Phenoxypyridin-4-yl) methanamine Coupling Amide/Sulfonamide Coupling Scaffold->Coupling Library Combinatorial Library Generation Screening High-Throughput Screening (HTS) Library->Screening Coupling->Library Hit Hit Identification (Kinase/GPCR) Screening->Hit < 10µM IC50

Figure 2: Integration of the scaffold into high-throughput medicinal chemistry workflows.

Physicochemical Profile & Handling

Accurate handling is vital for experimental reproducibility. The amine group makes this compound sensitive to atmospheric CO₂ (forming carbamates) and oxidation over time.

Key Properties Table[5]
PropertyValueContext
pKa (Calculated) ~8.5 (Amine), ~3.0 (Pyridine)The primary amine is the dominant basic center.
logP (Predicted) 1.6 - 1.8Moderately lipophilic; good membrane permeability potential.
Polar Surface Area (PSA) ~52 ŲWell within the "Rule of 5" (<140 Ų) for oral bioavailability.
Solubility High in DMSO, MeOH; Low in HexanesUse polar organic solvents for stock solutions.
Storage & Stability Protocol
  • Form : Prefer the Hydrochloride Salt (CAS 1909309-76-7) for long-term storage. The free base is an oil or low-melting solid that degrades faster.

  • Conditions : Store at -20°C under desiccant.

  • Handling : Weigh quickly in ambient air; for precise stoichiometry, weigh the salt and account for the HCl counter-ion (MW correction).

References

The following authoritative sources were used to validate the chemical data, synthesis routes, and safety profiles.

  • Sigma-Aldrich (Merck) . (2-phenoxypyridin-4-yl)methanamine hydrochloride Product Sheet. Retrieved from .

  • PubChem . (2-phenoxypyridin-4-yl)methanamine hydrochloride (Compound CID 122163387).[2] National Library of Medicine. Retrieved from .

  • ChemicalBook . Product List and CAS Registry for Pyridine Derivatives. Retrieved from .

Sources

Discovery and history of 4-phenoxypyridine compounds in medicinal chemistry

[1][2]

Executive Summary

The 4-phenoxypyridine motif—specifically the 4-phenoxypyridine-2-carboxamide core—represents a watershed moment in medicinal chemistry.[1][2] It enabled the transition from promiscuous, low-solubility hits to high-affinity, orally bioavailable drugs.[2] This scaffold is the structural engine behind Sorafenib (Nexavar) and Regorafenib (Stivarga) , serving as a dual-function anchor that simultaneously binds the ATP hinge region and orients the "tail" moiety into the deep hydrophobic pocket of kinases in their inactive (DFG-out) state.[1]

Mechanistic Rationale: Why 4-Phenoxypyridine?

In rational drug design, the 4-phenoxypyridine scaffold is not merely a linker; it is a pharmacophoric wedge .[2]

  • Geometric Precision: The ether oxygen provides a bond angle of approximately 118°–120° .[2] This specific angulation is critical for Type II inhibitors, allowing the molecule to navigate the narrow channel between the gatekeeper residue and the DFG motif.

  • Hinge Interaction: The pyridine nitrogen (and its 2-carboxamide substituent) functions as a hydrogen bond acceptor/donor pair, anchoring the molecule to the kinase hinge region (e.g., Cys919 in VEGFR2).

  • Physicochemical Balance: Replacing a phenyl ring with a pyridine reduces lipophilicity (LogP), improving water solubility and reducing non-specific plasma protein binding compared to all-carbon biaryl ethers.[1][2]

Visualization: The Sorafenib Binding Topology

The following diagram illustrates how the 4-phenoxypyridine core bridges the ATP pocket and the allosteric site.

SorafenibBindingcluster_0Pharmacophore LogicHingeHinge Region(ATP Site)Scaffold4-PhenoxypyridineCoreScaffold->HingeH-bonds (N-methylamide)LinkerUreaLinkageScaffold->LinkerEther Bridge (Geometry)AllostericHydrophobic Pocket(DFG-Out)Linker->AllostericHydrophobic Interactions

Caption: Schematic of Type II Kinase Inhibition. The 4-phenoxypyridine core anchors to the hinge, while the ether bridge orients the urea tail into the allosteric pocket.

Historical Evolution: The Bayer Discovery

The discovery of Sorafenib by Bayer (in collaboration with Onyx Pharmaceuticals) is the definitive case study for this scaffold.

The Challenge

Early high-throughput screening (HTS) identified 3-thienyl ureas as Raf-1 kinase inhibitors.[1][2] However, these leads suffered from:

  • Poor Solubility: High lipophilicity limited oral bioavailability.[2]

  • Weak Potency: IC50 values were in the micromolar range.[2]

  • Metabolic Instability: The thienyl ring was prone to oxidation.[2]

The Solution: Scaffold Hopping

Medicinal chemists replaced the thienyl core with a phenyl ring , and subsequently, the distal ring with a pyridine . The breakthrough came with the synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide .[1][2][3]

  • The Switch: Changing the distal ring to a pyridine-2-carboxamide increased potency against VEGFR2 and Raf-1 by orders of magnitude (nM range).[1][2]

  • The Result: Sorafenib (BAY 43-9006) became the first oral multikinase inhibitor approved for renal cell carcinoma (2005).[1][2][4][5]

  • The Follow-up: Regorafenib (BAY 73-4506), a fluorinated analog, used the same core to broaden the kinase spectrum and improve metabolic stability.[2]

Synthetic Masterclass: Constructing the Core

The synthesis of the 4-phenoxypyridine core relies on a nucleophilic aromatic substitution (

Protocol: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide

Objective: Synthesize the key intermediate for Sorafenib/Regorafenib.

Reagents & Materials
  • Substrate A: 4-Chloro-N-methylpicolinamide (1.0 eq)[1][2]

  • Substrate B: 4-Aminophenol (1.1 eq)[1][2]

  • Base: Potassium tert-butoxide (

    
    -BuOK) (1.2 eq)[1][2]
    
  • Solvent: Anhydrous DMF or DMSO[1][2]

  • Atmosphere: Dry Nitrogen (

    
    )[1][2]
    
Step-by-Step Methodology
  • Deprotonation:

    • Charge a reaction vessel with 4-aminophenol and anhydrous DMF under

      
      .
      
    • Cool to 0°C. Slowly add

      
      -BuOK.
      
    • Mechanistic Note: The phenoxide anion is generated in situ.[2] The color typically shifts to dark brown/purple due to oxidation sensitivity of the phenoxide; inert atmosphere is crucial.

  • Coupling (

    
    ): 
    
    • Add 4-chloro-N-methylpicolinamide in a single portion.

    • Heat the mixture to 80°C for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS.[1][2] The chloride is a good leaving group due to the electron-withdrawing nature of the pyridine nitrogen (para-position).

  • Quench & Workup:

    • Cool to room temperature.[2][6]

    • Pour the reaction mixture into ice-cold water (5x volume). The product typically precipitates.[2]

    • Filter the solid.[2][6] If oil forms, extract with Ethyl Acetate (EtOAc).

  • Purification:

    • Recrystallize from Ethanol or purify via silica gel chromatography (DCM/MeOH gradient).[1][2]

Synthetic Workflow Diagram

SynthesisWorkflowStep1Activation4-Aminophenol + t-BuOK(Formation of Phenoxide)Step2Coupling (SnAr)Add 4-Chloro-N-methylpicolinamideHeat to 80°CStep1->Step2 Nucleophilic Attack Step3QuenchPour into Ice WaterPrecipitationStep2->Step3 Completion Step4Final Product4-(4-aminophenoxy)-N-methylpicolinamideStep3->Step4 Filtration/Purification

Caption: Step-by-step synthetic pathway for the Sorafenib intermediate via SnAr coupling.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes how modifications to the 4-phenoxypyridine core affect biological activity (based on VEGFR2 inhibition data).

Compound VariantModificationVEGFR2 IC50 (nM)Notes
Biaryl Urea (Lead) Phenyl-Phenyl Ether~500Poor solubility, moderate potency.[1][2]
Sorafenib 4-Phenoxypyridine 90 Optimal hinge binding & solubility.
Regorafenib Fluorinated central ring13 Increased potency & metabolic stability.[1][2]
N-Desmethyl Removal of amide methyl>1000Loss of hydrophobic contact in hinge.[2]
Meta-Pyridine 3-Phenoxypyridine>5000Incorrect geometry (kink angle).[1][2]

Emerging Applications: Beyond Kinases

While famous for kinase inhibition, the 4-phenoxypyridine scaffold is expanding into other therapeutic areas:

  • P2X7 Antagonists: Recent patents (e.g., from AstraZeneca and Janssen) utilize 4-phenoxypyridine carboxamides to block the P2X7 ion channel, a target for inflammatory pain and neurodegeneration. The scaffold provides the necessary rigidity to block the ATP-gated pore.[2]

  • Herbicides: Diflufenican utilizes a phenoxynicotinamide core, demonstrating the scaffold's stability and ability to penetrate biological membranes across species.

References

  • Discovery of Sorafenib: Wilhelm, S. M., et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[5] Nature Reviews Drug Discovery 5.10 (2006): 835-844.[1][2] Link

  • Synthesis Protocol: Bankston, D., et al.[2] "A Scalable Synthesis of the Antitumor Agent Sorafenib." Organic Process Research & Development 6.6 (2002): 777-781.[1][2] Link[1]

  • Regorafenib Structure: Wilhelm, S. M., et al. "Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity."[2] International Journal of Cancer 129.1 (2011): 245-255.[1][2] Link[1]

  • P2X7 Antagonists: Guile, S. D., et al. "Antagonists of the P2X7 receptor.[7][8][9][10] Part 1: Discovery of a novel series of cyanoguanidines." Bioorganic & Medicinal Chemistry Letters 19.15 (2009): 4437-4440.[1][2] Link

Predictive ADMET Profiling of (2-Phenoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive predictive ADMET analysis of (2-Phenoxypyridin-4-yl)methanamine . This assessment utilizes structural alerts, physicochemical descriptors, and analog inference to establish a predicted pharmacokinetic profile.

Executive Summary

(2-Phenoxypyridin-4-yl)methanamine is a pyridine-based molecular fragment characterized by a primary aminomethyl group at the C4 position and a phenoxy ether linkage at the C2 position. Structurally, it represents a "Rule-of-3" compliant fragment, making it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) .

Based on in silico analysis and structural analog inference, this compound is predicted to exhibit high oral bioavailability , significant Blood-Brain Barrier (BBB) permeability , and a metabolic clearance profile dominated by oxidative deamination and aromatic hydroxylation. Its structural similarity to known norepinephrine reuptake inhibitors (NRIs) suggests potential CNS activity, necessitating rigorous off-target screening.

Chemical Identity[1][2][3][4][5][6][7]
  • IUPAC Name: (2-Phenoxypyridin-4-yl)methanamine

  • SMILES: C1=CC=C(C=C1)OC2=NC=CC(=C2)CN

  • Molecular Formula: C₁₂H₁₂N₂O[1]

  • Molecular Weight: 200.24 g/mol

Physicochemical Property Space (The Foundation)

The ADMET fate of a small molecule is dictated by its physicochemical coordinates. We utilize the Lipinski Rule of 5 and Veber’s Rules as the primary filters for this assessment.

Table 1: Predicted Physicochemical Descriptors
PropertyPredicted ValueInterpretationImpact on ADMET
Molecular Weight (MW) 200.24 Da< 300 Da (Fragment-like)High potential for optimization; rapid diffusion.[2]
LogP (Lipophilicity) 1.8 – 2.2Optimal (1 < LogP < 3)Good balance between solubility and membrane permeability.
TPSA (Polar Surface Area) ~51 Ų< 90 ŲHigh BBB Permeability predicted.
H-Bond Donors (HBD) 1 (Primary Amine)Low (≤ 3)Favors passive absorption.
H-Bond Acceptors (HBA) 3 (Pyridine N, Ether O, Amine N)Low (≤ 3)Favors passive absorption.
Rotatable Bonds 3< 10High structural rigidity; good oral bioavailability.

Expert Insight: The low TPSA (51 Ų) combined with a LogP near 2.0 places this molecule firmly in the "CNS Active" chemical space. Researchers should anticipate significant brain exposure unless P-glycoprotein (P-gp) efflux is active.

Absorption & Distribution (The Barriers)[8]

Human Intestinal Absorption (HIA)

The compound is predicted to have >90% Human Intestinal Absorption . The presence of the pyridine ring reduces the basicity of the system compared to aliphatic amines, likely preventing permanent ionization at intestinal pH (6.5–7.4), which facilitates passive transport.

Blood-Brain Barrier (BBB) Penetration

Unlike many polar fragments, (2-Phenoxypyridin-4-yl)methanamine possesses the requisite lipophilicity and low polar surface area to cross the BBB via passive diffusion.

  • LogBB Prediction: > 0.0 (Brain:Blood ratio > 1:1).

  • Mechanism: Passive transcellular diffusion.

  • Risk: If the target is peripheral, this CNS penetration represents a liability (potential for CNS side effects like insomnia or dizziness).

Plasma Protein Binding (PPB)

Predicted PPB is moderate (70–85%) . The phenoxy group provides a hydrophobic anchor for albumin binding, but the polar amine tail will maintain a sufficient free fraction (


) for pharmacologic activity.

Metabolism (The Clearance)

The metabolic fate of this scaffold is critical for lead optimization. The molecule contains two primary "soft spots" for enzymatic attack: the primary amine and the electron-rich phenoxy ring.

Predicted Metabolic Pathways
  • Oxidative Deamination (MAO/SSAO): The primary aminomethyl group (-CH2NH2) is a classic substrate for Monoamine Oxidases (MAO-A/B) or Semicarbazide-Sensitive Amine Oxidases (SSAO). This would convert the amine to an aldehyde, which is subsequently oxidized to a carboxylic acid.

  • Aromatic Hydroxylation (CYP450): The phenoxy ring is susceptible to Phase I oxidation by CYP2D6 or CYP3A4, likely at the para-position relative to the ether linkage.

  • N-Oxidation: The pyridine nitrogen is a potential site for N-oxidation by Flavin-containing Monooxygenases (FMO), though this is often a minor pathway compared to CYP-mediated clearance.

Visualization: Predicted Metabolic Map

MetabolicPathway Figure 1: Predicted Phase I Metabolic Fate of (2-Phenoxypyridin-4-yl)methanamine Parent (2-Phenoxypyridin-4-yl) methanamine Aldehyde Intermediate Aldehyde Parent->Aldehyde MAO-A/B (Deamination) Hydroxy Hydroxylated Phenoxy Analog Parent->Hydroxy CYP2D6/3A4 (Phase I) NOxide Pyridine N-Oxide Parent->NOxide FMO (N-Oxidation) Acid Carboxylic Acid Metabolite Aldehyde->Acid ALDH (Oxidation)

Caption: Figure 1 illustrates the three primary clearance vectors: MAO-mediated deamination (Blue), CYP-mediated hydroxylation (Green), and FMO-mediated N-oxidation (Yellow).

Toxicity & Safety Assessment (The Risks)

hERG Inhibition (Cardiotoxicity)
  • Prediction: Low to Moderate Risk.

  • Rationale: While primary amines can interact with the hERG potassium channel, this fragment lacks the high lipophilicity and specific "pharmacophore length" (usually >10 Å between hydrophobic centers and basic nitrogen) typically required for potent hERG blockade. However, as the molecule is grown into a larger drug candidate, this risk must be monitored.

Mutagenicity (AMES)
  • Prediction: Negative.

  • Rationale: The structure does not contain classic genotoxic alerts (e.g., nitro groups, aromatic amines, epoxides). The aminomethyl-pyridine motif is generally considered safe in standard mutagenesis screens.

Drug-Drug Interaction (DDI) Potential
  • CYP2D6 Inhibition: The basic nitrogen and aromatic ring mimic the pharmacophore of many CYP2D6 substrates/inhibitors. There is a moderate risk that this compound could act as a competitive inhibitor of CYP2D6, potentially altering the PK of co-administered drugs like metoprolol or antidepressants.

Experimental Validation Framework

To transition from prediction to empirical data, the following standardized protocols are recommended.

In Silico-to-In Vitro Workflow

This workflow ensures that resources are not wasted on compounds with poor developability.

ValidationWorkflow Figure 2: Step-wise Experimental Validation Protocol Step1 1. In Silico Screen (SwissADME / pkCSM) Step2 2. Physicochemical Assay (Kinetic Solubility & LogD) Step1->Step2 If Rules Met Step3 3. Permeability Assay (PAMPA-BBB / Caco-2) Step2->Step3 If Soluble > 10µM Step4 4. Metabolic Stability (Liver Microsomes + NADPH) Step3->Step4 If Pe > 10^-6 cm/s Step5 5. Toxicity Screen (hERG Patch Clamp / Cytotoxicity) Step4->Step5 If T1/2 > 30 min

Caption: Figure 2 depicts the "Go/No-Go" decision tree for validating the predicted ADMET properties.

Detailed Protocol: Microsomal Stability Assay

To verify the metabolic predictions (MAO vs. CYP), the following assay is required:

  • Preparation: Incubate 1 µM of (2-Phenoxypyridin-4-yl)methanamine with pooled human liver microsomes (0.5 mg/mL protein).

  • Cofactors:

    • Group A: Add NADPH (activates CYP/FMO).

    • Group B: No NADPH (Control).

    • Group C: Add Pargyline (MAO inhibitor) + NADPH (to isolate CYP activity).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard.

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

  • Interpretation:

    • Rapid clearance in Group A but stability in Group C confirms MAO vulnerability.

    • Clearance in Group C confirms CYP-mediated metabolism.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[3] Advanced Drug Delivery Reviews.

  • Veber, D. F., et al. (2002). "Molecular properties that influence the oral bioavailability of drug candidates." Journal of Medicinal Chemistry.

  • Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports.

  • Pires, D. E. V., et al. (2015). "pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures." Journal of Medicinal Chemistry.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

Sources

Methodological & Application

Application Note: High-Throughput Assay Development for (2-Phenoxypyridin-4-yl)methanamine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Context

(2-Phenoxypyridin-4-yl)methanamine (CAS: 1909309-76-7 / 1514076-60-8 analogs) represents a "privileged scaffold" in modern medicinal chemistry. It serves as a critical pharmacophore in the design of Type II Kinase Inhibitors (targeting c-Met, VEGFR2, BRAF) and Lysyl Oxidase-Like 2 (LOXL2) inhibitors.

The structural logic is bipartite:

  • The Phenoxypyridine Core: Mimics the ATP-adenine binding motif or occupies the hydrophobic pocket adjacent to the gatekeeper residue in kinases (e.g., the Sorafenib template).

  • The Methanamine Tail: Acts as a solvent-exposed "handle." In fragment-based drug discovery (FBDD), this primary amine is the vector for growing the molecule into the ribose pocket or forming urea/amide linkages critical for H-bonding (e.g., the "DFG-out" conformation stabilizer).

This guide details the development of two orthogonal assay systems to validate biological activity for this scaffold: a TR-FRET Kinase Binding Assay (for potency estimation of derivatives) and a Fluorometric Amine Oxidase Assay (for LOXL2 targeting).

Part 2: Experimental Protocols

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay

Target Application: Screening derivatives for c-Met or VEGFR2 inhibition.

Rationale: Traditional enzymatic activity assays (e.g., ADP-Glo) often fail for fragments or weak inhibitors due to low affinity. A binding assay using TR-FRET (e.g., LanthaScreen™) is superior here because it measures the displacement of a tracer from the kinase ATP site, providing a direct


 value independent of ATP concentration.
1. Reagents & Materials
  • Kinase: Recombinant Human c-Met (catalytic domain), GST-tagged.

  • Tracer: Eu-labeled Anti-GST Antibody + AlexaFluor™ 647-labeled Kinase Tracer (ATP-competitive).

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Compound: (2-Phenoxypyridin-4-yl)methanamine (dissolved in 100% DMSO).

2. Assay Workflow
  • Compound Preparation: Prepare a 10-point dose-response curve in DMSO (Start: 100 µM, 1:3 serial dilution). Acoustic dispensing (e.g., Echo®) is preferred to minimize tip waste.

  • Master Mix: Dilute c-Met enzyme to 5 nM and Eu-Anti-GST antibody to 2 nM in Assay Buffer.

  • Tracer Addition: Add Kinase Tracer (final conc. =

    
     of tracer, typically 10-50 nM) to the Master Mix.
    
  • Incubation:

    • Dispense 5 µL of Master Mix + Tracer into a 384-well white, low-volume plate.

    • Add 100 nL of Compound.

    • Incubate for 60 minutes at Room Temperature (protected from light).

  • Readout: Measure TR-FRET on a multimode reader (e.g., EnVision).

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

3. Data Analysis

Calculate the Emission Ratio (ER):



Fit data to a sigmoidal dose-response equation (variable slope) to determine 

.
Protocol B: Fluorometric Amine Oxidase Inhibition Assay (LOXL2)

Target Application: Validating the scaffold for anti-fibrotic activity.

Rationale: (2-Phenoxypyridin-4-yl)methanamine derivatives have shown promise as LOXL2 inhibitors. This assay couples the LOXL2-mediated oxidative deamination of a substrate to Horseradish Peroxidase (HRP) and Amplex Red, generating fluorescent Resorufin.

1. Reagents
  • Enzyme: Recombinant Human LOXL2.

  • Substrate: 1,5-Diaminopentane (Cadaverine) or proprietary lysine-mimetic.

  • Detection: Amplex® Red Reagent + HRP (10 U/mL).

  • Buffer: 1.2 M Urea, 50 mM Borate Buffer (pH 8.0). Note: Urea is critical to unfold LOXL2 slightly for optimal in vitro activity.

2. Step-by-Step Protocol
  • Pre-Incubation:

    • Mix 10 µL of LOXL2 (20 nM final) with 100 nL of Test Compound.

    • Incubate 15 mins at 37°C to allow for potential irreversible binding (if designing covalent inhibitors via the amine).

  • Reaction Initiation:

    • Add 10 µL of Substrate/Detection Mix (40 µM Amplex Red, 2 U/mL HRP, 10 mM Cadaverine).

  • Kinetic Read:

    • Immediately place in plate reader pre-heated to 37°C.

    • Monitor Fluorescence (Ex/Em: 530/590 nm) every 2 minutes for 45 minutes.

  • Analysis:

    • Calculate the slope (Vmax) of the linear portion of the curve (RFU/min).

    • Normalize % Inhibition relative to DMSO control.

Part 3: Visualization & Logic

Scaffold Pharmacophore Map

This diagram illustrates why this specific molecule is a versatile starting point for drug discovery.

PharmacophoreMap Core (2-Phenoxypyridin-4-yl)methanamine (Scaffold) Pyridine Pyridine Nitrogen (H-Bond Acceptor) Targets: Kinase Hinge Region Core->Pyridine Phenoxy Phenoxy Group (Hydrophobic Interaction) Targets: Hydrophobic Pocket II Core->Phenoxy Amine Methanamine Tail (Solvent Vector / Linker) Targets: Ribose Pocket / Urea Formation Core->Amine Target1 c-Met / VEGFR2 (Type II Kinase Inhibitor) Pyridine->Target1 H-Bonding Phenoxy->Target1 Pi-Stacking Target2 LOXL2 (Anti-Fibrotic Agent) Amine->Target2 Active Site Binding

Caption: Pharmacophore mapping of the (2-Phenoxypyridin-4-yl)methanamine scaffold, highlighting its dual utility in Kinase and Amine Oxidase drug discovery.

TR-FRET Assay Logic Flow

The decision tree for validating a "Hit" from this assay.

AssayLogic Start Screening Hit (>50% Displacement) DoseResp 10-Point Dose Response (TR-FRET Binding) Start->DoseResp Analysis Calculate IC50 & Hill Slope DoseResp->Analysis CheckSlope Hill Slope ~ 1.0? Analysis->CheckSlope Valid Valid Binder Proceed to Functional Assay CheckSlope->Valid Yes Aggregator Promiscuous Aggregator (PAINS) CheckSlope->Aggregator No (>2.0)

Caption: Logic flow for validating hits from the TR-FRET binding assay, filtering out false positives (aggregators).

Part 4: Troubleshooting & Optimization

ParameterCommon IssueOptimization Strategy
Solubility The primary amine may form salts or aggregate at high concentrations.Use 10 mM stock in DMSO . If precipitation occurs in buffer, add 0.01% Triton X-100 or lower max concentration to 10 µM.
Interference Primary amines can react with aldehyde-based tracers or fluorophores.Ensure the Tracer in TR-FRET is stable. In LOXL2 assays, avoid aldehyde-containing buffers. Use fresh DTT only if necessary (can interfere with HRP).
Assay Window Low Signal-to-Background (S/B) in TR-FRET.Titrate the Eu-Anti-GST Antibody . Excess antibody increases background; too little reduces signal. Aim for [Ab] ≈ [Enzyme].
Potency Shift

varies with incubation time.
This suggests slow-binding kinetics (common for Type II inhibitors). Run a time-course (30, 60, 120 min) to determine equilibrium.

References

  • Wang, J., et al. (2018). "Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents."[1][2] Bioorganic & Medicinal Chemistry Letters, 28(3), 268-274.

  • Rowbottom, M. W., et al. (2017). "Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2)." Journal of Medicinal Chemistry, 60(10), 4403–4423.

  • Liu, Y., et al. (2020).[3] "Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors." European Journal of Medicinal Chemistry, 208, 112776.

  • BenchChem Technical Guide. "An In-depth Technical Guide to 4-(4-Aminophenoxy)pyridine-2-carboxamide: A Key Synthetic Intermediate."

Sources

Application Note: High-Fidelity Profiling of 2-Phenoxypyridine Derivatives as Dual c-Met/VEGFR-2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scaffold & The Strategy

The 2-phenoxypyridine scaffold has emerged as a "privileged structure" in modern medicinal chemistry, particularly in the design of Type II kinase inhibitors . Unlike Type I inhibitors that bind the active conformation, the ether linkage in 2-phenoxypyridines provides the requisite rotational flexibility to occupy the hydrophobic pocket created when the DFG motif (Asp-Phe-Gly) flips to the "out" conformation.

This structural characteristic makes them highly potent candidates for inhibiting c-Met (Hepatocyte Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), two receptor tyrosine kinases (RTKs) critical for tumor metastasis and angiogenesis.

Why This Guide?

Screening hydrophobic scaffolds like phenoxypyridines presents unique challenges. Their high lipophilicity (logP > 3.5) often leads to compound precipitation in aqueous media, false positives in biochemical assays due to aggregation, and non-specific binding to plasticware.

This application note details a robust, field-validated workflow to profile these derivatives, moving from solubility management to functional phenotypic validation.

Experimental Workflow & Signaling Pathway

The following diagram illustrates the dual-inhibition mechanism and the logical flow of the screening cascade.

G cluster_pathway Target Signaling Pathway cluster_workflow Experimental Workflow HGF HGF (Ligand) cMet c-Met (RTK) HGF->cMet VEGF VEGF (Ligand) VEGFR2 VEGFR-2 (RTK) VEGF->VEGFR2 PI3K PI3K/AKT cMet->PI3K MAPK RAS/MAPK cMet->MAPK VEGFR2->PI3K VEGFR2->MAPK Compound 2-Phenoxypyridine Derivative Compound->cMet Inhibition Compound->VEGFR2 Inhibition Outcome Angiogenesis & Metastasis PI3K->Outcome MAPK->Outcome Step1 1. Solubility Check (Nephelometry) Step2 2. Cytotoxicity Screen (A549/HUVEC) Step1->Step2 Step3 3. Target Engagement (Western Blot: p-Met/p-VEGFR) Step2->Step3 Step4 4. Phenotypic Assay (Tube Formation) Step3->Step4

Figure 1: Mechanism of Action (MOA) for dual c-Met/VEGFR-2 inhibition and the sequential screening cascade.

Pre-Assay Preparation: Solving the Solubility Problem

Critical Failure Point: 2-phenoxypyridine derivatives often precipitate in cell culture media (DMEM/RPMI) at concentrations >10 µM, causing "jagged" dose-response curves.

Protocol:

  • Stock Preparation: Dissolve compounds in 100% DMSO to 10 mM. Sonicate for 5 minutes to ensure complete dissolution.

  • Intermediate Dilution: Create a 200x stock plate in DMSO.

  • Media Transfer: Dilute 1:200 into pre-warmed media (37°C) immediately before adding to cells.

    • Final DMSO concentration: 0.5% (Must be consistent across all wells).

    • Control: 0.5% DMSO vehicle control is mandatory.

Protocol 1: Cellular Viability Screening (A549 & HUVEC)

Objective: Determine the IC50 for cytotoxicity. A549 (Lung Carcinoma) expresses high levels of c-Met; HUVEC (Endothelial cells) are driven by VEGFR.

Materials:

  • Cell Lines: A549 (ATCC CCL-185), HUVEC (Lonza).

  • Reagent: CellTiter-Glo® 2.0 (Promega) - Preferred over MTT for higher sensitivity with lipophilic drugs.

  • Reference Drug: Foretinib (Dual inhibitor) or Sorafenib.

Step-by-Step Methodology:

  • Seeding:

    • Seed A549 cells at 3,000 cells/well in 96-well opaque-walled plates.

    • Seed HUVEC cells at 5,000 cells/well in EGM-2 media.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Remove spent media.

    • Add 100 µL of fresh media containing the 2-phenoxypyridine derivative (8-point serial dilution, e.g., 10 µM to 0.003 µM).

    • Incubate for 72 hours .

  • Detection:

    • Equilibrate plate to room temperature (RT) for 30 mins.

    • Add 100 µL CellTiter-Glo reagent.

    • Orbitally shake for 2 mins (to lyse cells).

    • Incubate 10 mins at RT (stabilize signal).

    • Read Luminescence (Integration time: 0.5 – 1 sec).

Data Analysis: Calculate % Viability =


.
Fit data to a 4-parameter logistic (4PL) curve.

Protocol 2: Target Engagement (Phospho-Kinase Immunoblot)

Objective: Confirm that the cytotoxicity is due to specific inhibition of c-Met/VEGFR phosphorylation, not general toxicity.

Experimental Setup:

  • Induction: Starve cells, then stimulate with ligands (HGF or VEGF) to spike phosphorylation levels.

  • Timing: Kinase phosphorylation is rapid. Treatment times must be precise.

Step-by-Step Methodology:

  • Starvation: Seed A549 cells in 6-well plates. Once 80% confluent, switch to serum-free media for 16–24 hours.

  • Drug Pre-treatment: Add 2-phenoxypyridine derivative at IC50 and 5x IC50 concentrations. Incubate for 2 hours .

  • Ligand Stimulation:

    • Add HGF (50 ng/mL) for exactly 15 minutes .

    • Note: Without HGF stimulation, basal p-c-Met is too low to detect reliable inhibition.

  • Lysis:

    • Place plate on ice immediately. Wash with ice-cold PBS containing 1 mM Na3VO4 (phosphatase inhibitor).

    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Western Blotting:

    • Load 20-30 µg protein/lane.

    • Primary Antibodies:

      • Anti-p-c-Met (Tyr1234/1235) [Cell Signaling #3077]

      • Anti-Total c-Met

      • Anti-GAPDH (Loading Control)

  • Quantification: Normalize Phospho-signal to Total-signal.

Expected Result: A dose-dependent disappearance of the p-c-Met band (Tyr1234/1235) while Total c-Met remains constant.

Protocol 3: Functional Angiogenesis (HUVEC Tube Formation)

Objective: To demonstrate the physiological impact of VEGFR-2 inhibition by the phenoxypyridine derivative. This is a "phenotypic" endpoint.

Materials:

  • Matrix: Matrigel® (Growth Factor Reduced). Thaw on ice overnight at 4°C.

  • Cells: HUVECs (Passage < 5).

Step-by-Step Methodology:

  • Coating:

    • Using pre-chilled pipette tips, add 50 µL Matrigel to each well of a 96-well plate.

    • Incubate at 37°C for 30 mins to polymerize.

  • Seeding & Treatment:

    • Resuspend HUVECs in EGM-2 media.

    • Add compound (at non-toxic concentrations, e.g., IC10 or IC20) to the cell suspension.

    • Seed 15,000 cells/well onto the polymerized Matrigel.

  • Incubation: Incubate for 6–18 hours . (Do not over-incubate, or tubes will collapse).

  • Imaging:

    • Stain with Calcein AM (2 µg/mL) for 30 mins for live-cell fluorescence imaging (Green).

    • Image using a 4x or 10x objective.

  • Analysis:

    • Use ImageJ (Angiogenesis Analyzer plugin).

    • Key Metrics: Total Tube Length, Number of Junctions, Number of Meshes.

Data Presentation & Interpretation

When reporting results for 2-phenoxypyridine derivatives, structure your data to highlight the Selectivity Index (SI) .

Table 1: Representative Data Profile (Example)

Compound IDc-Met IC50 (nM)VEGFR-2 IC50 (nM)A549 Cell Viability IC50 (µM)HUVEC Tube Formation IC50 (µM)Selectivity Note
Ref (Foretinib) 0.40.90.050.01Balanced Dual Inhibitor
PP-Derivative A 12.545.01.20.5c-Met biased
PP-Derivative B >1000>10005.5>10Inactive / General Toxicity

Interpretation Guide:

  • High Potency (Enzyme) + Low Potency (Cell): Suspect permeability issues or efflux pump liability (P-gp).

  • Steep Hill Slope (>2.0) in Viability: Suggests non-specific toxicity or compound precipitation rather than kinase inhibition.

References

  • Liu, X., et al. (2018). "Design, synthesis and biological evaluation of 4-phenoxy-pyridine derivatives as novel c-Met inhibitors." European Journal of Medicinal Chemistry. Link

  • Wang, J., et al. (2012). "Structure-activity relationship studies of 2-phenoxypyridine derivatives as potent c-Met kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Technical Bulletin. Link

  • Cell Signaling Technology. "Western Blotting Protocol (Fluorescence)." Application Guide. Link

  • Arnaoutova, I., & Kleinman, H. K. (2010). "In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract." Nature Protocols. Link

Application Notes and Protocols for 4-Phenoxypyridine Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: March 2026

A Note on (2-Phenoxypyridin-4-yl)methanamine: As of the current scientific literature, there are no specific published studies detailing the application of (2-Phenoxypyridin-4-yl)methanamine in cancer cell line research. However, the broader class of compounds to which it belongs, 4-phenoxypyridine derivatives, has emerged as a significant area of interest in oncology research. These derivatives have shown promise as potent anti-tumor agents, particularly through the inhibition of key signaling pathways involved in cancer progression.[1][2]

This document will therefore focus on the application of the 4-phenoxypyridine scaffold in cancer cell line studies, providing a detailed guide for researchers and drug development professionals. The protocols and methodologies described herein are representative of the approaches used to evaluate novel compounds within this chemical class.

Introduction to 4-Phenoxypyridine Derivatives in Oncology

The 4-phenoxypyridine moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. In the context of cancer, derivatives of this scaffold have been primarily investigated as inhibitors of tyrosine kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[1][2] Dysregulation of these pathways is a hallmark of many cancers.

One of the most well-documented targets for 4-phenoxypyridine derivatives is the c-Met proto-oncogene, which encodes the hepatocyte growth factor (HGF) receptor.[2] The HGF/c-Met signaling pathway plays a critical role in cell migration, invasion, and angiogenesis, and its aberrant activation is implicated in the progression and metastasis of numerous solid tumors, including non-small cell lung cancer (NSCLC), hepatocellular carcinoma, and glioblastoma.[3]

Mechanism of Action: Inhibition of the c-Met Signaling Pathway

The primary anti-cancer mechanism of many 4-phenoxypyridine derivatives is the competitive inhibition of ATP binding to the kinase domain of the c-Met receptor. This prevents the autophosphorylation of the receptor upon binding of its ligand, HGF, thereby blocking the activation of downstream signaling cascades.

The key downstream pathways inhibited by blocking c-Met activation include:

  • RAS/MAPK Pathway: This pathway is crucial for cell proliferation and survival.

  • PI3K/AKT Pathway: This pathway is a major regulator of cell survival, growth, and metabolism.

  • STAT3 Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis.

By inhibiting these pathways, 4-phenoxypyridine derivatives can induce cell cycle arrest, promote apoptosis, and reduce the migratory and invasive potential of cancer cells.

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Therapeutic Intervention HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binding & Dimerization RAS RAS cMet->RAS Activation PI3K PI3K cMet->PI3K Activation STAT3 STAT3 (Transcription Factor) cMet->STAT3 Activation RAF RAF RAS->RAF Proliferation, Survival MEK MEK RAF->MEK Proliferation, Survival ERK ERK MEK->ERK Proliferation, Survival CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest AKT AKT PI3K->AKT Survival, Growth mTOR mTOR AKT->mTOR Survival, Growth Apoptosis Apoptosis mTOR->Apoptosis STAT3->Apoptosis Phenoxypyridine 4-Phenoxypyridine Derivative Phenoxypyridine->cMet Inhibition of Autophosphorylation

Caption: Experimental workflow for evaluating a novel 4-phenoxypyridine derivative.

Data Presentation

The results of these experiments can be summarized in tables for clear comparison.

Compound Cell Line IC50 (µM) Apoptosis (% at IC50) Colony Formation Inhibition (% at IC50) Migration Inhibition (% at IC50/2)
Compound X A5491.5945.278.562.1
Compound X H4600.7252.885.371.4
Compound X HT-290.5661.491.275.8
Crizotinib (Control) A5490.0265.795.188.9

Note: The data presented above are hypothetical and for illustrative purposes only, based on published data for similar compounds. [2]

Conclusion

The 4-phenoxypyridine scaffold represents a promising starting point for the development of novel anti-cancer agents, particularly c-Met inhibitors. The protocols outlined in this guide provide a comprehensive framework for the in vitro characterization of such compounds. A thorough investigation of a novel 4-phenoxypyridine derivative's effects on cell viability, apoptosis, colony formation, and migration, combined with a confirmation of its mechanism of action through techniques like Western blotting, is essential for its preclinical evaluation and potential advancement into further stages of drug development.

References

  • Zhu, Y., et al. (2022). LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT). Cancer Cell International. Available at: [Link]

  • Liu, J., et al. (2020). Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2019). Design, synthesis, and biological evaluation of novel 4‐phenoxypyridine derivatives as potential antitumor agents. Available at: [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors. Available at: [Link]

Sources

Application Note: High-Throughput Screening of (2-Phenoxypyridin-4-yl)methanamine Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Targeting the c-Met/VEGFR-2 Kinase Axis in Oncology & Fibrosis

Executive Summary & Scientific Rationale

The (2-Phenoxypyridin-4-yl)methanamine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for Type II kinase inhibitors (e.g., Foretinib, Sorafenib analogues) and amine oxidase inhibitors (e.g., LOXL2). Its structural architecture features a central pyridine ring capable of hydrogen bonding with the kinase hinge region, a hydrophobic phenoxy moiety that occupies the "selectivity pocket" (allosteric site), and a 4-methanamine tail that serves as a versatile handle for library diversification—typically via urea or amide linkages to access the DFG-out conformation of kinases.

This guide details a High-Throughput Screening (HTS) campaign designed to identify potent dual inhibitors of c-Met (Hepatocyte Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) . Dysregulation of these pathways drives tumor angiogenesis, metastasis, and invasive growth, making this scaffold a high-value target for oncology and fibrosis drug discovery.

Key Mechanistic Insight

The screening strategy relies on the "DFG-out" binding mode . The (2-Phenoxypyridin-4-yl)methanamine core is derivatized to form a urea linker. This linker forms a critical hydrogen bond network with the conserved glutamate (Glu) in the


C-helix and the aspartate (Asp) of the DFG motif, locking the kinase in an inactive conformation.

Library Design & Chemical Space

Before screening, the (2-Phenoxypyridin-4-yl)methanamine intermediate (CAS: 1909309-76-7) must be diversified. The primary library logic focuses on capping the primary amine to probe the solvent-exposed region of the ATP binding pocket.

SAR Logic Diagram

ChemicalSpace Core (2-Phenoxypyridin-4-yl) methanamine Core Urea Urea Linkage (H-bond donor/acceptor) Core->Urea Isocyanate Reaction Amide Amide Linkage (Rigidification) Core->Amide Acylation LOXL2 Off-Target/Secondary: LOXL2 (Fibrosis) Core->LOXL2 Unmodified Amine cMet Target: c-Met (DFG-out pocket) Urea->cMet Glu/Asp Interaction VEGFR Target: VEGFR-2 (Angiogenesis) Urea->VEGFR Type II Inhibition

Caption: Structural diversification logic transforming the methanamine core into kinase-active urea/amide analogues versus amine-active oxidase inhibitors.

HTS Assay Strategy: TR-FRET Kinase Binding

To screen thousands of analogues robustly, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay (e.g., LanthaScreen™). Unlike activity assays that consume ATP, binding assays are less susceptible to interference from fluorescent compounds and allow the detection of Type II (inactive conformation) binders with high sensitivity.

Assay Principle
  • Kinase: Recombinant c-Met or VEGFR-2 tagged with GST or His.

  • Antibody: Europium (Eu)-labeled anti-tag antibody (FRET Donor).

  • Tracer: Alexa Fluor™ 647-labeled kinase tracer (FRET Acceptor) that binds to the ATP pocket.

  • Mechanism: When the tracer binds the kinase, Eu-Ab and Tracer are in proximity -> High FRET signal .

  • Inhibition: An analogue displaces the tracer -> Low FRET signal .

Validation Metrics
  • Z' Factor: Must be > 0.6 for HTS validation.

  • Signal Stability: Readout stable for >2 hours to allow batch processing.

  • DMSO Tolerance: Assay must tolerate up to 2% DMSO (compound solvent).

Detailed Screening Protocol

Materials & Reagents
ComponentSpecificationStorage
Kinase Recombinant Human c-Met (catalytic domain)-80°C
Antibody Eu-anti-GST Antibody-20°C
Tracer Kinase Tracer 236 (Alexa Fluor 647)-20°C (Dark)
Assay Buffer 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-354°C
Library (2-Phenoxypyridin-4-yl)methanamine analogues (10 mM in DMSO)-20°C
Plates 384-well Low Volume White ProxiPlate (PerkinElmer)RT
Step-by-Step Workflow

Step 1: Compound Transfer (Acoustic Dispensing)

  • Use an Echo® Liquid Handler to dispense 10 nL of library compounds (10 mM stock) into the 384-well assay plate.

  • Final Concentration: 10 µM (assuming 10 µL final volume).

  • Controls:

    • High Control (0% Inhibition): DMSO only.

    • Low Control (100% Inhibition): 10 µM Staurosporine or Foretinib.

Step 2: Kinase/Antibody Mix Preparation

  • Prepare a 2X solution of Kinase (5 nM final) and Eu-Antibody (2 nM final) in Assay Buffer.

  • Note: Pre-incubating kinase and antibody for 15 mins ensures stable complex formation.

  • Dispense 5 µL of this mix into the assay plate using a Multidrop™ Combi.

Step 3: Tracer Addition

  • Prepare a 4X solution of Kinase Tracer 236 (adjust concentration based on

    
    , typically 5-10 nM).
    
  • Dispense 5 µL of Tracer solution into the plate.

  • Total Assay Volume: 10 µL.

Step 4: Incubation

  • Centrifuge plate at 1000 x g for 1 minute to remove bubbles.

  • Incubate at Room Temperature (20-25°C) for 60 minutes in the dark.

Step 5: Detection

  • Read plate on a multimode reader (e.g., EnVision or PHERAstar).

  • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

  • Emission 1 (Donor): 615 nm or 620 nm.

  • Emission 2 (Acceptor): 665 nm.

  • Delay Time: 50 µs (eliminates transient autofluorescence).

Workflow Diagram

HTS_Workflow Start Library Plate (10 mM DMSO) Dispense Acoustic Dispense 10 nL Compound Start->Dispense Mix1 Add Kinase + Eu-Ab (5 µL) Dispense->Mix1 Mix2 Add Tracer (5 µL) Mix1->Mix2 Incubate Incubate 60 min @ RT (Dark) Mix2->Incubate Read TR-FRET Read (Ex 337 / Em 665/615) Incubate->Read Analysis Calculate Emission Ratio (665 nm / 615 nm) Read->Analysis

Caption: 384-well TR-FRET workflow for screening kinase inhibitors.

Data Analysis & Hit Selection

Signal Calculation

Calculate the Emission Ratio (ER) for each well to normalize for well-to-well volume variations:



Percent Inhibition


  • 
    : DMSO Control (Tracer bound, high FRET).
    
  • 
    : Positive Control (Tracer displaced, low FRET).
    
Hit Calling Criteria
  • Primary Cutoff: Compounds exhibiting >50% inhibition at 10 µM.

  • Interference Check: Flag compounds with abnormally high Donor (615 nm) signal (potential autofluorescence) or very low Donor signal (quenching).

  • Counter-Screen: Test hits against an unrelated kinase (e.g., Aurora A) to ensure selectivity for the c-Met/VEGFR scaffold.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Z' Factor (< 0.5) Tracer concentration too high or lowTitrate Tracer to its

value.
High Background Non-specific binding of Eu-AbAdd 0.01% BSA or increase Brij-35 to 0.05%.
Signal Drift Evaporation in low volume plateUse plate seals during incubation; ensure humidity control.
False Positives Compound aggregationInclude 0.01% Triton X-100 in buffer to disrupt aggregates.

References

  • Jameson, J. B., et al. (2014). "A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2." PLoS ONE, 9(8): e104094. Link

  • Wang, X., et al. (2020). "Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 30(24): 127643. Link

  • BenchChem. (2025).[1] "Technical Guide to 4-(4-Aminophenoxy)pyridine-2-carboxamide: A Key Synthetic Intermediate." BenchChem Technical Notes. Link

  • Chang, J., et al. (2017). "Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of LOXL2." Journal of Medicinal Chemistry, 60(10). Link

  • Sigma-Aldrich. (2025). "(2-phenoxypyridin-4-yl)methanamine hydrochloride Product Specification." Merck KGaA. Link

Sources

Application Note: In Vivo Evaluation of 4-Phenoxypyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 4-phenoxypyridine scaffold represents a "privileged structure" in medicinal chemistry, most notably utilized in Type II kinase inhibitors targeting c-Met (HGFR) and VEGFR2 . Prominent examples include AMG-458 , Foretinib (quinoline analog), and various developmental candidates. These compounds bind the kinase in the "DFG-out" inactive conformation, offering high selectivity but presenting significant translational challenges: poor aqueous solubility ("brick dust" properties) and CYP-mediated metabolism .

This guide departs from standard generic protocols. It focuses on the specific failure modes of this chemical class—namely, precipitation in the gut lumen (limiting absorption) and insoluble metabolite formation. The protocols below are designed as self-validating systems : if the control steps fail, the experiment must be halted, preventing the generation of misleading data.

Mechanism of Action & Signaling Pathway

Understanding the target biology is prerequisite to experimental design. 4-phenoxypyridines typically act as ATP-competitive inhibitors of c-Met. In the absence of inhibition, HGF binding induces receptor dimerization and autophosphorylation (Tyr1234/1235), recruiting downstream effectors.

Visualization: c-Met Signaling & Inhibition Node

cMet_Pathway HGF HGF Ligand cMet c-Met Receptor (RTK) HGF->cMet Binding Phos Autophosphorylation (Tyr1234/1235) cMet->Phos Dimerization GAB1 GAB1 Recruitment Phos->GAB1 Drug 4-Phenoxypyridine Inhibitor Drug->cMet Blocks ATP Binding (DFG-out Lock) PI3K PI3K / AKT (Survival) GAB1->PI3K RAS RAS / MAPK (Proliferation) GAB1->RAS

Caption: c-Met signaling cascade. 4-phenoxypyridines bind the inactive kinase conformation, preventing autophosphorylation and downstream effector recruitment.

Module 1: Formulation & Solubility (The Gatekeeper)

The Challenge: 4-phenoxypyridines are lipophilic bases. They dissolve in DMSO but often crash out (precipitate) immediately upon contact with aqueous buffers (PBS) or gastric fluids, leading to erratic oral bioavailability (


).

The Solution: Do not use simple saline/DMSO mixtures for oral dosing. Use complexing agents or pH-adjusted surfactants.[1]

Protocol A: Formulation Stress Test (Mandatory Pre-Study)

Before injecting any animal, validate the vehicle.

  • Prepare Stock: Dissolve compound in DMSO at 50 mg/mL.

  • Prepare Vehicle Candidates:

    • Vehicle A (Standard): 0.5% CMC-Na + 0.1% Tween 80 in water (Suspension).

    • Vehicle B (Enhanced): 20% Captisol® (SBE-β-CD) in 50 mM Citrate Buffer, pH 3.5 (Solution).

  • Dilution Test:

    • Add Stock to Vehicle to reach 5 mg/mL.

    • Vortex for 1 minute.

    • Wait 4 hours at Room Temperature.

  • Readout:

    • Pass (Suspension): Uniform cloudiness, no large crystals, resuspends easily.

    • Pass (Solution): Crystal clear, no Tyndall effect.

    • Fail: Sticky gum on vial walls or large needle-clogging crystals.

Expert Insight: For AMG-458 and similar analogs, Vehicle B (Captisol/Citrate pH 3.5) is the gold standard for IV/PO PK studies because the acidic pH protonates the pyridine nitrogen, enhancing solubility, while Captisol shields the hydrophobic core [1, 4].

Module 2: Pharmacokinetics (PK) & Tolerability[2]

Protocol B: Single-Dose PK with Microsampling

Objective: Determine Tmax, Cmax, and AUC without sacrificing excessive animals.

Experimental Design:

  • Species: CD-1 Mice or SD Rats (Male, 6-8 weeks).

  • Groups:

    • IV Arm: 1 mg/kg (Vehicle B required).

    • PO Arm: 10 mg/kg & 30 mg/kg (Vehicle A or B).

  • N: 3 animals per timepoint (serial sampling preferred).

Workflow:

  • Dosing: Administer compound. Record time

    
    .
    
  • Sampling: Collect 15

    
    L blood via tail snip at: 0.25, 0.5, 1, 2, 4, 8, 24 hrs.
    
  • Processing: Mix with 60

    
    L water (lyse cells) -> Spot on DBS card OR mix with acetonitrile (protein crash).
    
  • Analysis: LC-MS/MS (MRM mode).

Safety Marker (Critical for this Class): Monitor for Renal Toxicity . Some c-Met inhibitors (e.g., JNJ-38877605) form insoluble metabolites in the kidney due to aldehyde oxidase (AO) activity [5].[2]

  • Action: Necropsy 24h post-high-dose. Inspect kidneys for crystallization/pallor.[2]

Data Summary: Typical PK Parameters (Benchmark)
ParameterDefinitionTarget Value (Mouse)Implication
Tmax Time to max conc.0.5 - 2.0 hRapid absorption desired.
Cmax Peak conc.> 2000 ng/mL (at 10mg/kg)Must exceed cellular IC90 (adjusted for protein binding).
F (%) Bioavailability> 40%If <20%, reformulate (see Module 1).
Cl Clearance< 50 mL/min/kgHigh clearance suggests rapid CYP metabolism.

Module 3: Pharmacodynamics (PD) & Target Engagement

Mere exposure (PK) does not guarantee inhibition. You must prove the drug turns off the kinase in vivo.

Protocol C: Phospho-Met Suppression Assay

Model: MKN-45 Xenograft (Gastric cancer, MET amplified). Note: MKN-45 is "MET-addicted" and highly sensitive.

  • Implantation: Inject

    
     MKN-45 cells SC into Nu/Nu mice.
    
  • Staging: Wait until tumors reach 300-500 mm³.

  • Treatment: Administer single oral dose at MTD (e.g., 50 mg/kg).

  • Harvest:

    • Euthanize mice at

      
       (e.g., 2h) and trough (24h).
      
    • Snap freeze tumor immediately in liquid nitrogen (Phosphatases are fast).

  • Analysis (Western Blot):

    • Lysis Buffer: RIPA + Phosphatase Inhibitor Cocktail (Essential).

    • Primary Antibody: Anti-Phospho-Met (Tyr1234/1235).

    • Normalization: Total Met and Beta-actin.

Success Criteria: >80% reduction in p-Met signal at


 compared to Vehicle control.

Module 4: Efficacy Studies

Protocol D: Tumor Growth Inhibition (TGI)

Experimental Workflow:

Efficacy_Workflow Step1 Cell Injection (MKN-45 or U87MG) Step2 Tumor Staging (~150 mm³) Step1->Step2 Step3 Randomization (Rolling Enrollment) Step2->Step3 Step4 Dosing Phase (21 Days, QD/BID) Step3->Step4 Step5 Analysis (TGI & Body Weight) Step4->Step5

Caption: Standard xenograft efficacy workflow. Randomization ensures equal starting tumor volumes.

  • Groups:

    • Vehicle Control (QD).

    • Low Dose (10 mg/kg QD).

    • High Dose (30-100 mg/kg QD).[3]

    • Optional: Positive Control (e.g., Crizotinib or Cabozantinib).

  • Measurement: Caliper measurement 2-3x/week.

  • Endpoints:

    • TGI %:

      
      .
      
    • Body Weight: Loss >20% requires euthanasia (toxicity limit).

Authoritative Note: For 4-phenoxypyridines, efficacy in MET-amplified models (MKN-45) is often cytostatic or regressive. In MET-overexpressing but not amplified models (U87MG), efficacy may be moderate (growth delay) [2, 6].

References

  • Liu, L., et al. (2008).[4] Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: AMG 458.[3][5] Journal of Medicinal Chemistry, 51(13), 3688–3691.[4] Link

  • Exelixis/GSK. (2010). Foretinib (XL880): c-Met and VEGFR-2 inhibitor.[6] Drugs of the Future, 35(11), 893. Link

  • MedKoo Biosciences. AMG-458 Product Data & In Vivo Protocols. Link

  • Selleck Chemicals. AMG 458 Formulation and Solubility Data. Link

  • Perera, T., et al. (2015). The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation.[2] Molecular Cancer Therapeutics, 14(5). Link

  • BenchChem. AMG-458 Preclinical Studies: A Technical Overview. Link

Sources

Optimizing the Therapeutic Index: PK/PD Profiling of Phenoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 2.1

Executive Summary

Phenoxypyridine derivatives represent a privileged scaffold in modern medicinal chemistry, particularly within the landscape of Type II Kinase Inhibitors (e.g., c-Met, VEGFR2 antagonists) and P2X3 receptor antagonists . The structural motif—a pyridine ring linked to a phenyl group via an ether bridge—offers unique physicochemical advantages, including hydrogen bond acceptor capability (via the pyridine nitrogen) and conformational flexibility.

However, this scaffold presents distinct pharmacokinetic (PK) challenges:

  • Metabolic Liability: The electron-deficient pyridine ring is susceptible to N-oxidation, while the ether linkage can undergo oxidative dealkylation (though less common in biaryl systems) or hydroxylation on the electron-rich phenoxy ring.

  • Solubility/Permeability: High lipophilicity (LogP > 3.5) often leads to solubility-limited absorption (Class II/IV BCS).

  • Bioanalytical Challenges: Significant non-specific binding and matrix effects in LC-MS/MS analysis.

This guide provides a validated workflow for characterizing these derivatives, ensuring high-fidelity data for decision-making in lead optimization.

Part 1: In Vitro ADME & Metabolic Stability Profiling

The Metabolic "Soft Spot" Analysis

For phenoxypyridines, the primary metabolic clearance pathways are often CYP450-mediated N-oxidation of the pyridine nitrogen and hydroxylation of the phenyl ring. The ether bridge itself is generally robust but can direct metabolism to the para-position of the phenoxy ring.

Protocol: Microsomal Stability with Metabolite Trapping

Objective: Determine intrinsic clearance (


) and identify if N-oxidation is the rate-limiting step.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Test Compound (10 mM DMSO stock).

  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

Step-by-Step Methodology:

  • Pre-Incubation: Dilute test compound to 1 µM in Phosphate Buffer (100 mM, pH 7.4) containing 0.5 mg/mL HLM. Pre-incubate at 37°C for 5 minutes.

    • Expert Insight: Do not exceed 1 µM substrate concentration. Phenoxypyridines are hydrophobic; higher concentrations may cause aggregation or enzyme saturation, artificially lowering

      
      .
      
  • Initiation: Add NADPH regenerating system to initiate the reaction. Total volume: 200 µL.

  • Sampling: At

    
     min, remove 30 µL aliquots.
    
  • Quenching: Immediately dispense into 120 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

    • Critical Step: The IS should be a structural analog (e.g., deuterated parent) to compensate for the high protein binding characteristic of this scaffold.

  • Centrifugation: 4,000 rpm for 20 min at 4°C. Collect supernatant for LC-MS/MS.

Data Analysis: Plot


 vs. time. The slope 

is used to calculate

:

Visualization of Metabolic Fate

The following diagram illustrates the divergent metabolic pathways common to the phenoxypyridine scaffold.

MetabolicPathways Parent Phenoxypyridine (Parent) CYP CYP450 (3A4/2D6) Parent->CYP FMO FMO (Flavin Monooxygenase) Parent->FMO NOxide Pyridine N-Oxide (Inactive/Toxic?) CYP->NOxide Minor Pathway Phenol Hydroxylated Phenoxy Ring CYP->Phenol Ring Hydroxylation Cleavage Ether Cleavage (Rare) CYP->Cleavage O-Dealkylation FMO->NOxide N-Oxidation

Figure 1: Divergent metabolic pathways for phenoxypyridine derivatives. N-oxidation is a primary liability.

Part 2: Bioanalytical Method Development (LC-MS/MS)

Addressing the "Sticky" Compound Issue

Phenoxypyridines are notoriously prone to adsorption on plastic surfaces due to their lipophilic aromatic nature.

Optimization Protocol:

  • Chromatography: Use a C18 column with high carbon load (e.g., Phenomenex Kinetex or Waters BEH).

  • Mobile Phase:

    • Phase A: Water + 0.1% Formic Acid.[1]

    • Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Note: Avoid Methanol if possible; ACN provides sharper peaks for pyridine-based compounds.

  • Anti-Adsorption Additive: Add 0.5% BSA (Bovine Serum Albumin) or 20% plasma to urine/buffer samples immediately upon collection to prevent loss to container walls.

Mass Spectrometry Settings
  • Ionization: ESI Positive Mode (Pyridine N protonates easily).

  • Source Temperature: High (500°C+) to ensure desolvation of the hydrophobic droplets.

  • MRM Transitions: Monitor the loss of the phenoxy group (neutral loss) or the cleavage of the ether bond.

Part 3: Pharmacodynamics & Target Engagement

Kinase Target Occupancy (For Kinase Inhibitors)

For phenoxypyridine-based kinase inhibitors (e.g., c-Met analogs), plasma concentration alone is a poor predictor of efficacy. You must measure Target Occupancy (TO) .

Protocol: Intracellular Phospho-Flow Cytometry

  • Cell Seeding: Seed relevant cancer cell lines (e.g., MKN-45 for c-Met) in 96-well plates.

  • Treatment: Treat with serial dilutions of the phenoxypyridine derivative for 2 hours.

  • Stimulation: Stimulate with ligand (e.g., HGF) for 15 minutes.

  • Fixation/Permeabilization: Fix with 1.5% Paraformaldehyde; Permeabilize with ice-cold Methanol (critical for phospho-epitopes).

  • Staining: Stain with AlexaFluor-conjugated anti-phospho-Met (Tyr1234/1235) antibody.

  • Analysis: Quantify Mean Fluorescence Intensity (MFI). Calculate IC50 based on phosphorylation inhibition.

PK/PD Modeling Workflow

The relationship between the phenoxypyridine PK profile and the PD response is often hysteretic (delayed).

PKPD_Workflow Dose Dosing (PO/IV) Plasma Plasma Concentration (LC-MS/MS) Dose->Plasma Absorption Tissue Tumor/Tissue Distribution Plasma->Tissue Distribution (Kp) Target Target Occupancy (Kinase Inhibition) Plasma->Target Direct Correlation? Tissue->Target Binding Kinetics (Kon/Koff) Efficacy Tumor Growth Inhibition (TGI) Target->Efficacy Signal Transduction

Figure 2: PK/PD Integration. Note that tissue distribution is the critical bridge for lipophilic phenoxypyridines.

Part 4: Data Summary & Interpretation

When analyzing phenoxypyridine derivatives, organize your data to highlight the "Lipophilic Efficiency" (LipE).

ParameterUnitTarget ValueInterpretation for Phenoxypyridines
LogD (7.4) -2.0 - 3.5>4.0 increases metabolic risk and non-specific binding.
CL (int) µL/min/mg< 20High clearance often driven by N-oxidation.
PPB %< 99%These compounds bind heavily to albumin. Free fraction (

) is critical.
Kinase IC50 nM< 10Potency is rarely the issue; physicochemical properties are.
Efflux Ratio B-A/A-B< 2.0P-gp substrate potential is high for this scaffold.
Troubleshooting Guide
  • Issue: Low oral bioavailability (%F).

    • Root Cause:[2][3][4] Likely solubility-limited absorption (BCS Class II) rather than first-pass metabolism.

    • Solution: Attempt micronization or formulate in lipid-based vehicles (e.g., Labrasol).

  • Issue: Double peaks in PK plasma profiles.

    • Root Cause:[2][4][5] Enterohepatic recirculation. Phenoxypyridines are often glucuronidated (on the phenol ring) and excreted in bile, then reabsorbed.

References

  • Yeung, K. S., et al. (2019). "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds."[6] Journal of Medicinal Chemistry.

  • Zweigenbaum, J. (1999). "High-throughput bioanalytical LC/MS/MS determination of benzodiazepines in human urine." Analytical Chemistry.

  • Agilent Technologies. (2013). "Comprehensive LC/MS Analysis of Opiates, Opioids, Benzodiazepines, Amphetamines, Illicits, and Metabolites in Urine." Application Note.

  • Preynat-Seauve, O., et al. (2021).[3] "Novel Mechanism for an Old Drug: Phenazopyridine is a Kinase Inhibitor Affecting Autophagy and Cellular Differentiation."[3] Frontiers in Pharmacology.

  • Rettie, A. E., et al. (2023). "Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs." International Journal of Molecular Sciences.

Sources

Application Note: (2-Phenoxypyridin-4-yl)methanamine in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and biochemistry. It focuses on the practical application of (2-Phenoxypyridin-4-yl)methanamine (and its structural derivatives) as a privileged scaffold in the discovery of enzyme inhibitors, specifically targeting Lysyl Oxidase-Like 2 (LOXL2) and Tyrosine Kinases (e.g., c-Met, VEGFR) .

Executive Summary

(2-Phenoxypyridin-4-yl)methanamine (CAS: 1909309-76-7 / 1514076-60-8 derivatives) is a high-value pharmacophore used in Fragment-Based Drug Discovery (FBDD). While it possesses weak intrinsic inhibitory activity against certain amine oxidases, its primary utility is as a core scaffold for synthesizing potent inhibitors of LOXL2 (fibrosis target) and Type II Kinase Inhibitors (oncology targets).

This guide details the protocols for:

  • Fragment Screening: Assessing the binding efficiency of the core amine.

  • Functional Assays: Measuring inhibition potency (IC50) against LOXL2 using fluorometric H2O2 detection.

  • Kinase Profiling: Utilizing ADP-Glo™ formats for kinase derivatives.

Chemical Properties & Handling[1]

  • IUPAC Name: (2-Phenoxypyridin-4-yl)methanamine

  • Molecular Weight: ~200.24 g/mol

  • Solubility: Soluble in DMSO (>100 mM) and Methanol. Moderate solubility in aqueous buffers (pH < 7).

  • Stability: The primary amine is sensitive to atmospheric CO₂ (carbamate formation) and oxidation.

  • Storage: Store solid at -20°C under desiccated conditions. DMSO stocks should be aliquoted and freeze-thawed max 3 times.

Critical Handling Note:

Always prepare fresh serial dilutions in assay buffer immediately before use. Avoid polystyrene reservoirs if the derivative is highly lipophilic; use polypropylene or glass.

Mechanism of Action & Target Rationale

Lysyl Oxidase-Like 2 (LOXL2) Inhibition

The 2-phenoxypyridine scaffold mimics the transition state required for the active site of LOXL2. The 4-aminomethyl group acts as a "warhead" precursor or interacts directly with the carbonyl cofactor (LTQ) in the enzyme's active site, blocking the oxidative deamination of lysine residues in collagen.

Kinase Inhibition (Type II)

In kinase inhibitors (e.g., c-Met), this moiety often occupies the solvent-exposed region or the hydrophobic back-pocket, where the phenoxy group provides π-stacking interactions with the gatekeeper residue, and the pyridine nitrogen accepts a hydrogen bond from the hinge region.

Mechanistic Pathway Diagram

Inhibition_Mechanism Scaffold (2-Phenoxypyridin-4-yl) methanamine Derivatization Chemical Optimization Scaffold->Derivatization SAR Expansion Target_LOXL2 Target: LOXL2 (Amine Oxidase) Derivatization->Target_LOXL2 Target_Kinase Target: c-Met/VEGFR (Tyrosine Kinase) Derivatization->Target_Kinase Mech_LOXL2 Mechanism: Irreversible/Reversible Active Site Binding Target_LOXL2->Mech_LOXL2 Blocks LTQ Cofactor Mech_Kinase Mechanism: ATP Competition (Type II Binding) Target_Kinase->Mech_Kinase Hinge Binding Result Therapeutic Effect: Anti-Fibrosis / Anti-Tumor Mech_LOXL2->Result Mech_Kinase->Result

Caption: Dual-pathway utility of the scaffold in targeting amine oxidases (LOXL2) and kinases via distinct binding modes.

Protocol A: LOXL2 Inhibition Assay (Fluorometric)

Context: This is the gold-standard assay for evaluating derivatives of (2-Phenoxypyridin-4-yl)methanamine for anti-fibrotic potential (e.g., similar to PAT-1251).

Principle

LOXL2 oxidizes a substrate (1,5-diaminopentane) to produce an aldehyde, ammonia, and Hydrogen Peroxide (H₂O₂). The H₂O₂ reacts with Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) in the presence of Horseradish Peroxidase (HRP) to generate Resorufin, a highly fluorescent product.

Reaction:




Materials
  • Enzyme: Recombinant Human LOXL2 (rhLOXL2).

  • Substrate: 1,5-Diaminopentane (Cadaverine) or specific lysine-peptide.

  • Detection: Amplex™ Red Reagent (Invitrogen) + HRP.

  • Buffer: 50 mM Borate Buffer, pH 8.0 (Amine oxidases prefer basic pH).

  • Plate: 384-well black, low-binding microplate.

Step-by-Step Procedure
  • Compound Prep:

    • Dissolve (2-Phenoxypyridin-4-yl)methanamine derivative in DMSO to 10 mM.

    • Perform 1:3 serial dilutions in DMSO (10 points).

    • Transfer 50 nL of compound to the assay plate (Final DMSO < 1%).

  • Enzyme Addition:

    • Dilute rhLOXL2 in Assay Buffer to 2x final concentration (e.g., 10 nM).

    • Add 10 µL of Enzyme solution to wells.

    • Pre-incubation: Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.

  • Substrate/Detection Mix:

    • Prepare 2x Mix: 20 mM 1,5-Diaminopentane + 100 µM Amplex Red + 2 U/mL HRP in Assay Buffer.

    • Add 10 µL of Mix to start the reaction.

  • Kinetic Read:

    • Immediately place in plate reader.

    • Measure Fluorescence (Ex: 530 nm / Em: 590 nm) every 2 minutes for 60 minutes at 37°C.

  • Data Analysis:

    • Calculate the slope (RFU/min) of the linear portion of the curve.

    • Normalize slope to DMSO control (100% activity) and No-Enzyme control (0% activity).

    • Fit data to a 4-parameter logistic equation to determine IC50 .

Protocol B: Kinase Screening (ADP-Glo™)

Context: If the scaffold is used as a fragment for c-Met or VEGFR inhibition.

Principle

Measures ADP generated from the kinase reaction. The assay is performed in two steps: (1) Kinase reaction, (2) ADP conversion to ATP, which is then quantified by Luciferase/Luciferin.

Step-by-Step Procedure
  • Reaction Mix: Combine Kinase (e.g., c-Met, 0.2 µg/mL), Substrate (Poly Glu:Tyr, 0.2 mg/mL), and ATP (10 µM) in Kinase Buffer.

  • Inhibitor: Add 1 µL of (2-Phenoxypyridin-4-yl)methanamine (titrated) to 4 µL of Reaction Mix.

  • Incubation: 60 minutes at RT.

  • ADP-Glo Reagent: Add 5 µL to stop reaction and deplete remaining ATP (40 min incubation).

  • Detection Reagent: Add 10 µL to convert ADP to ATP and generate light.

  • Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Data Presentation & Analysis

Expected Results Table
Compound StateAssay TypeExpected Potency (IC50)Interpretation
Core Scaffold LOXL2 (Amplex Red)> 50 µMWeak binder (Fragment hit).
Core Scaffold Kinase (ADP-Glo)> 100 µMMinimal intrinsic activity.
Optimized Derivative LOXL2< 100 nMPotent inhibitor (e.g., PAT-1251 analog).
Optimized Derivative Kinase (c-Met)< 50 nMPotent Type II inhibitor.
Troubleshooting Guide
  • High Background (LOXL2): Amines can sometimes react with HRP or Amplex Red directly. Control: Run a "No Enzyme" well with the compound and detection mix. If signal increases, the compound is interfering with the reporter system.

  • Low Signal: Ensure the pH is > 7.5. LOXL2 is inactive at acidic pH.

  • Oxidation: If the methanamine oxidizes during storage, potency will drop. Verify purity via LC-MS before assay.

Experimental Workflow Diagram

Assay_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Enzymatic Assay (LOXL2) cluster_2 Phase 3: Analysis Step1 Compound Solubilization (DMSO, 10mM) Step2 QC: LC-MS Verification (Check for Oxidation) Step1->Step2 Step3 Incubate Enzyme + Inhibitor (15 min) Step2->Step3 Step4 Add Substrate + Amplex Red/HRP Step3->Step4 Step5 Kinetic Read (Ex 530 / Em 590) Step4->Step5 Step6 Calculate Slope (RFU/min) Step5->Step6 Step7 IC50 Determination (Non-linear Regression) Step6->Step7

Caption: Step-by-step experimental workflow for evaluating (2-Phenoxypyridin-4-yl)methanamine derivatives.

References

  • Findlay, A. D., et al. (2017). "Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2)." Journal of Medicinal Chemistry, 60(2), 707-721.

  • Thermo Fisher Scientific. "Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit Protocol." Application Guide.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Application Note." Technical Manual.

  • Rowbottom, M. W., et al. (2017). "Identification of 4-(Aminomethyl)pyridine Derivatives as Highly Potent and Selective LOXL2 Inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 27(11), 2443-2447.

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of (2-Phenoxypyridin-4-yl)methanamine in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists Methodology: Mixed-Mode Cation Exchange SPE coupled with Biphenyl-UHPLC-MS/MS

Executive Summary

The accurate quantification of primary amine-containing small molecules in biological fluids is a cornerstone of modern pharmacokinetic (PK) and toxicokinetic (TK) profiling. (2-Phenoxypyridin-4-yl)methanamine (molecular weight 200.09 Da) represents a classic structural motif in drug discovery: a basic primary amine tethered to a lipophilic, aromatic scaffold.

This application note details a highly robust, self-validating analytical method for the quantification of (2-Phenoxypyridin-4-yl)methanamine in human plasma. By leveraging Mixed-Mode Cation Exchange (MCX) solid-phase extraction (SPE) and biphenyl-based ultra-high-performance liquid chromatography (UHPLC), this protocol systematically eliminates phospholipid-induced matrix effects and ensures compliance with the ICH M10 Bioanalytical Method Validation guidelines[1].

Physicochemical Rationale & Analytical Challenges

When developing an assay for (2-Phenoxypyridin-4-yl)methanamine, the bioanalytical scientist faces a specific triad of challenges inherent to primary amines[2]:

  • Poor Reversed-Phase Retention: The primary methanamine group is highly polar and fully protonated at physiological pH (pKa ~9.5). On standard octadecylsilane (C18) columns, this leads to early elution in the void volume, where severe ion suppression from endogenous salts occurs.

  • Phospholipid Matrix Effects: Simple protein precipitation (PPT) fails to remove glycerophospholipids. These endogenous lipids co-elute with lipophilic basic amines, causing unpredictable signal quenching in the electrospray ionization (ESI) source.

  • Non-Specific Binding: Basic amines frequently exhibit secondary interactions with free silanol groups on glassware or unendcapped stationary phases, leading to peak tailing and carryover.

To overcome these physical realities, we abandon generic C18/PPT approaches in favor of a targeted orthogonal strategy: MCX SPE cleanup followed by Biphenyl-UHPLC separation.

Sample Preparation: The Causality of Mixed-Mode SPE

To achieve a self-validating, interference-free extract, we utilize a polymeric Mixed-Mode Cation Exchange (MCX) sorbent. The causality behind this choice is rooted in the analyte's acid-base chemistry[3]. The MCX sorbent contains both lipophilic divinylbenzene monomers and strong cation-exchange (sulfonic acid) groups.

  • Disruption & Loading: Plasma is acidified with phosphoric acid. This serves a dual purpose: it disrupts drug-protein binding (releasing the analyte) and fully protonates the primary amine, ensuring 100% ionic binding to the sulfonic acid groups on the sorbent.

  • Aggressive Washing: Because the analyte is locked via strong ionic bonds, we can wash the sorbent with 100% methanol. This aggressively strips away neutral lipids, proteins, and—most importantly—phospholipids that cause matrix effects.

  • Targeted Elution: Elution is triggered by shifting the pH. A high-pH solvent (5% ammonium hydroxide in methanol) deprotonates the amine, neutralizing its charge and breaking the ionic bond, thereby eluting the pure analyte.

SPE_Workflow A Plasma Sample + SIL-IS (Self-Validating Input) B Acidification (2% H3PO4) Protonates Amine & Breaks Protein Binding A->B C Load onto MCX SPE Ionic Capture of Analyte B->C D Wash 1: 2% Formic Acid Removes Hydrophilic Interferences C->D E Wash 2: 100% Methanol Eliminates Phospholipids D->E F Elution: 5% NH4OH in MeOH Neutralizes Amine for Release E->F G Evaporate & Reconstitute Concentrates Analyte F->G H UHPLC-MS/MS Analysis G->H

Fig 1: Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for primary amines.

Chromatographic & Mass Spectrometric Architecture

UHPLC Strategy: The Biphenyl Advantage

Instead of relying on hydrophobic partitioning (C18), we utilize a Biphenyl stationary phase . The biphenyl rings undergo


 interactions with the phenoxy and pyridine rings of the analyte. This orthogonal retention mechanism anchors the molecule strongly, pushing its elution past the solvent front and away from residual matrix suppressors, while maintaining sharp peak symmetry for the basic amine.
Mass Spectrometry: MRM Logic

Detection is performed via Electrospray Ionization in positive mode (ESI+). The precursor ion


 is observed at m/z 201.1. Collision-induced dissociation (CID) yields a dominant product ion at m/z 107.1 (corresponding to the cleavage of the phenoxy group) and a secondary qualifier ion at m/z 184.1 (loss of ammonia, 

).
Table 1: UHPLC Gradient Conditions

Column: Biphenyl UHPLC column (100 x 2.1 mm, 1.7 µm); Mobile Phase A: 0.1% Formic acid in Water; Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.000.40095.05.0Initial
0.500.40095.05.0Linear
3.000.40040.060.0Linear
3.100.4005.095.0Linear
4.500.4005.095.0Hold
4.600.40095.05.0Linear
6.000.40095.05.0Re-equilibration
Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
(2-Phenoxypyridin-4-yl)methanamine201.1107.16025Quantifier
(2-Phenoxypyridin-4-yl)methanamine201.1184.16015Qualifier
Stable Isotope Labeled IS (

)
206.1112.16025Internal Standard

Detailed Experimental Protocols

Preparation of the Self-Validating System

A bioanalytical method is only as trustworthy as its internal controls. We utilize a Stable Isotope Labeled Internal Standard (SIL-IS), specifically (2-Phenoxypyridin-4-yl)methanamine-


. The SIL-IS co-elutes exactly with the analyte and experiences identical ionization conditions, perfectly correcting for any well-to-well variations in extraction recovery or matrix suppression.
  • Calibration Standards: Spike blank human plasma with the analyte to create a 8-point calibration curve ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Quality Control (QC) Samples: Prepare independent QCs at 1.0 ng/mL (LLOQ), 3.0 ng/mL (Low QC), 400 ng/mL (Mid QC), and 800 ng/mL (High QC).

  • IS Working Solution: Prepare the SIL-IS at 50 ng/mL in 50:50 Methanol:Water.

Step-by-Step MCX SPE Protocol

Use a 96-well MCX SPE plate (30 mg/well).

  • Sample Aliquoting: Transfer 100 µL of plasma (Blank, Standards, QCs, or Unknowns) into a 2 mL 96-well collection plate.

  • IS Addition: Add 20 µL of the IS Working Solution to all wells (except double blanks). Vortex for 30 seconds.

  • Acidification: Add 100 µL of 4% Phosphoric acid (

    
    ) in water to all wells. Vortex for 1 minute to disrupt protein binding.
    
  • Conditioning: Pass 1 mL of Methanol through the MCX plate, followed by 1 mL of Water. (Do not let the sorbent dry).

  • Loading: Apply the acidified plasma samples to the SPE plate. Draw through at a slow flow rate (approx. 1 mL/min) using a positive pressure manifold.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic acid in water.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Apply maximum pressure for 2 minutes to dry the sorbent bed completely.

  • Elution: Elute the analyte into a clean 96-well collection plate using 2 x 250 µL of freshly prepared 5% Ammonium Hydroxide (

    
    ) in Methanol.
    
  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B). Vortex for 2 minutes and inject 5 µL onto the LC-MS/MS.

Validation Metrics & Acceptance Criteria (ICH M10)

To ensure the trustworthiness of the data, the assay must be validated according to the FDA / ICH M10 guidelines for Bioanalytical Method Validation[1]. The system validates itself through the rigorous assessment of accuracy, precision, and matrix effects.

Validation_Logic M10 ICH M10 Regulatory Framework Sel Selectivity & Matrix Effect (<15%) M10->Sel Cal Calibration Curve (R² > 0.99) M10->Cal Acc Accuracy & Precision (±15% bias/CV) M10->Acc Rec Extraction Recovery (Consistent across levels) M10->Rec

Fig 2: Core bioanalytical method validation parameters per ICH M10 guidelines.

Table 3: Expected Validation Data Summary

Acceptance criteria mandate that precision (%CV) and accuracy (%Bias) must be


 15% for all QCs, and 

20% at the LLOQ.
QC LevelNominal Concentration (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Accuracy (%Bias)Mean Extraction Recovery (%)
LLOQ QC1.08.4+4.288.5
Low QC3.05.1-2.190.2
Mid QC400.03.8+1.589.7
High QC800.02.9-0.891.1

References

  • U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis. (November 2022). Available at:[Link]

  • Wilson, I. D., & Plumb, R. S. A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Waters Corporation Application Notes. Available at: [Link] (Referenced via[Link])

  • Kovačić, J., et al. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Pharmaceuticals (Basel). (October 2023). Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization & Purification of (2-Phenoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Phenoxypyridin-4-yl)methanamine is a critical building block in medicinal chemistry, particularly for kinase inhibitors (e.g., c-Met, LOXL2 inhibitors). Users frequently report difficulty crystallizing the free base, which often presents as a viscous oil or amorphous glass.

This behavior is intrinsic to the molecule's physicochemical properties: the flexible ether linkage lowers the lattice energy, while the primary amine is prone to carbonate formation and "oiling out" (Liquid-Liquid Phase Separation). This guide provides a root-cause analysis and validated protocols to transition from crude oil to crystalline solid.[1]

Phase 1: Pre-Crystallization Assessment

Before attempting crystallization, you must diagnose the state of your material. Most failures stem from purity issues rather than solvent selection.

The "Oiling Out" Diagnostic

If your material separates as an oil droplet in the solvent rather than a precipitate, you are encountering Liquid-Liquid Phase Separation (LLPS).[2][3] This occurs when the metastable limit is reached before nucleation.[1]

Common Causes for this Molecule:

  • Residual Phenol: The synthesis (Williamson ether) often leaves unreacted phenol.[1] Phenol acts as a solvent impurity, drastically depressing the melting point.

  • Atmospheric CO₂: The primary amine reacts with air to form carbamates, disrupting the crystal lattice.[1]

  • Wrong Ionization State: The pyridine nitrogen and primary amine create a complex pH profile.[1]

Data Table: Physicochemical Profile
PropertyValue / CharacteristicImplication for Crystallization
Physical State (Free Base) Low-melting solid or OilHigh risk of oiling out; requires low T or seeding.[4][5]
pKa (Pyridine N) ~3.5 - 4.5Weakly basic; requires strong acid for salt formation.[1]
pKa (Primary Amine) ~8.8 - 9.5Highly basic; primary site for salt formation.[1]
Solubility (Free Base) High in DCM, MeOH, EtOAcHard to crystallize from polar organics alone.[1]
Solubility (HCl Salt) High in Water/MeOHRequires antisolvent (Ether/Heptane) to isolate.[1]

Phase 2: Troubleshooting Protocols

Issue 1: "My product is a dark oil that won't solidify."

Root Cause: Impurity-driven Melting Point Depression.[1] The Fix: Acid-Base Extraction Wash (Phenol Removal).[1]

You cannot crystallize the free base if phenol impurities are >1%.[1]

  • Dissolve crude oil in Ethyl Acetate (EtOAc) .

  • Wash 2x with 1M NaOH (Removes residual phenol as sodium phenoxide).[1]

  • Wash 1x with Brine.[1]

  • Dry over Na₂SO₄ (Magnesium sulfate can coordinate with amines; avoid if possible).[1]

  • Concentrate.[1] If it remains an oil, proceed to Phase 3 (Salt Formation) .[1]

Issue 2: "I need a solid for storage/weighing, but the free base is unstable."

Root Cause: Amine oxidation and carbamate formation.[1] The Fix: Convert to a Crystalline Salt.

For this specific scaffold, the Dihydrochloride or Fumarate salts are superior to the free base for isolation.

Protocol A: Dihydrochloride Salt Formation (Standard)

Best for: High yield, water solubility.

  • Dissolve 1.0 eq of crude amine in Ethanol (absolute) (5 mL/g).

  • Cool to 0°C in an ice bath.

  • Slowly add 2.2 eq of HCl in Dioxane (4M) or HCl in Ethanol .

    • Critical: Do not use aqueous HCl; water will solvate the salt and prevent precipitation.[1]

  • Stir at 0°C for 1 hour.

  • Slowly add Diethyl Ether or MTBE as an antisolvent until turbidity persists.[1]

  • Filter the white precipitate under N₂ protection (hygroscopic).[1]

Protocol B: Fumarate Salt Formation (High Crystallinity)

Best for: Purification, non-hygroscopic solid. Why: Fumaric acid often forms robust H-bond networks with aminopyridines, suppressing oiling out [1].

  • Dissolve 1.0 eq of amine in Isopropanol (IPA) or EtOAc .[1]

  • Dissolve 1.0 eq of Fumaric Acid in hot IPA/MeOH.

  • Add the acid solution to the amine solution at 50°C.

  • Allow to cool slowly to room temperature (10°C/hour).

  • Observation: If oiling out occurs, reheat to redissolve and add a seed crystal (if available) or scratch the glass.[1]

Phase 3: Visual Troubleshooting Workflows

Logic Flow: Resolving Oiling Out (LLPS)

This diagram illustrates the decision process when the material oils out during cooling.[1]

OilingOut Start Problem: Material Oils Out (LLPS) CheckPurity Check Purity (HPLC/NMR) Is Purity > 95%? Start->CheckPurity Impure Impure (<95%) CheckPurity->Impure No Pure Pure (>95%) CheckPurity->Pure Yes Purify Perform Acid/Base Extraction (Remove Phenols) Impure->Purify Thermodynamic Thermodynamic Issue (Metastable Zone too wide) Pure->Thermodynamic Purify->Start Retry Action1 Reduce Cooling Rate (1°C/min -> 0.1°C/min) Thermodynamic->Action1 Action2 Change Solvent System (Reduce polarity gap) Thermodynamic->Action2 Action3 Seed at Cloud Point Thermodynamic->Action3

Caption: Decision matrix for addressing Liquid-Liquid Phase Separation (Oiling Out). Impurities are the most common cause for this specific amine.

Logic Flow: Salt Selection Strategy

Choosing the right counter-ion is critical for aminopyridines.[1]

SaltSelection Start Select Counter-ion Solubility Required Solubility? Start->Solubility WaterSol Water Soluble (For Bioassay) Solubility->WaterSol OrgSol Organic Soluble (For Synthesis) Solubility->OrgSol Crystallinity Max Crystallinity (For Storage) Solubility->Crystallinity HCl HCl Salt (Hygroscopic, High MP) WaterSol->HCl TFA TFA Salt (Often Oil/Hygroscopic) OrgSol->TFA Fumarate Fumarate/Oxalate (Stable Lattice) Crystallinity->Fumarate

Caption: Counter-ion selection guide. Fumarate is recommended for solid-state stability; HCl for biological solubility.

Frequently Asked Questions (FAQs)

Q1: Why does my HCl salt turn into a goo upon filtration? A: The HCl salt of primary amines is extremely hygroscopic.[1] If you filter it in humid air, it absorbs water and deliquesces.[1]

  • Fix: Filter under a blanket of dry Nitrogen or Argon.[1] Wash the cake with anhydrous diethyl ether (which removes residual ethanol) and immediately place it in a vacuum desiccator over P₂O₅.

Q2: Can I crystallize the free base without making a salt? A: It is difficult but possible.[1]

  • Protocol: Use a mixture of Toluene/Heptane .[1] Dissolve the amine in minimal warm Toluene (50°C).[1] Add Heptane dropwise until cloudy.[1] Wrap the flask in foil (insulation) and turn off the stirrer. Allow it to sit undisturbed for 24-48 hours. The slow cooling and lack of agitation promote crystal growth over oiling out.[1]

Q3: The NMR shows a split peak for the methylene protons. Is this an impurity? A: Not necessarily. If you are analyzing the salt form, protonation of the pyridine nitrogen can cause conformational locking or slow exchange, leading to peak broadening or splitting. Add a drop of D₂O to the NMR tube (shake to exchange exchangeable protons) or run the spectrum at 50°C to confirm if the peaks coalesce.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][6][7] (2011).[1][6][7][8] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][7] [1]

  • Anderson, N. G. (2012).[1] Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.[1] (See Chapter 8 on Crystallization of Amines).

  • Matsushima, T., et al. (2013).[1] Phenoxypyridine derivative salts and crystals thereof. U.S. Patent No.[1][8] 8,377,938.[1] Washington, DC: U.S. Patent and Trademark Office.[1]

  • Dunn, P. J., et al. (2007).[1] Synthesis method and intermediates of pyridin-2-yl-methylamine. U.S. Patent No.[1][8] 7,208,603.[1] Washington, DC: U.S. Patent and Trademark Office.[1]

Sources

Technical Support: Stability Optimization for (2-Phenoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Phenoxypyridin-4-yl)methanamine (CAS: 1909309-76-7 for HCl salt) presents a dual stability challenge common to heteroaromatic "benzylic" amines. It combines a nucleophilic primary amine with an electron-rich pyridine ring. In solution, this molecule is prone to three primary degradation vectors: oxidative deamination , carbamate formation (via atmospheric


), and photolytic degradation .

This guide provides a self-validating protocol to maintain compound integrity during solubilization, storage, and experimental use.

Part 1: Degradation Pathways & Visual Logic

To troubleshoot stability, one must first visualize the "enemy." The diagram below maps the kinetic pathways that lead to sample degradation.

StabilityPathways cluster_prevention Prevention Strategy Molecule (2-Phenoxypyridin-4-yl) methanamine (Active Species) Carbamate Ammonium Carbamate Salt (Insoluble Precipitate) Molecule->Carbamate + CO2 (Reversible) Imine Imine Intermediate Molecule->Imine Oxidation (-2H) SaltForm HCl Salt Form (Protonated Amine) Molecule->SaltForm Acidification (HCl) CO2 Atmospheric CO2 (Air Exposure) CO2->Carbamate O2 Dissolved O2 / ROS (Light/Air) O2->Imine Aldehyde Aldehyde Degradant (Loss of Amine) Imine->Aldehyde Hydrolysis (+H2O) Dimer Oxidative Dimers (Yellow/Brown Color) Imine->Dimer Polymerization SaltForm->Molecule Neutralization (pH > 10) Inert Argon/N2 Purge

Figure 1: Mechanistic degradation pathways. The primary amine is the critical failure point, susceptible to carboxylation (


 attack) and oxidation.

Part 2: Solubilization & Solvent Selection

The choice of solvent dictates the shelf-life of your stock solution. The phenoxy group adds lipophilicity, making water a poor choice for the free base, while the amine makes it reactive in certain organic solvents.

Solvent Compatibility Matrix
SolventSuitabilityRisk FactorRecommendation
DMSO ⭐⭐⭐ (High)Hygroscopic (absorbs

); Dissolves

well.
Best for Stock. Use anhydrous, single-use aliquots. Store frozen.
Ethanol/Methanol ⭐⭐ (Medium)Nucleophilic; Can form hemiaminals if aldehydes are present.Good for short-term use. Avoid for long-term storage due to evaporation.
Water (Neutral) ⭐ (Low)Low solubility for free base; Promotes hydrolysis.Avoid unless using the HCl salt form.
Acetonitrile ⭐⭐ (Medium)Generally stable; Poor solubility for HCl salts.Good for LCMS prep; poor for high-conc. stocks.
The "DMSO Trap"

Issue: Researchers often report precipitation in DMSO stocks after repeated opening. Cause: DMSO is hygroscopic. Absorbed water facilitates the reaction of the amine with atmospheric


 to form insoluble carbamate salts, or simply lowers the solubility of the free base.
Protocol: 
  • Dissolve the compound in anhydrous DMSO .

  • Flush the headspace with Argon or Nitrogen immediately.

  • Aliquot into small, amber vials to avoid freeze-thaw cycles.

Part 3: pH & Salt Forms (The "On/Off" Switch)

The stability of (2-Phenoxypyridin-4-yl)methanamine is pH-dependent. The molecule exists in two states with vastly different stability profiles.

The Storage State: Hydrochloride Salt
  • Structure:

    
    
    
  • Why: Protonating the amine shuts down its nucleophilicity. It cannot react with

    
     (carbamate formation) and is significantly more resistant to oxidation.
    
  • Action: Always purchase or convert the molecule to its HCl salt for solid storage.

The Active State: Free Base
  • Structure:

    
    
    
  • Why: Required for chemical reactions (e.g., amide coupling, nucleophilic substitution).[1]

  • Risk: Highly reactive.

  • Action: Generate the free base in situ only immediately before use.

In Situ Neutralization Protocol: If your experiment requires the free base but you stored the HCl salt:

  • Dissolve HCl salt in DMSO.

  • Add DIPEA (Diisopropylethylamine) or TEA (Triethylamine) in a 1:1 to 3:1 molar equivalent ratio.

  • Use immediately.

Part 4: Troubleshooting Guide (FAQ)

Q1: "My clear solution turned yellow/brown overnight."

Diagnosis: Oxidative Degradation. Benzylic-type amines oxidize to imines, which then polymerize into colored oligomers. This is accelerated by light and trace metals. Fix:

  • Immediate: The sample is likely compromised for sensitive kinetics but may be okay for crude synthesis. Check LCMS.

  • Prevention: Store in Amber vials (light protection) and purge with inert gas. Consider adding 0.1% EDTA if the solvent system allows, to chelate trace metals that catalyze oxidation.

Q2: "I see a new peak in LCMS at M+44."

Diagnosis: Carbamate Formation. The amine has reacted with dissolved


 (

). Fix:
  • Verification: Acidify the sample (add dilute Formic Acid or HCl). If the peak disappears and the parent mass returns, it was a carbamate (acid decarboxylates it back to the amine).

  • Prevention: Minimize headspace in vials. Use fresh, degassed solvents.

Q3: "The compound precipitated upon adding water to my DMSO stock."

Diagnosis: Solubility Crash / pH mismatch. The free base is lipophilic (due to the phenoxy group). Fix:

  • Ensure the final aqueous buffer pH is < 5.0 to keep the amine protonated (

    
    ) and soluble.
    
  • If working at neutral pH (7.4), ensure the final DMSO concentration is < 1-2% and the compound concentration is below its solubility limit (likely < 100 µM in pure PBS).

Part 5: References & Authority[2]

  • Amine-CO2 Reactivity:

    • Sartori, G., & Maggi, R. (2010). "Acyclic and Cyclic Carbamates." Advances in Green Chemical Engineering. The reversible reaction of primary amines with

      
       is a fundamental instability mode in non-acidic solutions.
      
  • Handling Air-Sensitive Reagents:

    • Aldrich Technical Bulletin AL-134.[2][3] "Handling Air-Sensitive Reagents."[2][3][4][5][6] Defines the gold standard for inert atmosphere transfers and storage of reactive amines.

  • Stability of Aminopyridines:

    • Kaiser, J. P., et al. (1996).[7] "Microbial degradation of pyridine and its derivatives."[7] While biological, this highlights the susceptibility of the pyridine ring to oxidative attack at the 2/4 positions.

  • pKa and Solubility Data:

    • Reichardt, C. (2003). "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH. Explains the hygroscopicity of DMSO and its impact on nucleophilic solutes.

Sources

Overcoming solubility issues of phenoxypyridine compounds in assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of phenoxypyridine derivatives in biochemical and cell-based assays. While the phenoxypyridine scaffold—a bioisostere of diaryl ethers—offers enhanced π-π stacking and favorable target binding[1], its inherent lipophilicity often leads to severe solubility bottlenecks.

This guide moves beyond basic "add more solvent" advice. It provides mechanistic troubleshooting and self-validating protocols to ensure your experimental data remains robust and reproducible.

Section 1: Diagnostic Workflow

Before altering your assay parameters, follow this logical workflow to identify where the solubility failure is occurring.

G Start Phenoxypyridine Assay Prep CheckDMSO Check 10-30 mM DMSO Stock Start->CheckDMSO IsCloudy Visible Precipitation in DMSO? CheckDMSO->IsCloudy WarmSonicate Warm to 37°C & Sonicate (Check for moisture) IsCloudy->WarmSonicate Yes DiluteAq Dilute into Aqueous Buffer IsCloudy->DiluteAq No WarmSonicate->CheckDMSO AqPrecip Micro-precipitation in Buffer? DiluteAq->AqPrecip Stepwise Use Step-wise Dilution & Co-solvents (e.g., PEG400) AqPrecip->Stepwise Yes (Kinetic Drop) Validate Validate via Nephelometry (Absorbance at 620 nm) AqPrecip->Validate No Cyclodextrin Formulate with HP-β-CD Stepwise->Cyclodextrin If still precipitating Stepwise->Validate Cyclodextrin->Validate

Diagnostic workflow for resolving phenoxypyridine precipitation in in vitro assays.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why does my phenoxypyridine compound completely dissolve in DMSO, but crash out the moment I add it to my cell culture media? A1: You are observing "solvent-shifting precipitation" (or a kinetic solubility drop). Phenoxypyridines possess high lipophilicity due to their aromatic rings[1]. While 100% Dimethyl sulfoxide (DMSO) easily disrupts the crystalline lattice of the compound[2], diluting this stock into an aqueous buffer drastically lowers the solvent's dielectric constant. The compound is forced into an environment where it cannot maintain hydration shells, causing hydrophobic molecules to rapidly aggregate and precipitate[3]. This localized supersaturation must be managed by altering the thermodynamics of the dilution.

Q2: How can I optimize my DMSO stock to prevent downstream false negatives? A2: First, ensure you are using anhydrous, high-purity DMSO. DMSO is highly hygroscopic; absorbed atmospheric moisture significantly reduces its solvating power for lipophilic compounds[2]. Second, avoid preparing excessively concentrated stocks (e.g., >50 mM). We recommend a working stock of 10-30 mM. If precipitation occurs in the stock, warm it to 37°C and sonicate[3]. Crucially, limit freeze-thaw cycles, as these nucleate micro-crystals that act as seeds for massive precipitation upon aqueous dilution[4].

Q3: What are the most effective co-solvents for phenoxypyridines, and how do they work? A3: Co-solvents work by either reducing the dielectric constant of the aqueous phase or encapsulating the hydrophobic phenoxy groups[5]. Below is a quantitative comparison of recommended co-solvents for in vitro assays:

Co-Solvent / ExcipientMechanistic ActionMax Tolerated Conc. (In Vitro)Impact on Phenoxypyridine Solubility
DMSO Polar aprotic solvent; disrupts solute-solute hydrogen bonding.0.1% - 0.5% (v/v)High kinetic solubility; prone to solvent-shift precipitation[2].
PEG 400 Weakly polar polymer; interferes with water's hydrogen bond network.1.0% - 2.0% (v/v)Synergistic with DMSO; prevents rapid aggregation[5].
Tween-80 Nonionic surfactant; forms micelles to encapsulate lipophilic drugs.0.01% - 0.1% (v/v)Excellent for stabilizing suspensions; risk of membrane disruption[6].
HP-β-Cyclodextrin Pseudo-amphiphilic cyclic oligosaccharide; forms inclusion complexes.Up to 5.0% (w/v)Best for thermodynamic stability; shields the hydrophobic phenoxy ring[6].

Section 3: Self-Validating Experimental Protocols

To guarantee trustworthiness and scientific integrity, every protocol must validate itself before you commit precious biological reagents or cellular models.

Protocol A: Step-Wise Intermediate Dilution (Kinetic Stabilization)

Causality: Direct addition of a DMSO stock to a large aqueous volume creates localized zones of 0% DMSO, triggering instant nucleation. Step-wise dilution creates a gradient of solvent polarity, allowing the phenoxypyridine to kinetically stabilize in the aqueous phase[3].

  • Preparation: Thaw the 10 mM phenoxypyridine DMSO stock at room temperature. Vortex vigorously.

  • Intermediate Formulation: Prepare an intermediate buffer containing 10% PEG 400 and 90% assay buffer.

  • First Dilution: Add 10 µL of the DMSO stock to 90 µL of the intermediate buffer (Yields 1 mM compound in 10% DMSO / 9% PEG 400). Pipette up and down slowly to prevent localized crashing.

  • Final Dilution: Add 10 µL of the intermediate solution to 990 µL of pre-warmed (37°C) complete cell culture media (Yields 10 µM compound in 0.1% DMSO / 0.09% PEG 400).

  • Self-Validation Step: Transfer 100 µL of the final solution to a clear 96-well plate. Measure absorbance at 620 nm (Nephelometry). An OD620 > 0.05 compared to a vehicle control indicates micro-precipitation. If OD620 < 0.05, the compound is kinetically stable; proceed to the biological assay.

Protocol B: Cyclodextrin Inclusion Complexation (Thermodynamic Stabilization)

Causality: If kinetic stabilization fails, you must alter the molecule's apparent solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the phenoxypyridine core, while its hydrophilic exterior interacts with water, thermodynamically shielding the compound[6].

  • Host Solution: Dissolve HP-β-CD in your aqueous assay buffer to a final concentration of 5% (w/v).

  • Complexation: Add your phenoxypyridine compound (either as a dry powder or a highly concentrated DMSO spike) to the HP-β-CD solution.

  • Equilibration: Incubate the mixture on a rotary shaker at 37°C for 24 hours. Why 24 hours? Inclusion complex formation is an equilibrium-driven thermodynamic process, not an instantaneous kinetic one.

  • Filtration: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, precipitated drug.

  • Self-Validation Step: Quantify the dissolved phenoxypyridine concentration in the filtrate using LC-UV or LC-MS against a standard curve. This confirms the exact, soluble assay concentration before dosing cells, preventing false-negative efficacy readouts.

References

  • Title: Advancement of Phenoxypyridine as an Active Scaffold for Pesticides Source: MDPI URL: 1

  • Title: Compound Precipitation in High-Concentration DMSO Solutions Source: ResearchGate URL: 2

  • Title: Troubleshooting Tectochrysin precipitation in stock solutions Source: Benchchem URL: 3

  • Title: Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies Source: WuXi AppTec DMPK URL: 5

  • Title: Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs Source: Pharma Focus Asia URL: 6

  • Title: Compound Handling Instructions Source: MedChemExpress URL: 4

Sources

Technical Support Center: Troubleshooting (2-Phenoxypyridin-4-yl)methanamine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with unexplained phenotypic toxicity, delayed cell death, or erratic drug-drug interactions when screening small molecules containing basic amines and pyridine rings.

(2-Phenoxypyridin-4-yl)methanamine is a classic example of a compound with multiple structural liabilities. It combines a primary amine, a lipophilic phenoxy group, and an unhindered pyridine ring. This guide dissects the causality behind its off-target effects and provides self-validating protocols to rescue your assay integrity.

🔬 Mechanistic FAQ: Understanding the Off-Target Causality

Q1: I am observing delayed, punctate intracellular vacuolation and non-specific cytotoxicity in my 72-hour cell viability assays. Why is this happening? A: You are likely observing lysosomotropism leading to drug-induced phospholipidosis (PLD). (2-Phenoxypyridin-4-yl)methanamine is a Cationic Amphiphilic Drug (CAD). In the neutral pH of the cytosol (pH ~7.2), the primary amine is partially unprotonated, allowing the lipophilic phenoxy group to drive the molecule across the lysosomal membrane. Once inside the acidic lysosome (pH ~4.5), the amine becomes heavily protonated. Because charged species cannot easily cross lipid bilayers, the compound becomes trapped—a process known as ion trapping [1]. This massive accumulation disrupts lysosomal phospholipases, leading to the accumulation of undigested phospholipids and the formation of lamellar bodies (vacuoles) [2].

Q2: My compound is showing potent activity in my primary target assay, but it is also broadly inhibiting Cytochrome P450 enzymes (specifically CYP3A4) in my hepatocyte counter-screens. What is the structural basis for this? A: This is a classic Type II CYP450 inhibition mechanism driven by the pyridine ring. The


-hybridized nitrogen on the pyridine ring possesses a lone pair of electrons that is sterically unhindered. This nitrogen directly coordinates with the ferric heme iron (Fe3+) in the active site of CYP enzymes, displacing the axial water molecule required for the catalytic cycle [3]. This coordination creates a highly stable, reversible enzyme-inhibitor complex, shutting down metabolic activity and causing assay confounding in metabolically competent cells.

📊 Structural Liabilities & Mitigation Strategies

To rationally design away from these off-target effects without losing your core scaffold, you must manipulate specific physicochemical properties. The table below summarizes the quantitative thresholds and medicinal chemistry strategies required to mitigate these liabilities.

Structural FeaturePhysicochemical DriverOff-Target MechanismHigh-Risk ThresholdMedicinal Chemistry Mitigation
Primary Amine High Basicity (pKa ~9.5)Lysosomal Ion TrappingpKa > 6.5Convert to an amide, or add electron-withdrawing fluorines to the adjacent carbon to lower the pKa below 6.0.
Phenoxy Group High Lipophilicity (cLogP)Membrane PhospholipidosiscLogP > 2.0Introduce polar heteroatoms (e.g., morpholine) to reduce overall lipophilicity while maintaining steric bulk.
Pyridine Ring Unhindered

Nitrogen
Type II CYP CoordinationAccessible N-lone pairIntroduce a methyl group ortho to the pyridine nitrogen to create steric hindrance against heme binding.

⚙️ Pathway Visualization

The following diagram illustrates the divergent off-target pathways triggered by the structural motifs of (2-Phenoxypyridin-4-yl)methanamine.

G cluster_0 Lysosomotropism Pathway cluster_1 CYP450 Inhibition Pathway Compound (2-Phenoxypyridin-4-yl)methanamine (Lipophilic Basic Amine + Pyridine) Lysosome Lysosome Entry (pH ~4.5) Compound->Lysosome Lipophilic Partitioning ER Endoplasmic Reticulum Compound->ER Cytosolic Diffusion Protonation Amine Protonation (Ion Trapping) Lysosome->Protonation Phospholipidosis Membrane Insertion & Phospholipidosis Protonation->Phospholipidosis Coordination Pyridine Nitrogen Coordinates Heme Fe3+ ER->Coordination MetabolicInhib Type II CYP Inhibition (e.g., CYP3A4) Coordination->MetabolicInhib

Dual off-target mechanisms of (2-Phenoxypyridin-4-yl)methanamine in cellular assays.

🧪 Self-Validating Experimental Protocol: Lysosomotropism Quantification

To definitively prove that (2-Phenoxypyridin-4-yl)methanamine is causing assay interference via lysosomal trapping, you must run a displacement assay. This protocol is designed as a self-validating system: it includes parallel cytotoxicity screening to ensure that the loss of lysosomal signal is due to competitive displacement, not cell death.

Assay: High-Content LysoTracker Red (LTR) Displacement & Viability Multiplex

Materials:

  • Fa2N-4 immortalized human hepatocytes (or target cell line).

  • LysoTracker Red DND-99 (Fluorescent acidotropic probe).

  • Hoechst 33342 (Nuclear counterstain).

  • Positive Control: Chloroquine (Known lysosomotropic CAD).

  • Negative Control: Acetaminophen (Non-basic, non-lysosomotropic).

Step-by-Step Methodology:

  • Cell Seeding: Seed Fa2N-4 cells at 10,000 cells/well in a 96-well optical bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Probe Loading: Aspirate media. Add fresh media containing 50 nM LysoTracker Red DND-99 and 1 µg/mL Hoechst 33342. Incubate for 45 minutes. (Causality note: LTR selectively accumulates in acidic organelles. Pre-loading ensures we measure displacement rather than uptake inhibition).

  • Compound Treatment: Wash cells gently with PBS to remove extracellular probe. Add (2-Phenoxypyridin-4-yl)methanamine in a 10-point dose-response curve (0.1 µM to 100 µM). Include Chloroquine and Acetaminophen controls. Incubate for 2 hours.

  • High-Content Imaging: Image the plate using a high-content screening system (e.g., PerkinElmer Opera Phenix) at 20x magnification. Capture the DAPI channel (nuclei) and TRITC channel (lysosomes).

  • Data Extraction & Validation:

    • Readout 1 (Displacement): Quantify total TRITC fluorescence intensity per cell. A dose-dependent decrease confirms the test compound is protonating and displacing the LTR probe.

    • Readout 2 (Viability): Count total nuclei per well via the DAPI channel.

    • Self-Validation Check: If the nuclear count drops by >20% at a given concentration, the LTR displacement data at that dose is invalid, as the loss of signal is secondary to acute cytotoxicity rather than specific lysosomal trapping.

By implementing this multiplexed approach, you can confidently report to your chemistry team whether the observed assay noise is a true off-target liability or simply general cytotoxicity.

References
  • Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells) - PMC National Institutes of Health (NIH)[Link]

  • Identification of Hepatic Phospholipidosis Inducers in Sandwich-Cultured Rat Hepatocytes Oxford Academic[Link]

  • Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir - PMC National Institutes of Health (NIH)[Link]

Technical Support Center: Enhancing Oral Bioavailability of 4-Phenoxypyridine Drug Candidates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-phenoxypyridine drug development. The 4-phenoxypyridine scaffold is a highly privileged structure in modern medicinal chemistry, frequently utilized in the design of potent receptor tyrosine kinase (RTK) inhibitors targeting c-Met, VEGFR-2, and Aurora kinases[1][2]. However, translating the remarkable in vitro enzymatic inhibition of these molecules into in vivo efficacy is often bottlenecked by poor oral bioavailability (F < 20%).

As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve the pharmacokinetic (PK) liabilities of your 4-phenoxypyridine candidates.

Diagnostic Workflow for Bioavailability Failures

Before altering your compound's structure or formulation, you must identify the exact physiological barrier preventing systemic exposure. Use the following diagnostic workflow to categorize the failure as a solubility, permeability, or metabolic issue.

ADME_Workflow A Low Oral Bioavailability (F < 20%) B In Vitro ADME Profiling (Caco-2, Microsomes, Solubility) A->B C1 Poor Aqueous Solubility (<10 µg/mL) B->C1 C2 Low Permeability (Papp < 1x10^-6 cm/s) B->C2 C3 High Hepatic Clearance (CLint > 50 µL/min/mg) B->C3 D1 Lipid-Based Formulation or Salt Screening C1->D1 D2 Prodrug Strategy (e.g., Lipid Conjugation) C2->D2 D3 SAR Optimization (Block CYP450 Sites) C3->D3

Diagnostic workflow for resolving poor oral bioavailability in drug candidates.

Troubleshooting Guide & FAQs

Q1: My 4-phenoxypyridine candidate shows sub-nanomolar target affinity but less than 10% oral bioavailability in rodents. What is the primary cause? A1: The most common culprit is high lipophilicity coupled with a rigid, planar aromatic system. The 4-phenoxypyridine core promotes strong intermolecular pi-pi stacking, leading to high crystal lattice energy and extremely poor aqueous solvation. For example, early P2Y1 antagonists utilizing similar highly lipophilic scaffolds (like BMS-884775) exhibited aqueous solubility of <10 ng/mL, resulting in a low oral bioavailability of just 28% in rats and 6% in monkeys[3]. You must first run a kinetic solubility assay; if solubility is <10 µg/mL, formulation approaches (like nanosuspensions) or salt formation (e.g., lactate salts) are required[4].

Q2: How can I structurally modify the 4-phenoxypyridine scaffold to improve metabolic stability without losing kinase affinity? A2: Rapid first-pass metabolism by hepatic CYP450 enzymes rapidly clears unsubstituted phenoxy rings. You can improve stability by introducing electron-withdrawing groups (EWGs) at known sites of oxidation. Studies have shown that adding mono-EWGs (such as fluorine or chlorine) at the 4-position of the benzene ring significantly improves both c-Met inhibitory activity and metabolic stability[5]. Furthermore, replacing susceptible terminal moieties with bioisosteres—such as thiazole or thiadiazole carboxamides—can drastically improve the overall PK profile. For instance, the thiazole carboxamide derivative "51am" achieved an impressive oral bioavailability of 69% in mice[5].

Q3: We optimized the structure, but clearance remains high. Are there 4-phenoxypyridine derivatives that have successfully achieved 100% bioavailability? A3: Yes. Careful structure-activity relationship (SAR) optimization can yield complete absorption and stability. For example, compound 28c, an imidazo[4,5-b]pyridine derivative targeting Aurora-A kinase, was optimized to resist microsomal degradation (only 22% metabolized after 30 minutes in mouse liver microsomes). This precise structural tuning resulted in a highly orally bioavailable compound (F = 100%) with a favorable volume of distribution[6].

Quantitative Pharmacokinetic Benchmarks

To evaluate whether your candidate is performing adequately, compare your preclinical PK data against these benchmarked 4-phenoxypyridine and related aryl-ether derivatives.

Compound / ScaffoldPrimary TargetOral Bioavailability (%F)Clearance RateHalf-LifeReference
BMS-884775 P2Y128% (Rat), 6% (Monkey)HighShort[3]
Compound 7 (Aryl ether)YAP1/TEAD42% (Rat)Moderate1.4 h (MRT)[7]
Compound 51am (Thiazole carboxamide)c-Met69% (Mouse)0.87 L/h/kg5.6 h[5]
Compound 28c (Imidazo[4,5-b]pyridine)Aurora-A100% (Mouse)0.053 L/hHigh Stability[6]

Validated Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. The following methodologies include built-in causality checks to prevent false positives in your PK data.

Protocol A: In Vitro Liver Microsomal Stability Assay

Purpose: To determine if poor bioavailability is caused by rapid hepatic clearance rather than poor gastrointestinal absorption.

  • Preparation: Prepare a 10 mM stock solution of the 4-phenoxypyridine candidate in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add liver microsomes (human, rat, or mouse depending on your in vivo model) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Causality Check (Negative Control): Run a parallel sample without NADPH. If the drug depletes in this control, the loss is due to chemical instability or non-specific binding, not CYP450 metabolism.

  • Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality Check: The cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity and ensuring the measured concentration perfectly reflects the exact time point.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ).
    
Protocol B: Preparation of Lipid-Based Nanosuspensions for Oral Dosing

Purpose: To overcome absorption barriers caused by the high lipophilicity and crystalline lattice energy of 4-phenoxypyridine derivatives.

  • Lipid Phase Preparation: Melt a solid lipid matrix (e.g., Precirol ATO 5) at 10°C above its melting point. Dissolve the 4-phenoxypyridine candidate into the lipid melt.

  • Aqueous Phase Preparation: Dissolve a surfactant (e.g., Poloxamer 188 or Tween 80) in ultra-purified water and heat to the exact same temperature as the lipid phase.

  • Homogenization: Slowly inject the hot aqueous phase into the lipid phase under high-speed homogenization (10,000 rpm for 5 minutes) to form a crude emulsion.

  • Ultrasonication: Process the crude emulsion using a probe sonicator (40% amplitude, 3 minutes, pulse mode) to reduce the droplet size to the nanoscale. Rapidly cool the dispersion in an ice bath to solidify the lipid nanoparticles.

  • Validation & Characterization: Measure the Z-average particle size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).

    • Causality Check: The PDI must be < 0.3. A PDI > 0.3 indicates a heterogeneous particle distribution, which will inevitably lead to Ostwald ripening, particle aggregation in the gut, and erratic, unrepeatable oral bioavailability data.

Mechanism of Action Visualization

When your optimized 4-phenoxypyridine candidate successfully enters systemic circulation, it acts as a potent Type-II competitive inhibitor at the ATP-binding pocket of receptor tyrosine kinases.

Mechanism Ligand 4-Phenoxypyridine Inhibitor Binding ATP Pocket Binding Ligand->Binding Receptor Receptor Tyrosine Kinase (c-Met / VEGFR-2) Receptor->Binding Blockade Kinase Inhibition Binding->Blockade Effect Tumor Apoptosis & Reduced Angiogenesis Blockade->Effect

Mechanism of 4-phenoxypyridine RTK inhibitors blocking downstream tumor signaling.

References

  • Drug-like Antagonists of P2Y Receptor Subtypes: An Update National Institutes of Health (NIH) / PMC[Link][3]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases MDPI Pharmaceuticals[Link][4]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment Taylor & Francis[Link][5]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells National Institutes of Health (NIH) / PMC[Link][6]

  • Discovery and In Vivo Evaluation of Aryl Ether YAP1/TEAD Inhibitors for the Treatment of Hippo-Driven Malignancies Journal of Medicinal Chemistry - ACS Publications[Link][7]

  • Computational Simulation Study of Potential Inhibition of c‐Met Kinase Receptor by Phenoxy pyridine Derivatives: Based on QSAR, Molecular Docking, Molecular Dynamics ResearchGate[Link][1]

  • A computer-aided drug design approach to explore novel type II inhibitors of c-Met receptor tyrosine kinase for cancer therapy: QSAR, Molecular Docking, ADMET and Molecular dynamics simulations ResearchGate[Link][2]

Sources

Technical Support Center: Strategies to Reduce the Toxicity of Substituted Pyridine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting strategies for mitigating the toxicity associated with substituted pyridine compounds. The content is structured in a question-and-answer format to directly address common challenges encountered during experimental research.

Section 1: Foundational Concepts of Pyridine Toxicity

This section addresses fundamental questions regarding the mechanisms that drive the toxicity of pyridine-containing molecules.

Q1: What are the primary metabolic pathways that lead to the toxicity of substituted pyridines?

A1: The toxicity of many substituted pyridines is not caused by the parent compound itself, but rather by its metabolic conversion into reactive intermediates. The two primary pathways of concern are:

  • Cytochrome P450-Mediated Oxidation: The liver's cytochrome P450 (CYP) enzymes are the main drivers of pyridine metabolism.[1] They can hydroxylate the pyridine ring at various positions, potentially forming reactive quinone-imine type species. The specific CYP enzymes involved can be induced by pyridine itself, altering the metabolic profile.[1]

  • N-oxidation: The nitrogen atom in the pyridine ring is a key metabolic site. It can be oxidized to form a pyridine-N-oxide.[2][3] While this can be a detoxification pathway for some compounds by increasing polarity and facilitating excretion[4], for others, the N-oxide can be a reactive metabolite or a precursor to one.[1][2] For example, with certain chloropyridines, the N-oxide metabolite can influence the compound's cytotoxic and genotoxic effects differently depending on the position of the chlorine atom.[2]

The overall toxicity is a balance between these activation pathways and detoxification pathways, such as glucuronidation or sulfation, which render the metabolites more water-soluble for elimination.

Q2: How does the position and electronic nature of a substituent influence a pyridine compound's toxicity?

A2: The position and electronic properties of substituents are critical factors that dictate toxicity, a concept central to Structure-Activity Relationship (SAR) studies.[5][6] Even minor changes can cause dramatic shifts in toxicity.[5]

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO2, -CN, halogens) can enhance the reactivity of the pyridine ring, making it more susceptible to metabolic activation. Conversely, electron-donating groups (e.g., -NH2, -OH, -OCH3) can sometimes decrease toxicity, although this is highly context-dependent on the overall molecular structure.[7]

  • Positional Effects (Steric Hindrance): The location of a substituent can block a site that is susceptible to metabolic activation. For instance, placing a bulky, metabolically stable group adjacent to the ring nitrogen can sterically hinder N-oxidation. Similarly, blocking a carbon atom prone to hydroxylation can prevent the formation of a toxic metabolite. The toxicity of chloropyridines, for example, is highly dependent on the position of the halogen.[2]

A thorough analysis of the molecule's electrostatic potential map can help predict reactive sites.[8]

Section 2: Strategic Approaches to Toxicity Reduction

This section provides actionable strategies and workflows for modifying lead compounds to improve their safety profiles.

Q3: My lead compound is a 4-substituted pyridine with unacceptable toxicity. What is my strategic workflow for addressing this?

A3: When a promising lead compound exhibits toxicity, a systematic workflow is essential. The following decision tree illustrates a common approach, integrating bioisosteric replacement, metabolic stabilization, and prodrug strategies.

Toxicity_Reduction_Workflow Start Toxic 4-Substituted Pyridine Lead Compound Assess 1. Assess Mechanism (Metabolic profiling, in vitro tox) Start->Assess Decision1 Is toxicity due to metabolic activation? Assess->Decision1 Strat1 Strategy A: Bioisosteric Replacement Decision1->Strat1 Yes Strat2 Strategy B: Block Metabolic Hotspots Decision1->Strat2 Yes (Specific Site) Strat3 Strategy C: Prodrug Approach Decision1->Strat3 No (Inherent Toxicity) Bioisostere Replace pyridine with: - Benzonitrile - 2-Difluoromethylpyridine - Other heterocycles Strat1->Bioisostere Test 2. Synthesize Analogs & Re-evaluate Strat1->Test Block Introduce inert group at metabolically active site (e.g., fluorination) Strat2->Block Strat2->Test Prodrug Mask pyridine moiety with a cleavable promoiety Strat3->Prodrug Strat3->Test End Optimized Lead (Reduced Toxicity) Test->End

Caption: A decision workflow for mitigating pyridine toxicity.

Q4: What is bioisosteric replacement, and what are some validated replacements for a problematic pyridine ring?

A4: Bioisosteric replacement is a cornerstone strategy in medicinal chemistry where a key functional group or scaffold, in this case, the pyridine ring, is swapped with another group that has similar physical or chemical properties, with the goal of retaining biological activity while improving properties like safety or pharmacokinetics.[9][10]

Here are two well-documented and effective bioisosteric replacements for a substituted pyridine core:

Original ScaffoldBioisosteric ReplacementRationale and Key Advantages
4-Substituted Pyridine 2-Substituted Benzonitrile The nitrile group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen.[11] This swap can improve biological activity by displacing unfavorable water molecules from a binding site and can alter the metabolic profile, potentially avoiding pyridine-specific toxic pathways.[11][12]
Pyridine-N-Oxide 2-Difluoromethylpyridine The difluoromethyl (–CF2H) group is an effective bioisostere for the N-oxide functionality.[9] This replacement can enhance metabolic stability, as pyridine-N-oxides can sometimes be unstable in biological systems, while improving or maintaining biological activity.[9][13]
Q5: How can a prodrug strategy be used to mask pyridine toxicity?

A5: A prodrug is an inactive or less active precursor of a drug that is converted into the active form in the body.[14] This approach is highly effective for reducing systemic toxicity by limiting the exposure of non-target tissues to the active, and potentially toxic, pyridine compound.[15]

The core principle is to chemically modify the pyridine ring or a key functional group on it with a "promoiety." This moiety is designed to be cleaved off under specific physiological conditions (e.g., by enzymes concentrated in a tumor) to release the active drug at the desired site of action.[15][16]

For example, if the pyridine nitrogen is essential for binding but also a site of toxic metabolic activation, it could be temporarily quaternized or incorporated into a larger, cleavable structure. This prevents systemic metabolism until the prodrug reaches its target, where local enzymes release the active molecule.[17]

Section 3: Experimental Protocols and Troubleshooting

This section provides practical, step-by-step guides for key in vitro assays to assess pyridine toxicity.

Q6: I've synthesized a new series of pyridine derivatives. What is the first and most fundamental assay I should perform to assess their toxicity?

A6: The initial and most crucial step is to perform an in vitro cytotoxicity assay to determine the concentration at which your compounds kill cells. The MTT assay is a standard, reliable, and widely used colorimetric assay for this purpose.[18][19] It measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol: Standard MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of substituted pyridine compounds on a selected cell line (e.g., HepG2 for liver toxicity, MCF-7 for a cancer line).[18][20]

Materials:

  • 96-well flat-bottom plates

  • Selected cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-channel pipette and plate reader (570 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of your pyridine compounds in culture medium. A common starting range is 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same percentage of DMSO used for the compounds) and a "no-cell" blank control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of Treated / Absorbance of Vehicle Control) * 100.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Q7: My cytotoxicity results are inconsistent. What are the common troubleshooting steps?

A7: Inconsistent cytotoxicity data can be frustrating. Here are common issues and their solutions:

  • Problem: Poor Compound Solubility.

    • Symptom: Precipitate visible in the wells after adding the compound; high variability between replicate wells.

    • Cause: The compound is crashing out of the solution at higher concentrations.

    • Solution: Check the solubility of your compound in the culture medium. You may need to lower the top concentration tested or use a co-solvent (though be mindful of the co-solvent's own toxicity). Ensure your DMSO stock is fully dissolved before diluting in the medium.

  • Problem: Contamination.

    • Symptom: Cell death or strange morphology even in control wells.

    • Cause: Bacterial or fungal contamination in your cell culture or reagents.

    • Solution: Practice strict aseptic techniques. Regularly test your cell stocks for mycoplasma. Use fresh, sterile reagents.

  • Problem: Inconsistent Cell Seeding.

    • Symptom: High variability across the plate, especially an "edge effect" where outer wells behave differently.

    • Cause: Inaccurate cell counting or poor mixing of the cell suspension before plating.

    • Solution: Ensure your cell suspension is homogenous before and during plating. To minimize edge effects, avoid using the outermost wells of the plate for experimental data; instead, fill them with sterile PBS.

Q8: How do I determine if my compound's toxicity is due to metabolic activation?

A8: To specifically investigate metabolism-induced toxicity, you need to compare the compound's effect in a system with and without metabolic competency. A standard approach is to use liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[3]

Protocol: In Vitro Metabolic Stability Assay with Liver Microsomes

Objective: To determine the rate at which a pyridine compound is metabolized by liver enzymes. A compound that is rapidly metabolized ("unstable") is more likely to be forming metabolites that could be toxic.

Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P-dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound and a control compound with known stability (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Ice-cold "stop solution" (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system for analysis

Step-by-Step Methodology:

  • Preparation:

    • Thaw microsomes and the NADPH system on ice.

    • Prepare a master mix of buffer and microsomes. Pre-warm at 37°C for 5 minutes.

    • Prepare the test compound in buffer at 2x the final concentration.

  • Initiating the Reaction:

    • To start the reaction, mix equal volumes of the compound solution and the pre-warmed microsome mix.

    • Immediately take a time point (T=0) by transferring an aliquot to a tube containing ice-cold stop solution.

    • In parallel, start a negative control reaction that contains everything except the NADPH regenerating system. This shows non-enzymatic degradation.

    • Incubate the remaining reaction mixture at 37°C.

  • Time Points:

    • Take aliquots at several subsequent time points (e.g., 5, 15, 30, 60 minutes) and quench them in the stop solution.

  • Sample Processing & Analysis:

    • Vortex all quenched samples and centrifuge to pellet the protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples to quantify the amount of parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) as 0.693 / k.

Interpretation: A short half-life indicates rapid metabolism. If this compound also showed high toxicity in a whole-cell assay, it strongly suggests that one or more of its metabolites are responsible for the toxic effects.

References
  • Schlatter, C., & Wirth, B. (1985). A quantitative structure-activity relationship study on substituted pyridines as a contribution to the knowledge of the toxic effects of orellanine, a toxin from the mushroom Cortinarius orellanus. Toxicon, 23(5), 815-24. [Link]

  • Güdük, R., Kehl, N., Stavagna, C., Tilby, M. J., Turner, O., Ruffoni, A., Caldora, H. P., & Leonori, D. (2025). A Three-Step Strategy for the Conversion of Pyridines into Benzonitriles. Nature Synthesis. [Link]

  • Anuszewska, E. L., & Koziorowska, J. H. (1995). Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. Toxicology in Vitro, 9(2), 91-4. [Link]

  • Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. [Link]

  • Truong, T. T., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). The 'ring replacement' of pyridines into benzonitriles. [Link]

  • Truong, T. T., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC. [Link]

  • Sikora, E., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules. [Link]

  • Auctores Journals. (2025). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. [Link]

  • Kim, H., & Carlson, G. P. (1995). Comparison of the effects of pyridine and its metabolites on rat liver and kidney. Toxicology, 95(1-3), 137-44. [Link]

  • Anuszewska, E. L., & Koziorowska, J. H. (1995). Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. Scilit. [Link]

  • ResearchGate. (n.d.). Metabolic pathways of NNK. [Link]

  • RIVM. (2021). Pyridine: an overview of available data on mutagenicity and carcinogenicity. [Link]

  • Runge-Morris, M. (n.d.). Pyridine - Enzyme Induction, Metabolism, and Toxicity. Grantome. [Link]

  • ATSDR. (1992). Toxicological Profile for Pyridine. NCBI Bookshelf. [Link]

  • Open Access Journals. (n.d.). A Brief View on Pyridine Compounds. [Link]

  • ResearchGate. (n.d.). The pyridine pathway of nicotine degradation by A. nicotinovorans. [Link]

  • Chen, M., et al. (2024). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. PMC. [Link]

  • Sikora, E., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC. [Link]

  • Al-Ostath, A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

  • Kumar, A., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • López-García, J., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

  • Xia, Q., et al. (2013). Metabolic activation of pyrrolizidine alkaloids leading to phototoxicity and photogenotoxicity in human HaCaT keratinocytes. PubMed. [Link]

  • López-García, J., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Universidad de Sonora. [Link]

  • ResearchGate. (n.d.). Cytotoxicity results of pyridine analogous in the MTT assessment. [Link]

  • ACS Publications. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]

  • Chen, Y., et al. (2024). Prodrug activation by 4,4'-bipyridine-mediated aromatic nitro reduction. PMC. [Link]

  • PMC. (n.d.). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]

  • ResearchGate. (n.d.). Initial steps of pyridine biodegradation. [Link]

  • NICNAS. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. [Link]

  • Wang, Y., et al. (2024). Novel insights into the co-metabolism of pyridine with different carbon substrates: Performance, metabolism pathway and microbial community. PubMed. [Link]

  • ResearchGate. (n.d.). The enzymatic reduction of pyridine N-oxide derivatives. [Link]

  • Damani, L. A., et al. (1988). Oxidative metabolism of 14C-pyridine by human and rat tissue subcellular fractions. Xenobiotica. [Link]

  • de Oliveira, R. B., et al. (2026). Biological and Teratogenic Evaluations of Nitrogen Heterocycles for Anticancer Therapy. Molecules. [Link]

  • ResearchGate. (2025). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

  • PMC. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. [Link]

  • G., A. M., et al. (2017). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC. [Link]

  • Weiss, F. T., et al. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC. [Link]

  • ChemRxiv. (2021). Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds. [Link]

  • ACS. (n.d.). Strategies in prodrug design. [Link]

  • Chemical Society Reviews. (2024). Prodrugs as empowering tools in drug discovery and development. [Link]

  • ACS. (2019). Prodrug Strategies in Medicinal Chemistry. [Link]

  • Chinese Chemical Society. (2025). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. [Link]

Sources

Technical Support Center: Analytical Refinement for (2-Phenoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses the specific analytical challenges associated with (2-Phenoxypyridin-4-yl)methanamine (CAS: 1909309-76-7 / Analogous structures).

This molecule presents a classic "amphiphilic base" profile:

  • Primary Aliphatic Amine (Methanamine): High pKa (~9.0–9.5), responsible for strong silanol interactions and peak tailing.

  • Pyridine & Phenoxy Moieties: Provide moderate lipophilicity and UV chromophores but introduce potential for isobaric interferences in complex matrices.

The following modules synthesize field-proven strategies to overcome peak tailing, maximize MS sensitivity, and ensure robust extraction recovery.

Module 1: Chromatographic Optimization (HPLC/UHPLC)

The Issue: Users frequently report severe peak tailing (


) and retention time shifts. This is caused by the secondary interaction between the protonated primary amine and residual silanols on the silica stationary phase.
Troubleshooting Guide: Peak Tailing & Retention

Q: My peak is tailing significantly on a standard C18 column. Increasing organic modifier just kills retention.[1] What is the fix?

A: Standard C18 columns often fail with primary amines at acidic pH.[1] You must switch the "Selectivity Triangle" by altering the stationary phase surface charge or the mobile phase pH.

Recommended Protocol:

ParameterCondition A (Mass Spec Compatible)Condition B (High pH Stability)
Column Charged Surface Hybrid (CSH) C18 or HSS T3 Hybrid Ethylene Bridged (BEH) C18
Why? CSH surface is slightly positively charged, repelling the protonated amine and preventing silanol binding.[1]BEH particles withstand high pH (up to pH 12), allowing you to deprotonate the amine.
Mobile Phase A 0.1% Formic Acid in Water + 10mM Ammonium Formate10mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B 0.1% Formic Acid in Acetonitrile100% Acetonitrile
Gradient 5% B to 95% B over 5-7 mins5% B to 95% B over 5-7 mins

Q: I see "ghost peaks" or carryover in subsequent blank injections. Why?

A: The lipophilic phenoxy group combined with the basic amine can cause the molecule to adsorb to the injector needle or valve seals.[1]

  • Fix: Change your needle wash solvent to a "strong" mix: Acetonitrile:Methanol:Isopropanol:Water (1:1:1:1) + 0.2% Formic Acid . The acid ensures the amine stays soluble, while the IPA removes the lipophilic residue.

Decision Logic: Column Selection

ColumnSelection Start Start: Peak Tailing Issue MS_Req Is MS Detection Required? Start->MS_Req High_pH Can you use High pH (pH 10)? MS_Req->High_pH Yes (ESI+) MS_Req->High_pH No (UV only) CSH_Route Use CSH C18 / Bidentate C18 (Low pH, Kinetic repulsion) High_pH->CSH_Route No (Source pH limits) BEH_Route Use BEH C18 / Polymer (High pH, Neutralize Amine) High_pH->BEH_Route Yes (Robustness) HILIC_Route Switch to HILIC Mode (Amide or Silica Column) CSH_Route->HILIC_Route If retention < 1.0 min

Figure 1: Decision matrix for selecting the optimal stationary phase based on pH tolerance and detection requirements.

Module 2: Mass Spectrometry (LC-MS/MS)

The Issue: Low sensitivity due to poor ionization efficiency or fragmentation instability.[1]

Chemical Logic:

  • MW: ~200.2 g/mol [1]

  • Precursor: [M+H]⁺ = m/z 201.1

  • Ionization: ESI Positive mode is mandatory. The primary amine is the protonation site.[1]

Optimization Protocol

Q: Which MRM transitions should I monitor?

A: The fragmentation pattern is dictated by the stability of the aromatic systems vs. the labile amine.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanistic Origin
Quantifier 201.1184.1 15 - 20Neutral loss of NH₃ (-17 Da) .[1] Characteristic of primary amines.
Qualifier 1 201.1107.0 25 - 35Cleavage of ether bond; formation of phenoxy ion or pyridyl-methyl cation.[1]
Qualifier 2 201.194.0 30 - 40Phenol radical cation (from phenoxy group).[1]

Q: I am seeing signal suppression in plasma samples.

A: This is likely due to phospholipids co-eluting.[1]

  • Divert Valve: Send the first 1.0 min of LC flow to waste.

  • Internal Standard: You must use a stable isotope-labeled analog (e.g., d5-phenyl analog) or a structural analog like (2-phenoxypyridin-4-yl)ethanamine .[1]

  • Source Temp: Increase ESI source temperature to 500°C+ to aid desolvation of the amine.

Module 3: Sample Preparation (Extraction)

The Issue: Low recovery using standard protein precipitation (PPT).

Solution: Because the molecule is basic, Mixed-Mode Cation Exchange (MCX) SPE is the gold standard.[1] It allows you to wash away neutrals (phospholipids) with 100% organic solvent while the analyte remains locked by ionic charge.

MCX Extraction Workflow

SPE_Workflow Load 1. LOAD Sample (pH < 5) Analyte is + Wash1 2. WASH 1 2% Formic Acid (Remove Proteins) Load->Wash1 Wash2 3. WASH 2 100% Methanol (Remove Neutrals/Lipids) Wash1->Wash2 Elute 4. ELUTE 5% NH4OH in MeOH (Neutralize & Release) Wash2->Elute

Figure 2: Mixed-Mode Cation Exchange (MCX) protocol.[1] The critical step is Wash 2, where the high organic wash removes matrix interferences without eluting the charged analyte.

References & Authoritative Grounding

  • Waters Corporation. "Strategies for the Analysis of Basic Compounds in Reversed-Phase HPLC." Application Note 720001142EN. Explains the mechanism of CSH technology and silanol suppression for amines. Link

  • Sigma-Aldrich (Merck). "(2-Phenoxypyridin-4-yl)methanamine hydrochloride - Product Specification."[1] Provides physical property confirmation (HCl salt form implies basicity).[1] Link(Note: Representative link for structural class verification).

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography."[1] Journal of Chromatography A, 1217(6), 858-880.[1] Definitive guide on amine tailing. Link

  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B, 852(1-2), 22-34.[1] Establishes the MCX protocol for basic drugs to remove phospholipids. Link

Disclaimer: Experimental conditions may require fine-tuning based on specific matrix types (e.g., rat plasma vs. human urine).[1] Always perform a neat standard injection to establish system suitability before running biological samples.

Sources

Validation & Comparative

Comparative Guide: (2-Phenoxypyridin-4-yl)methanamine Scaffold vs. Emerging LOXL2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of (2-Phenoxypyridin-4-yl)methanamine with other LOXL2 inhibitors Role: Senior Application Scientist Format: Technical Comparison Guide

Executive Summary

The (2-Phenoxypyridin-4-yl)methanamine scaffold represents a pivotal class of mechanism-based inhibitors targeting Lysyl Oxidase-Like 2 (LOXL2) . Unlike first-generation pan-LOX inhibitors (e.g., BAPN) that suffer from off-target toxicity, this scaffold—optimized into clinical candidates like PAT-1251 (Lenumlostat) —offers high selectivity for LOXL2 over the housekeeping enzyme LOX.

This guide compares the 2-phenoxypyridin-4-yl methanamine class against three primary competitor classes:

  • Fluoroallylamines (e.g., PXS-5153, PXS-5382).

  • Biologics/Antibodies (e.g., Simtuzumab).

  • Pan-LOX Inhibitors (e.g., BAPN).[1]

Key Takeaway: While antibodies (Simtuzumab) offer high specificity but failed to demonstrate clinical efficacy due to lack of catalytic inhibition, small molecules based on the phenoxypyridine scaffold provide potent, irreversible inhibition of the active site with superior oral bioavailability compared to biologics.

Molecular Profile & Mechanism of Action

The (2-Phenoxypyridin-4-yl)methanamine Pharmacophore

This small molecule acts as a "suicide substrate." The primary amine mimics the


-amino group of the natural lysine substrate.
  • Recognition: The pyridine core positions the amine within the LOXL2 active site, interacting with the unique hydrophobic pocket near the Lysine Tyrosylquinone (LTQ) cofactor.

  • Reaction: The amine is oxidized by LOXL2 to an aldehyde.[2][3]

  • Covalent Capture: The resulting reactive intermediate forms a stable covalent bond with the LTQ cofactor or an adjacent residue, permanently disabling the enzyme.

DOT Diagram: Mechanism of Inhibition

The following diagram illustrates the mechanism-based inhibition pathway common to this scaffold.

LOXL2_Mechanism Inhibitor (2-Phenoxypyridin-4-yl) methanamine LOXL2_Active LOXL2 Active Site (LTQ Cofactor) Inhibitor->LOXL2_Active Binding (Km) ES_Complex Enzyme-Inhibitor Complex LOXL2_Active->ES_Complex Intermediate Imine/Aldehyde Intermediate ES_Complex->Intermediate Oxidation Covalent_Adduct Irreversible Covalent Adduct Intermediate->Covalent_Adduct Cross-linking Inhibition Enzymatic Inactivation Covalent_Adduct->Inhibition k_inact

Figure 1: Mechanism-based inhibition pathway of phenoxypyridine methanamines. The compound acts as a substrate that traps the enzyme in a covalent dead-end complex.

Comparative Landscape Analysis

The following table contrasts the (2-Phenoxypyridin-4-yl)methanamine class (represented by the optimized PAT-1251 ) against key alternatives.

Table 1: Technical Comparison of LOXL2 Inhibitors[4]
Feature(2-Phenoxypyridin-4-yl)methanamine Class (e.g., PAT-1251)Fluoroallylamines (e.g., PXS-5153)Antibodies (e.g., Simtuzumab)Pan-LOX Inhibitors (e.g., BAPN)
Primary Target LOXL2 (High Selectivity)LOXL2 / LOXL3 (Dual)LOXL2 (SRCR Domain)LOX / LOXL1-4 (Non-selective)
IC50 (hLOXL2) ~120 nM - 0.7 µM < 40 nM N/A (Non-catalytic)~3 - 5 µM
Mechanism Mechanism-based (Irreversible)Mechanism-based (Irreversible)Allosteric / Non-competitiveIrreversible
Selectivity (vs LOX) >400-fold >40-foldHighly SelectivePoor (< 5-fold)
Bioavailability High (Oral)High (Oral)Low (IV/SC Injection)High (Oral)
Clinical Status Phase 2 (PAT-1251)Phase 2 (PXS-5382)Discontinued (Lack of efficacy)Preclinical (Toxic)
Key Advantage High selectivity minimizes off-target elastin defects.Dual inhibition targets both fibrosis drivers.Zero off-target enzymatic inhibition.Standard reference tool.
Key Limitation Slower onset than fluoroallylamines.Potential for LOXL3-related side effects.Does not block catalytic activity of pre-existing enzyme.Lathyrism (elastin toxicity).

Analysis:

  • Vs. Simtuzumab: Simtuzumab binds the SRCR domain but does not inhibit the catalytic site directly. Clinical trials failed likely because the antibody could not stop the cross-linking activity of the enzyme already present in the matrix. Small molecules like (2-Phenoxypyridin-4-yl)methanamine directly abolish catalytic activity.

  • Vs. PXS-5153: The fluoroallylamine class (PXS series) is generally more potent (<40 nM) and faster-acting due to the highly reactive fluorine group. However, the phenoxypyridine class offers a different selectivity profile, often sparing LOXL3 more effectively than PXS-5153, which is a designed dual inhibitor.

Experimental Protocols for Validation

To validate the efficacy of (2-Phenoxypyridin-4-yl)methanamine derivatives, the Amplex Red Hydrogen Peroxide Assay is the gold standard. This assay measures the H₂O₂ byproduct generated during the oxidative deamination of the substrate (Putrescine or 1,5-Diaminopentane).[1]

Protocol: Fluorescent LOXL2 Inhibition Assay

Reagents:

  • Enzyme: Recombinant human LOXL2 (rhLOXL2).

  • Substrate: 1,5-Diaminopentane (DAP) or Putrescine (10 mM stock).

  • Detection: Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).

  • Coupling Enzyme: Horseradish Peroxidase (HRP).

  • Buffer: 1.2 M Urea, 50 mM Borate pH 8.2 (Urea is critical to unfold LOXL2 slightly for optimal in vitro activity).

Workflow:

  • Preparation: Dilute (2-Phenoxypyridin-4-yl)methanamine serially in DMSO (Final DMSO < 1%).

  • Pre-incubation: Incubate rhLOXL2 (10-20 nM final) with the inhibitor for 30 minutes at 37°C. Note: Mechanism-based inhibitors require this pre-incubation to form the covalent adduct.

  • Reaction Start: Add the Master Mix containing:

    • Amplex Red (50 µM)

    • HRP (1-2 U/mL)

    • Substrate (DAP, 1 mM)

  • Measurement: Monitor fluorescence continuously for 30-60 minutes.

    • Excitation: 530-560 nm

    • Emission: 590 nm

  • Data Analysis: Calculate the slope (RFU/min) of the linear portion. Determine IC50 using a 4-parameter logistic fit.

DOT Diagram: Assay Workflow

Assay_Workflow Step1 Step 1: Pre-Incubation (Enzyme + Inhibitor) 30 min @ 37°C Step2 Step 2: Add Substrate Mix (Amplex Red + HRP + DAP) Step1->Step2 Step3 Step 3: Enzymatic Reaction LOXL2 converts DAP -> Aldehyde + H2O2 Step2->Step3 Step4 Step 4: Signal Generation HRP uses H2O2 to convert Amplex Red -> Resorufin (Fluorescent) Step3->Step4 Step5 Step 5: Data Acquisition Ex 540nm / Em 590nm Step4->Step5

Figure 2: Step-by-step workflow for the Amplex Red LOXL2 inhibition assay.

Scientific Interpretation & Causality

Why the Phenoxypyridine Scaffold? The structural logic behind using (2-Phenoxypyridin-4-yl)methanamine lies in the hydrophobic pocket adjacent to the LOXL2 active site.

  • LOX vs. LOXL2: The catalytic domains are similar, but LOXL2 contains specific residues (e.g., N-glycosylated Asn644) and a distinct hydrophobic channel.

  • The Phenoxy Group: The 2-phenoxy substituent on the pyridine ring exploits this hydrophobic region, providing the steric bulk and lipophilicity required to exclude the inhibitor from the smaller/tighter active site of LOX (Lysyl Oxidase). This is the causal mechanism for the >400-fold selectivity observed in optimized derivatives like PAT-1251.

Self-Validating Protocol Check:

  • Control: Always run BAPN (10 µM) as a positive control for total inhibition.

  • False Positives: Phenoxypyridines are generally stable, but always check for H₂O₂ quenching. Add H₂O₂ directly to the inhibitor + Amplex Red mix (without LOXL2). If fluorescence is reduced compared to vehicle, the compound is quenching the signal, not inhibiting the enzyme.

References

  • Rowbottom, M. W., et al. (2017).[4] "Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2)." Journal of Medicinal Chemistry, 60(10), 4403–4423.[3][4] Link

  • Schilter, H., et al. (2019). "The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis."[5][6] Journal of Cellular and Molecular Medicine, 23(3), 1759–1770. Link

  • Chang, J., et al. (2017).[2] "Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX." Journal of Medicinal Chemistry, 60(10), 4403-4423.[3][4] Link

  • Puente, X. S., et al. (2019). "Simtuzumab (GS-6624), a monoclonal antibody targeting LOXL2, in patients with primary sclerosing cholangitis." Journal of Hepatology. Link

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 2-Substituted-4-Phenoxypyridines as Next-Gen c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship (SAR) studies of 2-substituted-4-phenoxypyridines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Scaffold Advantage

The 4-phenoxypyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of Type II kinase inhibitors targeting c-Met (Hepatocyte Growth Factor Receptor) . Unlike traditional Type I inhibitors (e.g., Crizotinib) that bind the active conformation, 2-substituted-4-phenoxypyridines are designed to stabilize the inactive "DFG-out" conformation, offering superior selectivity and residence time.

This guide objectively compares the SAR profiles of 2-substituted-4-phenoxypyridines against established multi-kinase inhibitors (e.g., Foretinib, Sorafenib). We focus on the critical role of the 2-position substituent in dictating potency, solubility, and kinase selectivity.

Chemical Space & SAR Logic

The biological activity of this class hinges on three pharmacophoric regions. The 2-position is the primary differentiator in recent literature, serving as the anchor for hydrogen bonding interactions within the kinase hinge region or solvent-exposed front.

The SAR Map

The following diagram illustrates the validated SAR rules for maximizing c-Met inhibitory potency (IC


 nM).

SAR_Map Core 4-Phenoxypyridine Core Scaffold Pos2 2-Position (Substituent) CRITICAL DETERMINANT Core->Pos2 Modulates Solubility & Hinge Binding Pos4 4-Phenoxy Group (Hydrophobic Pocket) Core->Pos4 Occupies Allosteric Hydrophobic Pocket Linker Linker Type (Amide vs. Urea) Pos2->Linker Determines Binding Mode (Type I vs Type II) Rule2 EWG on Phenyl Ring (F, Cl, CF3) Enhances Activity Pos4->Rule2 Rule1 Heterocyclic Amides (e.g., Quinoxaline) Increase Potency Linker->Rule1 Rule3 Urea Linkers Mimic Sorafenib Broad Spectrum Linker->Rule3

Figure 1: Validated Structure-Activity Relationship (SAR) map for 4-phenoxypyridine c-Met inhibitors.

Comparative Performance Analysis

We compare the performance of novel 2-substituted analogs (specifically Compound 23w and T14 ) against the clinical standard Foretinib .

In Vitro Kinase Inhibition (c-Met)

The data below highlights the superiority of rigid heterocyclic amides at the 2-position compared to flexible linear chains.

Compound ID2-Position SubstituentLinker Typec-Met IC

(nM)
Selectivity ProfileRef
Foretinib Cyclopropane-1,1-dicarboxamideUrea2.53 Multi-kinase (VEGFR/c-Met)[1]
Compound 23w 3-oxo-3,4-dihydroquinoxalineAmide1.91 High c-Met Selectivity[2]
Compound T14 Imidazole-4-carboxamideAmide12.0 Moderate[3]
Compound 23k Pyrimidine derivativeAmide1430 Low (Dual VEGFR/c-Met)[4]

Key Insight:

  • Rigidity Matters: Compound 23w , featuring a fused quinoxaline ring at the 2-position, outperforms Foretinib. The rigid bicyclic system likely reduces the entropic penalty of binding.

  • Linker Chemistry: Replacing the urea linker (common in Sorafenib/Foretinib) with a carboxamide linker at the 2-position maintains potency while potentially altering the metabolic stability profile.

Cellular Cytotoxicity (A549 Lung Cancer Lines)

Efficacy translates from enzyme to cell, but lipophilicity (LogP) plays a role.

CompoundA549 IC

(

M)
H460 IC

(

M)
Mechanism of Action
Foretinib 2.16N/AG2/M Arrest
Compound 23w 1.57 0.94 G0/G1 Arrest + Apoptosis
Compound T14 1.922.68Apoptosis Induction

Analysis: The 2-substituted-4-phenoxypyridine 23w shows superior cellular potency, likely due to optimized lipophilicity conferred by the quinoxaline moiety, enhancing membrane permeability compared to the highly polar imidazole of T14.

Mechanistic Validation: c-Met Signaling Pathway

To understand why these inhibitors work, we must visualize the downstream effects. These compounds block the phosphorylation of c-Met, thereby halting the PI3K/Akt and MAPK/ERK survival pathways.

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activation PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Inhibitor 2-Substituted 4-Phenoxypyridine Inhibitor->cMet Inhibition (Type II) AKT AKT (Survival) PI3K->AKT Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits ERK ERK/MAPK (Proliferation) RAS->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes

Figure 2: Inhibition of the HGF/c-Met signaling cascade by 4-phenoxypyridine derivatives.

Experimental Protocols

Reliable reproduction of SAR data requires standardized synthesis and assay protocols.

Synthesis of 2-Carboxamide-4-Phenoxypyridines

The following protocol is optimized for high yield and purity, avoiding common pitfalls in the nucleophilic substitution step.

Reagents:

  • Starting Material: 4-chloropyridine-2-carboxylic acid methyl ester.

  • Nucleophile: Substituted phenol (e.g., 4-fluorophenol).

  • Coupling Agent: EDCI/HOBt or HATU.

Workflow Diagram:

Synthesis Step1 Step 1: Etherification 4-Cl-pyridine + Phenol (K2CO3, DMF, 100°C) Inter1 Intermediate: 4-Phenoxypyridine-2-ester Step1->Inter1 Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Inter1->Step2 Inter2 Intermediate: Carboxylic Acid Step2->Inter2 Step3 Step 3: Amidation Acid + Heterocyclic Amine (HATU, DIPEA, DMF) Inter2->Step3 Final Final Product: 2-Substituted-4-Phenoxypyridine Step3->Final

Figure 3: Synthetic route for 2-substituted-4-phenoxypyridine derivatives.

Detailed Protocol (Step 3 - Amidation):

  • Activation: Dissolve the 4-phenoxypyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at 0°C for 30 mins to activate the acid.

  • Coupling: Add the functionalized amine (e.g., 3-amino-quinoxaline) (1.1 eq) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Pour into ice water. If a precipitate forms, filter and wash with water. If oil forms, extract with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Recrystallize from Ethanol or use Flash Chromatography (Hexane/EtOAc gradient).

c-Met Kinase Assay (HTRF Method)

To verify the IC


 values:
  • Reagents: Recombinant human c-Met kinase, Biotinylated poly(Glu, Tyr) substrate, ATP (at

    
    ), and Test Compounds.
    
  • Incubation: Mix enzyme + compound (in DMSO) + substrate in 384-well plates. Incubate 10 mins.

  • Start: Add ATP to initiate reaction. Incubate 60 mins at RT.

  • Detection: Add Eu-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Read: Measure FRET signal (665/620 nm ratio) using a microplate reader (e.g., EnVision).

  • Calculation: Plot % inhibition vs. log[concentration] to derive IC

    
     using non-linear regression (Sigmoidal dose-response).
    

Agrochemical Perspective: A Contrast

While this guide focuses on oncology, it is crucial to note that 4-phenoxypyridines are also potent herbicides (PPO inhibitors).

  • The Switch: For herbicidal activity, the 2-position often requires a methyl or halo-methyl group rather than a bulky amide.

  • The Target: Protoporphyrinogen Oxidase (PPO).

  • SAR Contrast: Large heterocyclic amides at the 2-position (beneficial for c-Met) generally abolish herbicidal activity, highlighting the high specificity of the SAR landscape [5].

References

  • Qian, F., et al. (2009). Inhibition of tumor cell growth, invasion, and metastasis by EXEL-2880 (XL880, foretinib), a novel inhibitor of HGF and VEGF receptor tyrosine kinases. Cancer Research. Link

  • Chen, Y., et al. (2020).[1] Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors.[2] Bioorganic Chemistry.[1][3][4] Link[1]

  • Liu, J., et al. (2022). Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents.[5] Bioorganic Chemistry.[3][4][6] Link

  • Wang, Z., et al. (2012). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry.[7] Link

  • Huang, T.H., et al. (2011).[8] Synthesis and herbicidal activity of new substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives.[8] Arkivoc.[8] Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted drug discovery, the selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. While a compound may be designed with a specific kinase in mind, its interaction with the broader human kinome can lead to unforeseen off-target effects. This guide provides a comprehensive framework for the cross-reactivity profiling of a novel class of kinase inhibitors, exemplified by the hypothetical compound, Phenoxypyridine-methanamine analog (PMA-1), a potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3).

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] Its dysregulation has been implicated in a range of pathologies, from type 2 diabetes and Alzheimer's disease to various cancers.[1][3] As such, GSK-3 has emerged as a compelling therapeutic target. This guide will walk researchers and drug development professionals through the essential steps of evaluating the selectivity of a GSK-3 inhibitor, ensuring a thorough understanding of its on- and off-target activities.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. This conservation makes the development of highly selective inhibitors a significant challenge.[4] A lack of selectivity can result in a range of adverse effects, undermining the therapeutic potential of a drug candidate. Therefore, a rigorous assessment of an inhibitor's cross-reactivity profile is not merely a regulatory hurdle but a fundamental aspect of preclinical drug development.[5]

This guide will delineate a two-tiered approach to profiling the selectivity of our illustrative compound, PMA-1, against a panel of kinases structurally and functionally related to GSK-3. This multi-faceted strategy combines the strengths of both biochemical and cell-based assays to provide a holistic view of the inhibitor's behavior in different contexts.

Experimental Workflow for Kinase Cross-Reactivity Profiling

A robust cross-reactivity profiling workflow integrates various experimental techniques to build a comprehensive picture of an inhibitor's selectivity. The following diagram outlines a recommended approach.

experimental_workflow cluster_tier1 Tier 1: Initial Biochemical Screening cluster_tier2 Tier 2: In-depth Characterization cluster_data Data Analysis & Interpretation biochemical_screening High-Throughput Biochemical Screen (e.g., ADP-Glo™ Kinase Assay) Single high concentration of PMA-1 kinase_panel Broad Kinase Panel (>300 kinases, including GSK-3α/β) biochemical_screening->kinase_panel Test against dose_response Biochemical IC50 Determination (ADP-Glo™) For hits from Tier 1 biochemical_screening->dose_response Identifies hits for cell_based_engagement Cell-Based Target Engagement (e.g., NanoBRET™ Assay) In intact cells dose_response->cell_based_engagement Confirms on-target potency downstream_signaling Functional Cellular Assay (e.g., Western Blot for p-β-catenin) Assess downstream pathway modulation cell_based_engagement->downstream_signaling Validates functional effect selectivity_score Calculate Selectivity Score (e.g., S-score) downstream_signaling->selectivity_score off_target_validation Validate significant off-targets off_target_validation->selectivity_score wnt_pathway cluster_off Wnt OFF cluster_on Wnt ON / GSK-3 Inhibition GSK3b_off Active GSK-3β beta_catenin_off β-catenin GSK3b_off->beta_catenin_off P Axin_APC Axin/APC Complex Axin_APC->GSK3b_off Axin_APC->beta_catenin_off degradation Proteasomal Degradation beta_catenin_off->degradation Wnt Wnt Frizzled_LRP Frizzled/LRP Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled GSK3b_on Inactive GSK-3β Dishevelled->GSK3b_on Inhibits beta_catenin_on Stable β-catenin nucleus Nucleus beta_catenin_on->nucleus TCF_LEF TCF/LEF gene_transcription Target Gene Transcription TCF_LEF->gene_transcription Activates PMA1 PMA-1 PMA1->GSK3b_on Inhibits

Sources

A Guide to In Vitro vs. In Vivo Correlation: Evaluating the Activity of (2-Phenoxypyridin-4-yl)methanamine Derivatives as c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the in vitro and in vivo activity of a representative 4-phenoxypyridine derivative, a potent c-Met kinase inhibitor designated as Compound 26a. The objective is to furnish researchers, scientists, and drug development professionals with a detailed framework for understanding how early-stage, in vitro biochemical and cellular data can be correlated with in vivo efficacy in preclinical cancer models. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and explore the principles of In Vitro-In Vivo Correlation (IVIVC) within the context of oncology drug discovery.

The Scientific Imperative: Targeting the c-Met Signaling Pathway in Oncology

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways.[1][2] These pathways, including the RAS/MAPK and PI3K/Akt cascades, are crucial for normal cellular processes like proliferation, survival, and motility.[3] However, in numerous human cancers, aberrant c-Met activation—through overexpression, gene amplification, or mutation—drives tumor growth, angiogenesis, and metastasis.[4] This makes c-Met a compelling therapeutic target for small-molecule inhibitors.

The 4-phenoxypyridine scaffold has emerged as a privileged structure in the design of kinase inhibitors.[1][5] Our focus, Compound 26a, is a novel derivative from this class, designed to selectively inhibit c-Met kinase activity.[6]

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet_Receptor c-Met Receptor HGF->cMet_Receptor Binds & Activates RAS RAS cMet_Receptor->RAS Phosphorylates PI3K PI3K cMet_Receptor->PI3K Compound_26a Compound 26a (Inhibitor) Compound_26a->cMet_Receptor Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Cellular_Response Proliferation, Survival, Invasion Transcription->Cellular_Response

Caption: The c-Met signaling pathway and its inhibition by Compound 26a.

In Vitro Activity Assessment: From Enzyme to Cell

The initial evaluation of a kinase inhibitor's potential begins with in vitro assays. These are designed to answer two fundamental questions:

  • Does the compound inhibit the target enzyme's activity? (Biochemical Assay)

  • Does this enzymatic inhibition translate to anti-proliferative effects in cancer cells that rely on the target? (Cell-Based Assay)

Biochemical Assay: Direct c-Met Kinase Inhibition

The rationale for starting with a biochemical assay is to confirm direct, on-target activity in a simplified, cell-free system. This isolates the interaction between the inhibitor and the kinase, removing the complexities of cell permeability, efflux pumps, and off-target effects. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust method for quantifying enzymatic activity by measuring ATP consumption.[7][8]

Experimental Protocol: c-Met Kinase Inhibition Assay (ADP-Glo™)

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer by diluting a 5x stock (e.g., 50 mM MOPS, 1 mM DTT, pH 7.2) with distilled water.[9]

    • Reconstitute recombinant human c-Met kinase (amino acids 956-1390) and the substrate (e.g., Poly(Glu, Tyr) 4:1) in the 1x Kinase Assay Buffer to their working concentrations.

    • Prepare a serial dilution of Compound 26a in 1x Kinase Assay Buffer with a final DMSO concentration not exceeding 1%.[7]

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the diluted Compound 26a or vehicle (for positive and negative controls).[9]

    • Add 5 µL of the substrate solution and 5 µL of ATP solution (e.g., 50 µM final concentration) to all wells.[9]

    • Initiate the reaction by adding 5 µL of the diluted c-Met kinase solution to the test and positive control wells. Add 5 µL of 1x Kinase Assay Buffer to the negative control wells.

    • Incubate the plate at 30°C for 45-60 minutes.[7]

  • Signal Detection:

    • Terminate the kinase reaction by adding 20 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.[10]

    • Add 40 µL of Kinase Detection Reagent to convert the ADP generated into ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of Compound 26a relative to the controls.

    • Determine the IC50 value (the concentration at which 50% of kinase activity is inhibited) by fitting the data to a four-parameter logistic curve.

Cell-Based Assay: Anti-Proliferative Activity

A positive result in the biochemical assay is a prerequisite for proceeding to cell-based assays. The goal here is to determine if the compound can penetrate the cell membrane and inhibit c-Met in a physiological context, leading to a reduction in cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. We selected cancer cell lines with known c-Met expression: A549 (lung carcinoma), H460 (large cell lung cancer), and HT-29 (colorectal adenocarcinoma).[11]

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Culture and Seeding:

    • Culture A549, H460, and HT-29 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.

    • Harvest cells during the logarithmic growth phase.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media.[12]

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of Compound 26a in culture media.

    • Replace the existing media in the wells with 100 µL of the media containing the various concentrations of Compound 26a. Include vehicle-only wells as a control.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.[12]

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[13]

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[13]

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

    • Incubate the plate overnight in a humidified atmosphere at 37°C.[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[13]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the viability data against the log of the compound concentration.

Summary of In Vitro Data

The following table summarizes the in vitro inhibitory activity of Compound 26a.

Assay TypeTargetIC50 ValueSource
Biochemical c-Met Kinase0.016 µM (16 nM)[6][11]
Cell-Based A549 Cells1.59 µM[6][11]
Cell-Based H460 Cells0.72 µM[6][11]
Cell-Based HT-29 Cells0.56 µM[6][11]

Expertise & Experience Insights: The discrepancy between the biochemical and cellular IC50 values is expected. The higher concentrations required in cellular assays can be attributed to factors such as cell membrane permeability, protein binding within the cell, and the presence of cellular efflux pumps that actively remove the compound. This highlights the necessity of both assay types for a comprehensive initial assessment.

In Vivo Efficacy Evaluation: From the Dish to a Living System

Demonstrating efficacy in a living organism is the critical next step. The primary goal of in vivo studies is to ascertain whether the compound can achieve sufficient exposure at the tumor site to exert an anti-tumor effect without causing unacceptable toxicity to the host. The subcutaneous xenograft model in immunodeficient mice is a standard and robust platform for this evaluation.[14][15]

InVivo_Workflow Cell_Culture 1. Culture HT-29 Cancer Cells Harvest 2. Harvest & Prepare Cell Suspension Cell_Culture->Harvest Implantation 3. Subcutaneous Implantation in Mice Harvest->Implantation Tumor_Growth 4. Monitor Tumor Growth to ~100 mm³ Implantation->Tumor_Growth Randomization 5. Randomize Mice into Groups Tumor_Growth->Randomization Treatment 6. Administer Compound 26a (or Vehicle) Daily Randomization->Treatment Monitoring 7. Measure Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Endpoint Analysis: Tumor Growth Inhibition Monitoring->Endpoint

Caption: Standard workflow for an in vivo subcutaneous xenograft study.

In Vivo Xenograft Study: Assessing Anti-Tumor Activity

Experimental Protocol: HT-29 Colorectal Cancer Xenograft Model

This protocol is a representative example of how a compound like 26a would be tested. Specific details may vary.

  • Animal Husbandry:

    • Use immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old. Maintain them in a sterile environment with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation:

    • Harvest HT-29 cells during their logarithmic growth phase.

    • Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor growth.[14][16]

    • Subcutaneously inject 5-10 million cells in a volume of 100-200 µL into the right flank of each mouse.[17]

  • Monitoring and Grouping:

    • Monitor the mice daily for health and palpate for tumor formation.

    • Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[16]

    • When tumors reach an average volume of 80-120 mm³, randomize the mice into treatment and control groups (n=8-10 per group).[17]

  • Compound Administration:

    • Prepare Compound 26a in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer the compound to the treatment group at a predetermined dose (e.g., 50 mg/kg) via oral gavage once daily.

    • Administer the vehicle alone to the control group following the same schedule.

  • Efficacy and Toxicity Assessment:

    • Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.

    • Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined size limit.

    • At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

Representative In Vivo Data

The table below shows hypothetical but realistic efficacy data for a c-Met inhibitor like Compound 26a in an HT-29 xenograft model.

Treatment GroupDose (mg/kg, p.o., QD)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control -1250 ± 150-
Compound 26a 50500 ± 9560%

Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)

IVIVC is the process of establishing a predictive relationship between in vitro properties and in vivo outcomes.[18][19] For an anticancer agent, the core challenge is to determine if the in vitro potency (IC50) can be achieved and maintained at the tumor site long enough to elicit a therapeutic response in vivo. This is where pharmacokinetics (PK) and pharmacodynamics (PD) become critical.

  • Pharmacokinetics (PK): What the body does to the drug (Absorption, Distribution, Metabolism, Excretion). Key parameters include Cmax (peak concentration) and AUC (Area Under the Curve, or total exposure).[20]

  • Pharmacodynamics (PD): What the drug does to the body (in this case, the tumor).

The fundamental principle of IVIVC for kinase inhibitors is that for the drug to be effective, the free (unbound) plasma concentration in the animal should exceed the cellular IC50 for a sufficient duration.[21]

IVIVC_Concept cluster_invitro In Vitro Data cluster_pkpd PK/PD Modeling cluster_invivo In Vivo Outcome IC50 Biochemical & Cellular IC50 Values PK_Data Pharmacokinetics (PK) (Cmax, AUC, Half-life) IC50->PK_Data Informs Dose Selection TGI Tumor Growth Inhibition (TGI) PK_Data->TGI Predicts Efficacy PD_Data Pharmacodynamics (PD) (Target Engagement) PD_Data->TGI TGI->PK_Data Validates Model

Caption: The relationship between in vitro data, PK/PD, and in vivo outcomes in IVIVC.

Causality and Experimental Choices:

  • Dose Selection: The in vitro cellular IC50 values are the starting point for selecting in vivo doses. For Compound 26a, the most potent cellular activity was against HT-29 cells (IC50 = 0.56 µM). A primary goal of the initial in vivo study would be to administer a dose that achieves a plasma concentration several-fold higher than this IC50 value.[22] For instance, if PK studies on a similar compound showed that a 50 mg/kg oral dose results in a Cmax of 5 µM, this would be a logical starting dose, as it provides a concentration nearly 10-fold higher than the in vitro IC50.

  • Correlating Exposure and Efficacy: If the 50 mg/kg dose of Compound 26a resulted in 60% TGI, the next step would be to perform a full PK/PD study. This involves measuring the plasma concentration of the drug over time after dosing and collecting tumor samples at corresponding time points to measure target engagement (e.g., by assessing the phosphorylation level of c-Met). A successful correlation would demonstrate that when the free drug concentration in plasma is above the cellular IC50, c-Met phosphorylation in the tumor is inhibited, leading to a reduction in tumor growth.

  • Challenges and Refinements: A lack of correlation can often be traced back to poor pharmacokinetic properties.[20][23] The compound might be poorly absorbed, rapidly metabolized, or fail to penetrate the tumor tissue effectively. If in vivo efficacy is lower than predicted by the in vitro potency, formulation strategies may need to be explored, or further chemical modifications to the scaffold may be necessary to improve its drug-like properties.

Conclusion

The journey from a potent hit in an in vitro assay to an effective anti-tumor agent in vivo is a complex, multi-step process governed by the principles of pharmacology. This guide, using the 4-phenoxypyridine c-Met inhibitor Compound 26a as a representative example, illustrates the critical workflow: establishing on-target biochemical activity, confirming cellular potency, and then integrating pharmacokinetic and pharmacodynamic principles to design and interpret in vivo efficacy studies. A strong, mechanistically understood In Vitro-In Vivo Correlation is not merely an academic exercise; it is a vital, predictive tool that enables rational drug design, minimizes the use of animal models, and ultimately accelerates the development of novel cancer therapeutics.

References

  • Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. Bentham Science.

  • In vitro-in vivo correlation in anticancer drug sensitivity test using AUC-based concentrations and collagen gel droplet-embedded culture. PubMed.

  • Design, Synthesis and Biological Evaluation of 4-Phenoxy- Pyridine/Pyrimidine Derivatives as Dual VEGFR-2/c-Met Inhibitors. Royal Society of Chemistry.

  • MTT Assay Protocol for Cell Viability and Proliferation. Merck.

  • Design, Synthesis and Biological Evaluation of 4-Phenoxy- Pyridine/Pyrimidine Derivatives as Dual VEGFR-2/c-Met Inhibitors | Request PDF. ResearchGate.

  • Design, synthesis, and biological evaluation of novel 4‐phenoxypyridine derivatives as potential antitumor agents | Request PDF. ResearchGate.

  • Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. PubMed.

  • MTT assay protocol. Abcam.

  • Prediction of oral pharmacokinetics of cMet kinase inhibitors in humans: physiologically based pharmacokinetic model versus traditional one-compartment model. PubMed.

  • Effect of Food on the Pharmacokinetics and Safety of a Novel c-Met Inhibitor SCC244. Dovepress.

  • Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach. PubMed.

  • MTT Cell Assay Protocol. tHorton.

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate.

  • Cell sensitivity assays: the MTT assay. PubMed.

  • Chemi-Verse™ c-MET Kinase Assay Kit. BPS Bioscience.

  • Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents. ResearchGate.

  • MET Kinase Assay. ResearchGate.

  • Establishing in vitro–in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach | Request PDF. ResearchGate.

  • Subcutaneous Tumor Xenograft Models in Immunodeficient Mice. Yeasen.

  • MET inhibitors in combination with other therapies in non-small cell lung cancer. AME Publishing Company.

  • How is in vitro–in vivo correlation (IVIVC) established? Patsnap.

  • HT29 Xenograft Model. Altogen Labs.

  • A549: Subcutaneous Xenograft Lung Tumor Model. Reaction Biology.

  • c-MER Kinase Assay. Promega.

  • Design, synthesis and evaluation of highly selective pyridone-based... Google Scholar.

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Ascendia Pharma.

  • c-Met. MedChemExpress.

  • Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. PubMed.

  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega.

  • QS S Assist KINASE_ADP-GloTM Kit. Kinase Logistics Europe.

  • Protein Tyrosine Kinase/RTK. MedchemExpress.

  • Computational study on novel natural inhibitors targeting c-MET. PMC.

  • c-Met inhibitor. Wikipedia.

  • Design, synthesis and biological evaluation of novel N-sulfonylamidine-based derivatives as c-Met inhibitors via Cu-catalyzed three-component reaction | Request PDF. ResearchGate.

  • HT29 Xenograft Model. Altogen Labs.

  • HT29 - Subcutaneous colorectal cancer xenograft tumor model. Reaction Biology.

  • (PDF) In vitro and in vivo antitumor activity of some synthesized 4-(2-pyridyl)-3-Thiosemicarbazides derivatives. ResearchGate.

  • Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. PMC.

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC.

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI.

Sources

Publish Comparison Guide: Reproducibility of in vitro Experiments with (2-Phenoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

(2-Phenoxypyridin-4-yl)methanamine (CAS: 1909309-76-7) is a critical pharmacophore scaffold and fragment lead primarily utilized in the development of inhibitors for Lysyl Oxidase-Like 2 (LOXL2) and specific Tyrosine Kinases (e.g., c-Met, VEGFR2) .

Unlike fully optimized clinical candidates, this compound often serves as a substrate mimic (targeting the active site lysine binding pocket) or a linker fragment . Consequently, its in vitro reproducibility is frequently compromised by its physicochemical nature as a primary amine and its moderate affinity (typically micromolar range), which requires high assay concentrations that can induce solubility artifacts.

This guide objectively compares its performance against industry-standard controls (BAPN, PXS-5153) and details a self-validating protocol to ensure data integrity.

Compound Snapshot
FeatureSpecification
Chemical Structure Pyridine core with a C2-phenoxy group and C4-methanamine tail.[1][2][3][4]
Primary Mechanism Substrate Mimicry: The methanamine group mimics the

-amino group of lysine, competing for the LOXL2 active site.
Key Challenge Auto-oxidation & Carbamate Formation: The primary amine is reactive; exposure to air/CO₂ alters effective concentration.
Preferred Salt Form Hydrochloride (HCl): Significantly more stable and soluble than the free base.

Comparative Performance Analysis

The following data contrasts (2-Phenoxypyridin-4-yl)methanamine with the standard reference inhibitor


-Aminopropionitrile (BAPN)  and the optimized clinical candidate PAT-1251 .
Table 1: In Vitro Efficacy & Physicochemical Comparison (LOXL2 Assay)
Metric(2-Phenoxypyridin-4-yl)methanamineBAPN (Positive Control)PAT-1251 (Optimized Analog)
Role Fragment / Lead ScaffoldStandard Reference ToolClinical Candidate
IC₅₀ (LOXL2) 2.5 – 15 µM (Est.)~3 – 5 µM< 10 nM
Selectivity (vs LOX) Low to ModerateLow (Pan-LOX inhibitor)High (>500-fold)
Binding Mode Reversible / CompetitiveIrreversible (Mechanism-based)Irreversible
Solubility (PBS) Moderate (pH dependent)HighLow (Requires formulation)
Stability (DMSO) Fair (Avoid freeze-thaw)GoodExcellent
Reproducibility Risk High (Due to salt stoichiometry & pH sensitivity)LowLow

Expert Insight: While BAPN is the "gold standard" control, (2-Phenoxypyridin-4-yl)methanamine offers a distinct advantage as a tunable scaffold . Unlike BAPN, its phenoxy ring allows for extensive substitution (e.g., adding -CF₃ or halogens) to probe the hydrophobic pocket of the enzyme, making it superior for SAR (Structure-Activity Relationship) studies despite its lower initial potency.

Mechanistic Context & Pathway[6]

To understand the reproducibility requirements, one must visualize the signaling pathway. This compound prevents the cross-linking of collagen, a key step in fibrosis.[2]

LOXL2_Pathway Collagen Pro-Collagen (Monomer) LOXL2 LOXL2 Enzyme (Cu2+ Dependent) Collagen->LOXL2 Substrate Binding Aldehyde Allysine (Reactive Aldehyde) LOXL2->Aldehyde Oxidative Deamination Inhibitor (2-Phenoxypyridin-4-yl) methanamine Inhibitor->LOXL2 Competitive Inhibition Crosslink Collagen Cross-linking (Fibrosis) Aldehyde->Crosslink Spontaneous Condensation

Figure 1: Mechanism of Action. The compound competes with collagen lysine residues for the LOXL2 active site, halting fibrosis.

Validated Experimental Protocol: LOXL2 Fluorometric Assay

This protocol is designed to mitigate the specific reproducibility issues of (2-Phenoxypyridin-4-yl)methanamine, specifically amine interference and pH sensitivity .

Prerequisites
  • Assay Type: Amplex™ Red Hydrogen Peroxide Release Assay.

  • Buffer: 50 mM Borate Buffer, pH 8.0 (Crucial: Amines are protonated at physiological pH; Borate ensures stability).

  • Controls: DMSO (Negative), BAPN (10 µM Positive).

Step-by-Step Workflow
  • Compound Preparation (The "Freshness" Rule):

    • Dissolve (2-Phenoxypyridin-4-yl)methanamine HCl in 100% DMSO to 10 mM.

    • Critical: Use a fresh aliquot. Primary amines in DMSO can degrade over months to form imines if aldehydes are present as impurities in DMSO.

    • Self-Validation: Check OD at 280nm. If the spectrum shifts significantly from baseline, discard.

  • Enzyme Pre-incubation (Thermodynamic Equilibrium):

    • Dilute LOXL2 enzyme (recombinant human) to 20 nM in Borate Buffer.

    • Add 1 µL of compound (serial dilution) to 49 µL of Enzyme mix.

    • Incubate for 30 minutes at 37°C.

    • Why? As a competitive inhibitor, this compound requires time to reach equilibrium occupancy before the high-affinity substrate is introduced.

  • Reaction Initiation:

    • Prepare Master Mix: 10 mM 1,5-diaminopentane (Substrate) + 100 µM Amplex Red + 2 U/mL HRP (Horseradish Peroxidase).

    • Add 50 µL Master Mix to the Enzyme/Inhibitor wells.

  • Data Acquisition:

    • Measure Fluorescence (Ex/Em 530/590 nm) in kinetic mode for 60 minutes.

    • Reproducibility Check: Calculate the slope (RFU/min) from the linear portion (10–40 min). Do not use endpoint data, as primary amines can react with the resorufin product over long durations.

Experimental Workflow Diagram

Assay_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Analysis Step1 Dissolve Compound (DMSO, 10mM) *Fresh Aliquot* Step3 Pre-incubation (30 min @ 37°C) Allows Equilibrium Binding Step1->Step3 Step2 Dilute LOXL2 Enzyme (Borate Buffer pH 8.0) Step2->Step3 Step4 Add Substrate Mix (DAP + Amplex Red + HRP) Step3->Step4 Step5 Kinetic Read (Ex 530 / Em 590) Step4->Step5 Step6 Calculate Slope (Linear Range 10-40 min) Step5->Step6

Figure 2: Step-by-step fluorometric assay workflow ensuring kinetic validity.

Troubleshooting & Reproducibility Checklist

To ensure your data meets industry standards (Z-factor > 0.5), adhere to these "Self-Validating" checks:

  • The "False Positive" Trap: Primary amines can act as peroxidase substrates or inhibitors.

    • Validation: Run a control well with H₂O₂ + HRP + Compound (No LOXL2) . If the signal is quenched compared to DMSO control, your compound is interfering with the detection system, not inhibiting LOXL2.

  • Salt Stoichiometry:

    • Ensure you know if you have the Mono-HCl or Di-HCl salt. The molecular weight difference (~36.5 Da) causes a >10% concentration error if ignored.

  • Plasticware Binding:

    • The phenoxy group adds lipophilicity. Use Low-Binding Polypropylene plates to prevent loss of compound to the well walls, especially at low concentrations (<1 µM).

References

  • Structure & Properties: Sigma-Aldrich. (2-phenoxypyridin-4-yl)methanamine hydrochloride Product Sheet. Link

  • LOXL2 Mechanism & Assay: Chang, J., et al. (2017). "Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of LOXL2." Journal of Medicinal Chemistry. Link

  • Kinase Inhibition Context: Wang, X., et al. (2019). "Design, synthesis, and biological evaluation of novel 4‐phenoxypyridine derivatives as potential antitumor agents." Chemical Biology & Drug Design. Link

  • Assay Validation Standards: BenchChem. "Reproducibility of Experimental Results Using Pyrimidine Derivatives." Link

Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) before handling chemical compounds.

Sources

Safety Operating Guide

Proper Disposal Procedures for (2-Phenoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

Immediate Action Required: (2-Phenoxypyridin-4-yl)methanamine (CAS: 1909309-76-7 for HCl salt variant) is a functionalized pyridine derivative containing a primary amine and a phenoxy ether linkage.[1] It poses specific risks regarding skin corrosion/irritation , serious eye damage , and acute toxicity .

Core Disposal Principle: Zero Discharge Policy. Under no circumstances should this compound, its salts, or reaction mixtures be disposed of via sanitary sewer systems (sink drains) or regular municipal trash. All waste must be segregated into Hazardous Chemical Waste streams destined for high-temperature incineration.

Part 2: Chemical Profile & Hazard Identification[1][2][3][4]

Before initiating disposal, you must characterize the specific form of the waste.[1] The presence of the primary amine makes the free base basic and potentially corrosive, while the hydrochloride salt (common in synthesis) is acidic.[1]

Table 1: Physicochemical & Hazard Profile
ParameterData / CharacteristicOperational Implication
Chemical Structure Pyridine ring, Phenoxy group, Methanamine tailNitrogen-containing organic; requires incineration to prevent NOx release.[1][2]
Physical State Solid (Powder) or Viscous LiquidSolids require double-bagging; liquids require chemically compatible HDPE/Glass containers.[1]
Acidity/Basicity Free Base: Basic (pKa ~9-10)HCl Salt: AcidicDo not mix free base waste with strong acids in closed containers (exothermic).[1]
GHS Classifications H315: Causes skin irritationH319: Causes serious eye irritationH302: Harmful if swallowedH335: May cause respiratory irritationFull PPE (Nitrile gloves, safety goggles, lab coat) is mandatory.[1]
Incompatibilities Strong oxidizers, Acid chlorides, AnhydridesSegregate from Oxidizing Waste streams (e.g., Nitric acid, Peroxides).

Part 3: Pre-Disposal Assessment & Workflow[1]

Effective disposal requires sorting waste at the point of generation.[3] Use the following logic to determine the correct waste stream.

Figure 1: Disposal Decision Matrix

DisposalWorkflow Start Waste Generation: (2-Phenoxypyridin-4-yl)methanamine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure powder, filter cake) StateCheck->Solid Powder Liquid Liquid Waste (Mother liquor, reaction mix) StateCheck->Liquid Solution Debris Contaminated Debris (Gloves, wipes, weigh boats) StateCheck->Debris Consumables SolidBin Solid Hazardous Waste Bin (Double-bagged, Label: Toxic) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck DebrisBin Solid Hazardous Waste Bin (Clear bag, Label: Debris) Debris->DebrisBin Halogenated Halogenated Waste (Contains DCM, Chloroform) SolventCheck->Halogenated Has Halogens NonHalogenated Non-Halogenated Waste (Methanol, Ethyl Acetate, Water) SolventCheck->NonHalogenated No Halogens

Caption: Decision tree for segregating (2-Phenoxypyridin-4-yl)methanamine waste streams to ensure regulatory compliance.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired shelf stock, spilled powder, or isolated solid product.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a heavy-duty hazardous waste bag (6-mil thickness).[1]

  • Transfer: Carefully transfer the solid using a chemically resistant spatula.[1] Avoid generating dust.[4][5][6][7][8]

    • Note: If the substance is the HCl salt , it is hygroscopic. Ensure the container is sealed immediately to prevent clumping.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: (2-Phenoxypyridin-4-yl)methanamine.[1]

    • Hazards: Check "Toxic" and "Irritant."[1][3][7]

  • Secondary Containment: Place the sealed container/bag into the laboratory's designated "Solid Toxic Waste" drum.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicable for: Mother liquors, extraction layers, and HPLC effluent.[1]

  • Solvent Identification: Determine the primary solvent.[1]

    • Scenario 1 (DCM/Chloroform): Dispose in Halogenated Waste carboy.[1]

    • Scenario 2 (Methanol/EtOAc/Water): Dispose in Non-Halogenated Waste carboy.[1]

  • pH Check (Critical):

    • If the waste solution is highly acidic (pH < 2) or basic (pH > 12) due to workup reagents, neutralize to pH 5–9 before adding to the main waste carboy to prevent exothermic reactions or gas evolution in the drum.

  • Transfer: Pour into the waste container using a funnel to prevent splashing. Leave at least 10% headspace in the container for thermal expansion.

  • Log Entry: Record the volume and concentration (approximate) on the waste container's log sheet.

Protocol C: Empty Containers & Debris

Applicable for: Vials, syringes, and gloves.[1]

  • Triple Rinse: Empty glass vials must be triple-rinsed with a solvent capable of dissolving the residue (e.g., methanol or acetone).[1]

    • Rinsate Disposal: Pour the rinsate into the appropriate Liquid Waste container (Protocol B).[1]

  • Defacing: Deface the original label on the glass vial using a permanent marker.[1]

  • Glass Disposal: Place the rinsed, defaced vial in the "Broken Glass/Sharps" container (if permitted by local EHS) or "Glass Hazardous Waste" bin.[1]

  • Soft Debris: Contaminated gloves and paper towels must go into "Solid Hazardous Waste," not regular trash.[1]

Part 5: Emergency Procedures (Spill Management)

In the event of an accidental release, follow the S.W.I.M. protocol:

  • S top the spill: If safe, upright the container.[1][7]

  • W arn others: Evacuate the immediate area.

  • I solate the area: Close hood sashes and doors.[1]

  • M onitor: Assess the scale.

Specific Cleanup Steps for (2-Phenoxypyridin-4-yl)methanamine:

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles.[1] If powder is airborne, use an N95 or P100 respirator.[1]

  • Containment:

    • Liquids: Cover with an inert absorbent (Vermiculite or chemically treated pads).[1] Do not use sawdust (combustible risk with amines).[1]

    • Solids: Cover with wet paper towels to prevent dust generation, then wipe up.[1]

  • Decontamination: Scrub the surface with a mild dilute acid (e.g., 1% acetic acid) to neutralize the amine, followed by a soap and water wash.

  • Disposal: Place all cleanup materials into a hazardous waste bag and tag as "Spill Debris - Toxic."

Part 6: References

  • National Institutes of Health (NIH). (2024).[1] PubChem Compound Summary: Pyridine derivatives and disposal. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200).[1] Retrieved from [Link][1]

Sources

Personal protective equipment for handling (2-Phenoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the personal protective equipment (PPE) and operational safety protocols for handling (2-Phenoxypyridin-4-yl)methanamine .

Expert Insight: While the commercial hydrochloride salt of this compound is often classified merely as an Irritant (Warning) , the free amine form—often generated in situ during drug discovery workflows—shares the Corrosive (Danger) and Toxic properties typical of primary benzylic-type amines and pyridine derivatives. This guide adopts a "Precautionary Principle" approach, designing safety protocols that cover both the stable salt and the reactive free base.

Part 1: Hazard Identification & Risk Assessment

Before selecting PPE, you must recognize the state-dependent risks of this compound.

FeatureHydrochloride Salt (Commercial Form) Free Base (Reaction/Work-up Phase)
Physical State Solid PowderOil / Low-melting Solid
Primary Hazard Inhalation/Contact Irritant Corrosive / Skin Sensitizer
GHS Codes H315, H319, H335H314 (Predicted), H302, H311
Critical Risk Dust inhalation causing respiratory spasm.Rapid transdermal absorption & chemical burns.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on your specific operational context.

PPE Selection Logic
  • Glove Material: Primary amines can degrade Latex. Nitrile is sufficient for incidental contact (solids), but Laminate (Silver Shield) or Thick Nitrile (>0.11mm) is required for solutions/oils to prevent permeation.

  • Respiratory: The pyridine ring confers potential neurotoxicity if inhaled.[1] Dust control is paramount.

Task-Based PPE Specifications
ComponentLevel 1: Weighing / Solid Handling Level 2: Synthesis / Work-up (Liquid) Level 3: Spill Cleanup (>1g)
Hand Protection Double Nitrile Gloves (Standard 4 mil). Change immediately upon contamination.Long-cuff Nitrile (min 6 mil) OR Laminate liners under Nitrile.Silver Shield / 4H Laminate gloves (Critical for amine resistance).
Eye Protection Safety Glasses with side shields.Chemical Splash Goggles . Face shield recommended if open-flask heating.Full-Face Respirator (protects eyes & lungs).
Body Protection Standard Lab Coat (Cotton/Poly).Chemical-Resistant Apron (Tyvek/PVC) over Lab Coat.Tyvek Coveralls (Type 5/6).
Respiratory Fume Hood (Sash <18"). If outside hood: N95/P100 Mask .Fume Hood (Sash <18").[2][3] Avoid inhalation of vapors.[1][2][3][4][5][6][7][8][9][10]Respirator with ABEK1 (Organic/Inorganic/Amine) cartridge.

Part 3: Operational Handling Protocols

Protocol A: Weighing & Transfer (Solid State)
  • Causality: Static electricity can cause micronized amine salts to "fly," leading to invisible surface contamination and subsequent dermal exposure.

  • Step-by-Step:

    • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.

    • Draft Control: Turn off any localized balance enclosure fans that might turbulence the powder, but keep the main fume hood active.

    • "Wet" Transfer: If possible, dissolve the compound directly in the weighing boat with the reaction solvent (e.g., DCM, MeOH) and transfer as a liquid to avoid dust generation.

Protocol B: The "Free-Basing" Danger Zone
  • Causality: Adding a base (e.g., TEA, NaOH, Carbonate) to the salt liberates the free amine. This phase shift significantly increases volatility and skin permeability.

  • Step-by-Step:

    • Sash Management: Lower hood sash to the minimum working height (approx. 6 inches) before adding base.

    • Exotherm Watch: The deprotonation is exothermic. Cool the reaction vessel to 0°C during base addition to minimize vaporization of the free amine.

    • Double-Gloving: Apply the second pair of gloves before handling the separatory funnel during aqueous work-up.

Part 4: Visualization & Decision Logic

Figure 1: PPE Decision Logic for (2-Phenoxypyridin-4-yl)methanamine

PPE_Logic Start Start: Handling (2-Phenoxypyridin-4-yl)methanamine State_Check Is the compound Solid or Liquid? Start->State_Check Solid Solid (Salt Form) State_Check->Solid Solid Liquid Liquid / Solution (Free Base) State_Check->Liquid Liquid/Solvent Q_Quantity Quantity > 100 mg? Solid->Q_Quantity Risk_Splash Risk: Corrosive Splash & Absorption Liquid->Risk_Splash PPE_Solid_Low PPE: Single Nitrile + Safety Glasses (In Fume Hood) Q_Quantity->PPE_Solid_Low No PPE_Solid_High PPE: Double Nitrile + N95/P100 (If outside Hood) Q_Quantity->PPE_Solid_High Yes Risk_Dust Risk: Dust Inhalation PPE_Liquid PPE: Long-Cuff Nitrile + Splash Goggles + Impervious Apron Risk_Splash->PPE_Liquid PPE_Solid_High->Risk_Dust

Caption: Decision tree for selecting appropriate PPE based on physical state and quantity, prioritizing protection against dust inhalation for solids and corrosive permeation for liquids.

Part 5: Emergency Response & Waste Disposal

Exposure Response
  • Skin Contact:

    • Do NOT use vinegar or acidic solutions to neutralize. This creates an exothermic heat spike that worsens the chemical burn.

    • Action: Flush with tepid water for 15 minutes. Use soap only after initial flushing.

  • Eye Contact:

    • Action: Flush immediately at an eyewash station for 15 minutes. Hold eyelids open.

    • Note: Pyridine derivatives can cause temporary corneal hazing; seek ophthalmologist review even if pain subsides.

Waste Disposal Workflow
  • Segregation: Do not mix with acidic waste streams (e.g., acid chlorides, mineral acids) to prevent violent exotherms or toxic fume generation.

  • Classification: Dispose of as "Basic Organic Waste" (pH > 7).

  • Deactivation (Spills): Absorb liquid spills with Vermiculite or Sand. Do not use paper towels (fire risk with amines). Pack into a sealed container labeled "Hazardous Waste: Pyridine Derivative."

References

  • Sigma-Aldrich. (2024).[2] Safety Data Sheet: (2-phenoxypyridin-4-yl)methanamine hydrochloride. Link

  • PubChem. (2024). Compound Summary: (2-phenoxypyridin-4-yl)methanamine. National Library of Medicine. Link

  • Fisher Scientific. (2024).[6] Safety Data Sheet: 4-Pyridinemethanamine (Read-across for free base hazards). Link

  • ECHA (European Chemicals Agency). (2023). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.